molecular formula C36H50ClN3O10S2 B10776057 DM1-SMe

DM1-SMe

Número de catálogo: B10776057
Peso molecular: 784.4 g/mol
Clave InChI: ZLUUPZXOPGORNG-KKNHDBBQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

DM1-SMe is a useful research compound. Its molecular formula is C36H50ClN3O10S2 and its molecular weight is 784.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C36H50ClN3O10S2

Peso molecular

784.4 g/mol

Nombre IUPAC

[(1S,2R,3S,5S,6S,16Z,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate

InChI

InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10+,20-11-/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1

Clave InChI

ZLUUPZXOPGORNG-KKNHDBBQSA-N

SMILES isomérico

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(\CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC)C)/C)OC)(NC(=O)O2)O

SMILES canónico

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O

Origen del producto

United States

Foundational & Exploratory

The Origin and Synthesis of DM1-SMe: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM1-SMe is a highly potent maytansinoid derivative that serves as a critical component in the development of antibody-drug conjugates (ADCs). As a microtubule inhibitor, it is designed for targeted delivery to cancer cells, thereby minimizing systemic toxicity associated with its parent compound, maytansine. This technical guide provides a comprehensive overview of the origin of this compound, its detailed synthesis from the microbial fermentation product Ansamitocin P-3, and its mechanism of action. This document includes detailed experimental protocols, a summary of physicochemical and biological data, and visual representations of the synthetic and signaling pathways to support researchers in the field of oncology and drug development.

Introduction: The Genesis of a Potent Payload

The story of this compound begins with the natural product maytansine, an ansa macrolide first isolated from the Ethiopian shrub Maytenus serrata.[1][2] Maytansine demonstrated powerful antitumor properties by inhibiting microtubule assembly, a critical process for cell division.[1][3] However, its clinical development in the 1970s was hampered by severe systemic toxicity, which rendered it unsuitable for widespread therapeutic use.[1][3]

The advent of monoclonal antibody technology opened a new avenue for harnessing the potent cytotoxicity of maytansinoids. The core concept was to use an antibody to selectively deliver the cytotoxic agent to cancer cells, thereby sparing healthy tissues. This led to the development of antibody-drug conjugates (ADCs), where a potent "payload" is chemically linked to an antibody that targets a tumor-specific antigen.

To be effectively used in an ADC, maytansine required chemical modification to introduce a linking point for conjugation to an antibody. This led to the synthesis of DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine), a derivative of maytansine with a free thiol group that can be readily conjugated to a linker on an antibody.[1][4] this compound is a stabilized, protected form of DM1 where the reactive thiol group is capped with a methyl disulfide (-SMe) group.[] This capping prevents the formation of DM1 dimers and other unwanted disulfide species during storage and handling, ensuring a consistent and high-quality starting material for the conjugation process.[][6] The methyl disulfide group is readily cleaved during the conjugation reaction to reveal the free thiol of DM1 for attachment to the antibody linker.

Physicochemical and Biological Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, formulation, and use in experimental settings.

PropertyValueReference(s)
Chemical Name N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]maytansine[]
Synonyms DM1-SSMe[]
CAS Number 138148-68-2[1]
Molecular Formula C₃₆H₅₀ClN₃O₁₀S₂[1][7]
Molecular Weight 784.4 g/mol [1][7]
Appearance Off-white to light yellow solid[8]
Solubility DMF: 16 mg/mLDMSO: 12 mg/mLDMF:PBS (pH 7.2) (1:5): 0.16 mg/mL[1]
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and darkLong term (months to years): -20 °C[]
In Vitro Potency (IC₅₀) 0.002 to >3 nM in a panel of cancer cell lines[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the fermentation of the microorganism Actinosynnema pretiosum to produce the precursor molecule, Ansamitocin P-3 (AP3).[2][9] AP3 is then chemically converted to maytansinol, which is subsequently acylated to form DM1. Finally, the thiol group of DM1 is capped to yield this compound.

Synthetic Pathway Overview

The overall synthetic route from Ansamitocin P-3 to this compound is depicted below.

Synthesis_Pathway Synthesis of this compound AP3 Ansamitocin P-3 (AP3) Maytansinol Maytansinol AP3->Maytansinol Reduction DM1_SMe This compound Maytansinol->DM1_SMe Esterification Intermediate N-methyl-N-(3-(methyldithio)propanoyl)-L-alanine Intermediate->Maytansinol DM1 DM1 (Mertansine) DM1_SMe->DM1 Reduction (for conjugation) ADC_Mechanism Mechanism of Action of DM1-based ADCs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-DM1 Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1 Free DM1 Lysosome->DM1 Linker Cleavage & Payload Release Microtubule Microtubule DM1->Microtubule Binding & Inhibition of Polymerization Apoptosis Apoptosis Microtubule->Apoptosis Mitotic Arrest

References

DM1-SMe: A Technical Guide to a Potent Cytotoxic ADC Payload

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DM1-SMe, a highly potent maytansinoid derivative utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic derivative of maytansine, a natural product that exhibits powerful anti-mitotic activity.[1][2] As a cytotoxic payload for ADCs, this compound is designed for targeted delivery to cancer cells, thereby minimizing systemic toxicity associated with traditional chemotherapy.[3] Its high potency, with activity in the sub-nanomolar range, makes it an effective agent for inducing cancer cell death.[4] this compound is an unconjugated form of DM1, featuring a methyl disulfide group that allows for its conjugation to a linker for subsequent attachment to a monoclonal antibody.[1]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of microtubule polymerization.[5][6] Upon internalization of the ADC by a target cancer cell, the linker is cleaved, releasing the active DM1 payload into the cytoplasm.[1][7] DM1 then binds to tubulin, the protein subunit of microtubules, at the vinca alkaloid binding site.[5] This binding disrupts microtubule dynamics, a critical process for the formation and function of the mitotic spindle during cell division.[5][6]

The interference with microtubule function leads to the arrest of the cell cycle at the G2/M phase, preventing cells from completing mitosis.[6][7] Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, leading to the elimination of the cancer cell.[6]

A diagram illustrating the signaling pathway of this compound's mechanism of action is provided below.

DM1-SMe_Mechanism_of_Action Mechanism of Action of this compound ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell_Antigen Tumor Cell Antigen ADC->Tumor_Cell_Antigen Binding Endosome Endosome Tumor_Cell_Antigen->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Fusion DM1 Released DM1 Lysosome->DM1 Linker Cleavage & Payload Release Tubulin Tubulin DM1->Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition of Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Mechanism of action of a this compound containing ADC.

Quantitative Data

The potency of this compound has been evaluated across various cancer cell lines. The following tables summarize key quantitative data regarding its in vitro cytotoxicity and the pharmacokinetic properties of ADCs utilizing maytansinoid payloads.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (nM)Reference
A549Lung Cancer4.113e-2 (mg/mL)[8]
H2170Lung Cancer8.284e-3 (mg/mL)[8]
Multiple Human Tumor Cell LinesVarious0.003 - 0.01[9]

Table 2: Pharmacokinetic Parameters of Maytansinoid-based ADCs (Preclinical & Clinical)

ADCSpeciesDoseClearance (mL/day/kg)Volume of Distribution (L/kg)Terminal Half-life (days)Reference
T-DM1Rat0.3 - 30 mg/kgN/AN/A~3-4[10]
T-DM1Cynomolgus Monkey0.3 - 30 mg/kgN/AN/A~3-4[10]
Various ADCsHuman (Phase 1)VariousN/AN/AN/A[11]

Note: Pharmacokinetic parameters can vary significantly based on the specific antibody, linker, and tumor model used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and ADCs containing this payload.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a this compound ADC in a cancer cell line.[12][13][14][15]

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound ADC and control antibody

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC and the control antibody in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells. Include wells with medium only as a negative control.

    • Incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In Vivo Xenograft Efficacy Study

This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.[2][16]

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line for tumor implantation

  • Matrigel (optional, to aid tumor formation)

  • This compound ADC, control antibody, and vehicle control (e.g., PBS)

  • Calipers for tumor measurement

  • Sterile surgical instruments

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control antibody, this compound ADC).

  • ADC Administration:

    • Administer the this compound ADC, control antibody, or vehicle intravenously (i.v.) or intraperitoneally (i.p.) according to the study design (e.g., once or twice weekly).

  • Monitoring and Data Collection:

    • Measure tumor volumes and body weights of the mice regularly (e.g., twice a week).

    • Monitor the general health of the animals.

  • Endpoint and Analysis:

    • The study is typically terminated when tumors in the control group reach a maximum allowed size or after a predetermined period.

    • Excise tumors for further analysis (e.g., histology, biomarker analysis).

    • Plot the mean tumor volume over time for each group to assess anti-tumor efficacy. Statistical analysis is performed to determine the significance of the observed differences.

Experimental and Logical Workflows

The development and evaluation of an ADC with a this compound payload involves a multi-step process. The following diagrams illustrate a typical experimental workflow and the logical relationship of the bystander effect.

ADC_Development_Workflow General Workflow for ADC Development and Evaluation Target_Selection Target Antigen Selection & Validation Antibody_Development Antibody Generation & Optimization Target_Selection->Antibody_Development Conjugation Antibody-Payload Conjugation Antibody_Development->Conjugation Linker_Payload_Selection Linker & Payload (this compound) Selection Linker_Payload_Selection->Conjugation Characterization Biophysical & Chemical Characterization (DAR, etc.) Conjugation->Characterization In_Vitro_Testing In Vitro Evaluation (Cytotoxicity, Binding) Characterization->In_Vitro_Testing In_Vivo_Testing In Vivo Evaluation (Efficacy, Toxicity) In_Vitro_Testing->In_Vivo_Testing PK_PD_Modeling Pharmacokinetic & Pharmacodynamic Modeling In_Vivo_Testing->PK_PD_Modeling Clinical_Development Clinical Trials PK_PD_Modeling->Clinical_Development

Workflow for ADC development and evaluation.
Bystander Effect

The bystander effect refers to the ability of a cytotoxic payload released from a target cell to kill neighboring antigen-negative cells. For DM1, the nature of the linker plays a crucial role. When conjugated via a non-cleavable linker, the resulting active metabolite, lysine-linker-DM1, is highly charged and membrane-impermeable, leading to a minimal bystander effect.[17] This can be advantageous in reducing off-target toxicity but may limit efficacy in heterogeneous tumors.

Bystander_Effect_Logic Bystander Effect of DM1 with Non-Cleavable Linker ADC_Internalization ADC Internalized by Antigen-Positive Cell Payload_Release Lysosomal Degradation & Release of Lys-Linker-DM1 ADC_Internalization->Payload_Release Metabolite_Properties Lys-Linker-DM1 is Charged & Membrane-Impermeable Payload_Release->Metabolite_Properties Cellular_Retention Metabolite is Retained within the Target Cell Metabolite_Properties->Cellular_Retention No_Bystander_Effect Minimal to No Bystander Killing of Antigen-Negative Cells Cellular_Retention->No_Bystander_Effect

Logical flow of the minimal bystander effect.

Conclusion

This compound stands as a pivotal cytotoxic payload in the development of next-generation antibody-drug conjugates. Its potent anti-mitotic mechanism of action, coupled with the ability for targeted delivery, offers a significant therapeutic window for the treatment of various cancers. A thorough understanding of its properties, including its cytotoxicity, pharmacokinetic profile, and the nuances of its bystander effect, is critical for the rational design and successful clinical translation of novel ADCs. This guide provides a foundational resource for researchers and drug developers working to harness the therapeutic potential of this compound.

References

Understanding Myotonic Dystrophy Type 1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: It is crucial to distinguish between "DM1" as an abbreviation for Myotonic Dystrophy Type 1, a genetic disorder, and "DM1-SMe," a chemical compound. This compound is an unconjugated form of the maytansinoid DM1 (Mertansine), a potent microtubule inhibitor used as a cytotoxic payload in antibody-drug conjugates (ADCs) for cancer therapy.[1][][3][4] Current scientific literature does not indicate a role for the chemical this compound in the pathology or treatment of Myotonic Dystrophy Type 1. This guide will focus on the molecular mechanisms of Myotonic Dystrophy Type 1 (DM1).

Executive Summary

Myotonic Dystrophy Type 1 (DM1) is an autosomal dominant neuromuscular disorder characterized by a multisystemic presentation. The genetic basis of DM1 is an unstable expansion of a cytosine-thymine-guanine (CTG) trinucleotide repeat in the 3' untranslated region (3' UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[5][6][7] The pathogenic mechanism is not due to a loss of DMPK protein function, but rather a toxic gain-of-function of the transcribed RNA. This toxic RNA sequesters essential cellular proteins, leading to widespread dysregulation of RNA processing and subsequent cellular dysfunction. This guide provides an in-depth overview of the core molecular pathogenesis of DM1, with a focus on key protein interactions, downstream signaling consequences, and the experimental methodologies used to investigate this complex disease.

The Molecular Pathogenesis of DM1: A Toxic RNA Gain-of-Function

The central event in DM1 pathology is the transcription of the expanded CTG repeat in the DMPK gene into a messenger RNA (mRNA) containing an expanded cytosine-uracil-guanine (CUG) repeat.[5][8] This CUG-expanded RNA adopts a stable hairpin structure, which accumulates in the nucleus to form distinct aggregates known as ribonuclear foci.[9][10][11] These foci are a hallmark of DM1 and serve as a sequestration hub for RNA-binding proteins, most notably the Muscleblind-like (MBNL) family of splicing regulators.[12][13][14][15][16]

Sequestration of MBNL1 and Splicing Dysregulation

The sequestration of MBNL1 is a critical pathogenic event in DM1.[7][15][17] MBNL1 plays a crucial role in regulating the alternative splicing of numerous pre-mRNAs during the transition from embryonic to adult tissues.[14] By binding to the CUG-expanded RNA, MBNL1 is functionally depleted from the nucleoplasm, preventing it from carrying out its normal splicing regulation.[13][14] This leads to a reversion of splicing patterns to an embryonic state for a multitude of genes, which is a major contributor to the multisystemic symptoms of DM1.[14][18]

Upregulation and Hyperphosphorylation of CUGBP1

In addition to MBNL1 sequestration, DM1 is also characterized by the upregulation and hyperphosphorylation of the CUG-binding protein 1 (CUGBP1).[13][14] The expanded CUG repeats, through a yet to be fully elucidated mechanism, lead to the activation of protein kinase C (PKC), which in turn hyperphosphorylates CUGBP1.[8][14] This phosphorylation increases the stability and activity of CUGBP1.[7][14] The increased activity of CUGBP1, coupled with the functional loss of its antagonist MBNL1, further exacerbates the aberrant alternative splicing seen in DM1.[14][17][18]

Key Signaling Pathways Implicated in DM1

The toxic CUG-expanded RNA and the subsequent dysregulation of MBNL1 and CUGBP1 impact several downstream signaling pathways, contributing to the diverse clinical manifestations of the disease.

Insulin Receptor and Metabolic Dysfunction

One of the most well-characterized splicing defects in DM1 affects the insulin receptor (IR) pre-mRNA.[17][19] The dysregulation of MBNL1 and CUGBP1 leads to the inclusion of an embryonic exon in the IR transcript, resulting in an insulin-resistant form of the receptor.[17] This contributes to the insulin resistance and increased risk of type 2 diabetes frequently observed in individuals with DM1.[19][20]

AMPK/mTORC1 Signaling and Muscle Atrophy

Recent studies have implicated the dysregulation of the AMPK/mTORC1 signaling pathway in the muscle wasting and atrophy characteristic of DM1.[21] In DM1 muscle, the response to energy deprivation is altered, with compromised activation of AMPK and inhibition of mTORC1.[21] This dysregulation is thought to contribute to defects in autophagy and protein degradation.[21]

TWEAK/Fn14 Pathway and Muscle Degeneration

The TWEAK/Fn14 pathway has been identified as a potential contributor to muscle degeneration in DM1.[22] This pathway appears to be activated in DM1 mouse models and in the muscles of individuals with the disease, suggesting its involvement in the progressive muscle damage.[22]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and experimental studies in DM1 research.

Parameter Model System Finding Reference
Cugamycin Efficacy DM1 patient-derived myotubes40% cleavage of DMPK RNA[23]
Cugamycin Efficacy HSALR mice (10 mg/kg)40% reduction in toxic DMPK RNA in hindlimb muscles[23]
rSM Efficacy Animal model of DM1Reversal of myotonia[24]
This compound IC50 Panel of human tumor cell lines0.003 to 0.01 nM[4][25]
DM1 Quantitation Range Human serum (LC-MS/MS)0.200-200 ng/mL[26]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in DM1. Below are protocols for key experiments cited in the literature.

In Situ Hybridization and Immunohistochemistry for Foci and MBNL1 Colocalization

This protocol is adapted from studies investigating the formation of ribonuclear foci and the sequestration of MBNL proteins.[9]

  • Tissue Preparation: Human fetal tissues or tissues from transgenic mouse models are fixed in 4% paraformaldehyde, cryoprotected in sucrose, and embedded in OCT compound. 10-μm cryosections are prepared.

  • In Situ Hybridization (ISH):

    • Sections are post-fixed, acetylated, and permeabilized.

    • Hybridization is performed overnight at 65°C with a digoxigenin (DIG)-labeled probe specific for the CUG repeats.

    • Post-hybridization washes are conducted to remove unbound probe.

    • The DIG signal is detected using an anti-DIG antibody conjugated to a fluorescent reporter.

  • Immunohistochemistry (IHC):

    • Following ISH, sections are blocked with a serum-containing buffer.

    • Incubation with a primary antibody against MBNL1 or MBNL2 is performed overnight at 4°C.

    • A fluorescently labeled secondary antibody is used for detection.

  • Imaging: Sections are mounted with a DAPI-containing medium and imaged using a confocal microscope to assess the colocalization of the CUG repeat RNA foci and MBNL proteins.

Quantitative Analysis of DM1 (Mertansine) in Human Serum by LC-MS/MS

This protocol is for the quantification of the maytansinoid DM1, which as previously noted, is distinct from Myotonic Dystrophy Type 1. This method is relevant for pharmacokinetic studies of antibody-drug conjugates.[26]

  • Sample Preparation:

    • Human serum samples (0.25 mL) are treated with a reducing agent (tris(2-carboxyethyl)phosphine, TCEP) to cleave any disulfide bonds.

    • The free thiol group on DM1 is then blocked with N-ethylmaleimide (NEM) to form a stable DM1-NEM adduct.

    • The samples are diluted with acetonitrile.

  • On-line Solid Phase Extraction (SPE): The prepared sample is loaded onto a C18 SPE cartridge to concentrate the analyte and remove interfering substances.

  • Liquid Chromatography (LC): The analyte is eluted from the SPE cartridge and separated on a C18 analytical column (150x4.6mm, 3µm) using a 10-minute gradient.

  • Tandem Mass Spectrometry (MS/MS): The DM1-NEM adduct is detected using a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode.

  • Quantification: The concentration of DM1 is back-calculated from the amount of DM1-NEM detected, using a standard curve.

Visualizing DM1 Pathophysiology

The following diagrams illustrate the core molecular pathways and experimental workflows in DM1 research.

DM1_Pathogenesis cluster_gene DMPK Gene cluster_rna Transcription cluster_nucleus Nucleus cluster_cytoplasm Pathology CTG_repeat Expanded CTG Repeat CUG_RNA Toxic CUG-expanded RNA (Hairpin Structure) CTG_repeat->CUG_RNA Transcription Foci Ribonuclear Foci CUG_RNA->Foci PKC PKC CUG_RNA->PKC Activates MBNL1_seq Sequestered MBNL1 Foci->MBNL1_seq MBNL1_free Functional MBNL1 MBNL1_free->Foci Sequestration Splicing_normal Normal Splicing MBNL1_free->Splicing_normal Regulates Splicing_aberrant Aberrant Splicing (Embryonic Pattern) MBNL1_seq->Splicing_aberrant Leads to Symptoms Multisystemic Symptoms (Myotonia, Muscle Wasting, Insulin Resistance) Splicing_aberrant->Symptoms CUGBP1 CUGBP1 CUGBP1_P Hyperphosphorylated CUGBP1 (Upregulated) CUGBP1->CUGBP1_P PKC->CUGBP1 Phosphorylates CUGBP1_P->Splicing_aberrant Promotes Experimental_Workflow cluster_sample Sample Preparation cluster_ish In Situ Hybridization (ISH) cluster_ihc Immunohistochemistry (IHC) cluster_analysis Analysis Tissue DM1 Tissue Sample (Human or Mouse) Cryosection Cryosectioning (10µm) Tissue->Cryosection Probe DIG-labeled CUG Probe Hybridization Cryosection->Probe Detection_ISH Anti-DIG Fluorescent Antibody Detection Probe->Detection_ISH Antibody1 Primary Antibody (anti-MBNL1) Detection_ISH->Antibody1 Antibody2 Fluorescent Secondary Antibody Antibody1->Antibody2 Imaging Confocal Microscopy Antibody2->Imaging Colocalization Assess Foci-MBNL1 Colocalization Imaging->Colocalization

References

An In-depth Technical Guide to DM1-SMe: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-SMe, a derivative of the potent microtubule inhibitor maytansine, is a key cytotoxic payload utilized in the development of antibody-drug conjugates (ADCs). Its high cytotoxicity, combined with a chemical structure amenable to linker attachment, makes it a valuable tool in targeted cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its evaluation.

Chemical Structure and Physicochemical Properties

This compound, also known as N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]-maytansine, is a maytansinoid derivative characterized by a 19-membered ansa macrolide ring. The "SMe" designation refers to the methyl disulfide group, which serves as a reactive handle for conjugation to antibodies or other targeting moieties.

PropertyValueReference
Chemical Formula C36H50ClN3O10S2[]
Molecular Weight 784.38 g/mol [][2]
CAS Number 138148-68-2[2]
IUPAC Name N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]-maytansine[]
Appearance Off-white to light yellow solid[2]
Solubility Soluble in DMSO, DMF[2]
Storage Store at -20°C for long-term stability[2]

Mechanism of Action: Microtubule Disruption

The primary mechanism of action of this compound is the potent inhibition of microtubule polymerization.[2][3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death.[4]

Interaction with Tubulin

This compound exerts its effect by binding to tubulin, the protein subunit of microtubules.[3][4][5] This binding occurs at the vinca alkaloid binding site. The binding of this compound to tubulin prevents the assembly of tubulin dimers into microtubules and promotes the disassembly of existing microtubules.[5] This suppression of microtubule dynamics is the key to its cytotoxic activity.[4][5]

The following diagram illustrates the proposed mechanism of action:

cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) (e.g., Trastuzumab emtansine) Lysosome Lysosome ADC->Lysosome Internalization & Trafficking DM1_SMe This compound Lysosome->DM1_SMe Linker Cleavage Tubulin αβ-Tubulin Dimers DM1_SMe->Tubulin Binds to Tubulin CellCycleArrest G2/M Phase Cell Cycle Arrest DM1_SMe->CellCycleArrest Disrupts Microtubule Dynamics Microtubule Microtubule Tubulin->Microtubule Polymerization (Inhibited) Microtubule->Tubulin Depolymerization (Promoted) Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 1. Mechanism of action of this compound delivered via an ADC.

Quantitative Biological Activity

This compound is a highly potent cytotoxic agent with activity in the nanomolar to picomolar range against various cancer cell lines.[6][7] Its affinity for tubulin is also in the nanomolar range.

ParameterValueCell Line/ConditionReference
IC50 (Cytotoxicity) 0.003 - 0.01 nMPanel of human tumor cell lines[6][7]
IC50 for Mitotic Arrest 330 pMMCF7 cells[4]
KD (Binding to soluble tubulin) 0.93 ± 0.22 µMBovine brain tubulin[3][5]
KD (High-affinity binding to microtubules) 0.1 µMMicrotubules[4][5]

Biotransformation and Metabolism

Once released inside the cell, this compound can undergo metabolic transformations. The metabolism of maytansinoids like DM1 primarily occurs in the liver and can involve oxidation, hydrolysis, and conjugation with glutathione. These metabolic processes can lead to the formation of various metabolites with potentially altered cytotoxic activity. Understanding the biotransformation of this compound is crucial for evaluating the overall efficacy and safety profile of ADCs that utilize this payload.

The following diagram outlines the general metabolic pathways for maytansinoids:

DM1_SMe This compound Oxidation Oxidation (e.g., via Cytochrome P450) DM1_SMe->Oxidation Hydrolysis Hydrolysis DM1_SMe->Hydrolysis Conjugation Conjugation (e.g., with Glutathione) DM1_SMe->Conjugation Metabolite1 Oxidized Metabolites Oxidation->Metabolite1 Metabolite2 Hydrolyzed Metabolites Hydrolysis->Metabolite2 Metabolite3 Conjugated Metabolites Conjugation->Metabolite3 Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

Figure 2. General biotransformation pathways of this compound.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is a complex multi-step process that is typically proprietary. However, the general approach involves the modification of maytansinol at the C-3 position. This involves the acylation of the C-3 hydroxyl group with a linker precursor that contains the methyl disulfide functionality. The synthesis requires expertise in natural product chemistry and purification techniques such as HPLC.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.

Materials:

  • Lyophilized tubulin protein (>99% pure)

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Microplate reader capable of reading absorbance at 340 nm and maintaining a constant temperature of 37°C.

Procedure:

  • Reconstitute lyophilized tubulin in general tubulin buffer on ice to the desired concentration (e.g., 3 mg/mL).

  • Prepare the polymerization reaction mixture by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v) to the tubulin solution.

  • Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the tubulin polymerization mixture to each well.

  • Immediately place the plate in the microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 30-60 minutes.

  • Plot the absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated from these curves.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 570 nm.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and plot the results against the drug concentration to determine the IC50 value.

The following diagram outlines the workflow for a typical in vitro cytotoxicity assay:

Start Start: Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 PrepareDrug Prepare Serial Dilutions of this compound Incubate1->PrepareDrug TreatCells Treat Cells with this compound Incubate1->TreatCells PrepareDrug->TreatCells Incubate2 Incubate for 72 hours TreatCells->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 AddSolubilizer Add Solubilization Buffer Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance at 570 nm AddSolubilizer->ReadAbsorbance AnalyzeData Analyze Data and Determine IC50 ReadAbsorbance->AnalyzeData

Figure 3. Workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

This compound is a highly potent cytotoxic agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its chemical properties make it suitable for conjugation to antibodies, enabling the development of targeted cancer therapies with improved efficacy and reduced systemic toxicity. The experimental protocols provided in this guide offer a framework for the evaluation of this compound and its conjugates in a research and drug development setting. A thorough understanding of its chemical structure, biological activity, and metabolic fate is essential for the successful application of this powerful molecule in the fight against cancer.

References

The Impact of DM1-SMe on Tubulin Polymerization Kinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM1-SMe, a synthetic derivative of the potent microtubule-targeting agent maytansine, is a critical component of antibody-drug conjugates (ADCs) in development for cancer therapeutics.[1] Its mechanism of action involves the intricate disruption of microtubule dynamics, a process essential for cell division and other vital cellular functions. This technical guide provides an in-depth analysis of the kinetic impact of this compound on tubulin polymerization, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction to this compound and Microtubule Dynamics

Microtubules are highly dynamic polymers of αβ-tubulin heterodimers that play a central role in cell structure, intracellular transport, and the formation of the mitotic spindle.[1] The dynamic instability of microtubules, characterized by phases of growth (polymerization) and shortening (depolymerization), is crucial for their physiological functions.[1] Disruption of this delicate equilibrium is a validated strategy in cancer therapy.

This compound, the S-methyl ether derivative of DM1, is a maytansinoid designed for conjugation to monoclonal antibodies, enabling targeted delivery to tumor cells.[2][] Once internalized, the active drug is released and exerts its cytotoxic effects by interfering with microtubule function.[1] Unlike some microtubule-targeting agents that cause wholesale depolymerization or stabilization, this compound acts as a potent suppressor of microtubule dynamic instability, even at sub-stoichiometric concentrations.[1][4]

Quantitative Impact of this compound on Tubulin Polymerization

The interaction of this compound with tubulin and microtubules has been characterized through various in vitro assays, yielding critical quantitative data on its binding affinity and its effects on polymerization kinetics.

Table 1: Binding Affinity of S-methyl DM1 to Tubulin and Microtubules
ParameterValueNotes
Dissociation Constant (KD) for Tubulin 0.93 ± 0.2 µmol/LDetermined by intrinsic fluorescence quenching.[4][5]
High-Affinity Binding Sites on Microtubules ~37 sites per microtubule
Dissociation Constant (KD) for High-Affinity Microtubule Sites 0.1 ± 0.05 µmol/LThis high-affinity binding is believed to occur at the microtubule ends and is central to the suppression of dynamic instability.[2][4]
Low-Affinity Binding to Microtubules/Aggregates (KD) 2.2 ± 0.2 µmol/LObserved at higher concentrations.[2]
Table 2: Effect of S-methyl DM1 on Microtubule Polymerization and Dynamic Instability
ParameterConcentrationEffect
Half-maximal Inhibition of Microtubule Assembly (IC50) 4 ± 0.1 µmol/LS-methyl DM1 is a weaker inhibitor of overall polymer mass compared to maytansine (IC50 = 1 ± 0.02 µmol/L).[5]
Suppression of Overall Microtubule Dynamicity 100 nmol/L84% suppression.[4][5]
Effect on Dynamic Instability Parameters 100 nmol/LStrong suppression of growth rate, shortening rate, catastrophe frequency, and rescue frequency.[1]

Mechanism of Action: Suppression of Microtubule Dynamics

The primary mechanism by which this compound exerts its anti-mitotic effects is through the potent suppression of microtubule dynamic instability.[1] This is achieved by binding to the ends of microtubules, effectively "poisoning" them and preventing the addition and removal of tubulin subunits.[1]

DM1_SMe_Mechanism Mechanism of this compound Action cluster_cell Tumor Cell ADC Antibody-DM1 Conjugate Endocytosis Endocytosis ADC->Endocytosis 1. Binding & Internalization Lysosome Lysosome Endocytosis->Lysosome 2. Trafficking DM1_SMe Released this compound Lysosome->DM1_SMe 3. Linker Cleavage Microtubule Microtubule DM1_SMe->Microtubule 4. Binding to Microtubule Ends Dynamics_Suppression Suppression of Dynamic Instability Microtubule->Dynamics_Suppression Mitotic_Arrest Mitotic Arrest Dynamics_Suppression->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Cellular mechanism of action of an antibody-DM1 conjugate.

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the increase in light scattering as tubulin heterodimers polymerize into microtubules.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Preparation of Tubulin Stock: Resuspend lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL.

  • Preparation of Reaction Mixture: On ice, prepare the polymerization reaction mixture containing tubulin, 1 mM GTP, and 10% glycerol in General Tubulin Buffer.

  • Compound Addition: Add this compound (or vehicle control) to the reaction mixture to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all samples and typically below 1%.

  • Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed 96-well plate at 37°C.

  • Data Acquisition: Immediately begin monitoring the absorbance at 340 nm every 30-60 seconds for 60-90 minutes in the temperature-controlled spectrophotometer.[6][7]

Tubulin_Polymerization_Assay In Vitro Tubulin Polymerization Assay Workflow Prep_Tubulin Prepare Tubulin Stock on Ice Prep_Reaction Prepare Reaction Mix (Tubulin, GTP, Buffer) on Ice Prep_Tubulin->Prep_Reaction Add_Compound Add this compound or Vehicle Prep_Reaction->Add_Compound Transfer_Plate Transfer to Pre-warmed (37°C) 96-well Plate Add_Compound->Transfer_Plate Measure_Absorbance Measure Absorbance at 340 nm (Kinetic Mode) Transfer_Plate->Measure_Absorbance Data_Analysis Analyze Polymerization Curves (Vmax, Plateau) Measure_Absorbance->Data_Analysis

Workflow for the in vitro tubulin polymerization assay.
Analysis of Microtubule Dynamic Instability by Video Microscopy

This advanced technique allows for the direct observation and quantification of the effects of this compound on individual microtubule dynamics.

Materials:

  • MAP-free tubulin

  • Axoneme seeds (as nucleation centers)

  • Polymerization buffer (e.g., PEM buffer)

  • GTP

  • This compound

  • Video-enhanced differential interference contrast (DIC) microscope equipped with a temperature-controlled stage

Procedure:

  • Microtubule Seeding: Adsorb axoneme fragments onto a microscope slide.

  • Polymerization Reaction: Introduce a solution of MAP-free tubulin, GTP, and the desired concentration of this compound into the flow cell at 37°C.

  • Live Imaging: Record time-lapse images of individual microtubules growing from the axoneme seeds using video-enhanced DIC microscopy.

  • Data Analysis: Trace the ends of individual microtubules over time to determine the following parameters:

    • Growth Rate: The speed of microtubule elongation.

    • Shortening Rate: The speed of microtubule depolymerization.

    • Catastrophe Frequency: The frequency of transition from a growing to a shortening state.

    • Rescue Frequency: The frequency of transition from a shortening to a growing state.

Conclusion

This compound is a highly potent inhibitor of microtubule function that operates primarily by suppressing the dynamic instability of these crucial cellular polymers. Its high-affinity binding to the ends of microtubules prevents the normal cycle of tubulin addition and loss, leading to mitotic arrest and subsequent apoptosis in cancer cells. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug developers working with maytansinoids and other microtubule-targeting agents. Understanding the precise kinetic impact of these compounds on tubulin polymerization is essential for the rational design and optimization of next-generation ADCs and other anti-cancer therapies.

References

The Rise of Maytansinoids: A Technical Guide to the Discovery and Development of Derivatives like DM1-SMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of maytansinoid derivatives, from their initial discovery to their pivotal role in modern cancer therapeutics. We delve into the core scientific principles, detailing the synthesis, mechanism of action, and preclinical evaluation of potent derivatives like DM1-SMe, a key metabolite of maytansinoid-based antibody-drug conjugates (ADCs).

A Historical Perspective: From Plant Isolate to Potent Payload

The story of maytansinoids begins in the 1970s with the isolation of maytansine from the Ethiopian shrub Maytenus serrata by the National Cancer Institute (NCI).[1] Maytansine, an ansa macrolide, demonstrated remarkable cytotoxic activity against numerous tumor cell lines by inhibiting microtubule assembly.[1][2] This discovery sparked significant interest in its potential as a cancer therapeutic.

However, early clinical trials with maytansine were disappointing due to severe systemic toxicities, including neurotoxicity and hepatotoxicity, which limited its therapeutic window.[2] This challenge paved the way for a new strategy: targeted delivery. The advent of monoclonal antibodies offered a promising approach to selectively deliver these highly potent cytotoxic agents to cancer cells, minimizing off-target effects. This led to the development of maytansinoid derivatives, or "maytansinoids," specifically designed for conjugation to antibodies, giving rise to the era of Antibody-Drug Conjugates (ADCs).

A significant breakthrough in ensuring a sustainable supply for research and development came with the discovery of ansamitocin P-3, a structurally related maytansinoid produced by the microorganism Actinosynnema pretiosum.[3][4] Ansamitocin P-3 serves as a crucial precursor for the semi-synthesis of key maytansinoid derivatives used in ADCs.[3][4]

The Advent of DM1 and its Metabolite, this compound

To facilitate conjugation to antibodies, maytansine was chemically modified to introduce a thiol group, leading to the creation of DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine). DM1 retains the potent microtubule-disrupting activity of maytansine but possesses a handle for stable linkage to antibodies.

When a DM1-containing ADC is internalized by a cancer cell and undergoes lysosomal degradation, various metabolites are generated. One of the key metabolites is This compound (N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]-maytansine), where the sulfhydryl group of DM1 is capped with a methyl group.[5][6] Understanding the formation and activity of this compound is crucial for comprehending the overall efficacy and potential bystander effect of DM1-based ADCs. While the lysine-linker-DM1 adduct is a primary intracellular catabolite, the generation of membrane-permeable metabolites can influence the killing of adjacent, antigen-negative tumor cells.[7][8]

Mechanism of Action: Disrupting the Cellular Scaffolding

Maytansinoids exert their potent cytotoxic effects by targeting tubulin, the fundamental protein subunit of microtubules.[2][9] Microtubules are dynamic polymers essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.

The binding of maytansinoids to tubulin inhibits its polymerization, leading to a disruption of microtubule dynamics.[2][9] This interference with the cell's cytoskeletal machinery triggers a cascade of events culminating in cell death.

cluster_0 Maytansinoid Action Maytansinoid Maytansinoid (e.g., DM1, this compound) Tubulin Tubulin Dimers Maytansinoid->Tubulin Binds to Microtubule Microtubule Polymer Maytansinoid->Microtubule Inhibits Polymerization & Promotes Depolymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Disruption leads to cluster_1 Maytansinoid-Induced Apoptosis MitoticArrest Mitotic Arrest Bcl2 Anti-apoptotic Bcl-2 family (e.g., Bcl-2, Bcl-xL) MitoticArrest->Bcl2 Inhibition BaxBak Pro-apoptotic Bcl-2 family (e.g., Bax, Bak) MitoticArrest->BaxBak Activation JNK JNK Pathway MitoticArrest->JNK MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP BaxBak->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase37 Caspase-3, -7 (Executioner) Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Execution JNK->BaxBak Activation cluster_2 Synthesis Workflow Ansamitocin Ansamitocin P-3 Maytansinol Maytansinol Ansamitocin->Maytansinol Reduction DM1_intermediate DM1 Intermediate (with protected thiol) Maytansinol->DM1_intermediate Esterification DM1 DM1 DM1_intermediate->DM1 Deprotection DM1_Linker DM1-Linker Conjugate DM1->DM1_Linker Conjugation Linker Linker (e.g., SMCC) Linker->DM1_Linker cluster_3 In Vivo Efficacy Workflow TumorCells Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring TumorCells->TumorGrowth Treatment ADC Treatment (e.g., intravenous) TumorGrowth->Treatment When tumors reach a certain size TumorVolume Tumor Volume Measurement Treatment->TumorVolume BodyWeight Body Weight Monitoring Treatment->BodyWeight Efficacy Efficacy Assessment (Tumor Growth Inhibition) TumorVolume->Efficacy Toxicity Toxicity Assessment (Body Weight Loss) BodyWeight->Toxicity

References

An In-depth Technical Guide to the Binding Site of DM1-SMe on Tubulin Subunits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the potent microtubule inhibitor DM1-SMe and its target, the tubulin protein. This compound, a derivative of the natural product maytansine, is a critical cytotoxic payload used in antibody-drug conjugates (ADCs) for targeted cancer therapy. A thorough understanding of its binding site and mechanism of action is paramount for the rational design of next-generation anticancer agents.

The this compound Binding Site: A Novel Pocket on β-Tubulin

High-resolution X-ray crystallography studies have definitively located the binding site of maytansinoids, including this compound, to a novel pocket on the β-tubulin subunit .[1][2] This site, now often referred to as the "maytansine site," is distinct from the well-characterized colchicine, taxane, and vinca alkaloid domains, although it can interfere with the binding of vinblastine.[1][2][3][4]

The binding pocket is situated at the longitudinal interface between two adjacent αβ-tubulin heterodimers within a microtubule protofilament.[1][4] Specifically, the binding of this compound sterically obstructs the formation of longitudinal contacts between the β-tubulin of one dimer and the α-tubulin of the next, thereby preventing microtubule elongation.[1][4] Structural data reveal that the pocket is primarily formed by loops S3-H3, S5-H5, and H11-H11′ of β-tubulin.[4] The C3 ester side chain of the maytansinoid plays a critical role in its activity, with intramolecular interactions fixing the molecule into a bioactive conformation that enhances binding affinity.[5]

Mechanism of Action: From Binding to Mitotic Arrest

The binding of this compound to the maytansine site on β-tubulin initiates a cascade of events that culminates in cell death. The primary mechanism is the potent suppression of microtubule dynamics.[6][7][8]

  • Inhibition of Polymerization: By physically blocking the longitudinal interface, this compound inhibits the addition of new tubulin dimers to the growing plus-ends of microtubules.[1] At higher concentrations, it can also sequester soluble tubulin heterodimers into assembly-incompetent complexes.[1]

  • Suppression of Dynamic Instability: At sub-nanomolar concentrations, this compound acts as a "microtubule end poison".[6] It binds to a small number of high-affinity sites at the microtubule tips, suppressing nearly all parameters of dynamic instability, including the rates of growth and shortening and the frequencies of catastrophe (switching from growth to shortening) and rescue (switching from shortening to growth).[6][8]

  • Mitotic Arrest and Apoptosis: The disruption of the highly regulated microtubule dynamics required for the formation and function of the mitotic spindle leads to a robust G2/M phase cell cycle arrest.[9][10] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[11]

DM1 This compound Tubulin β-Tubulin Subunit (Maytansine Site) DM1->Tubulin Binds Interface Longitudinal α-β Tubulin Interface Tubulin->Interface Blocks Polymerization Microtubule Polymerization Interface->Polymerization Inhibits Dynamics Suppression of Microtubule Dynamics Polymerization->Dynamics Spindle Mitotic Spindle Disruption Dynamics->Spindle Arrest G2/M Mitotic Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 1. Mechanism of action of this compound.

Quantitative Binding Data

This compound exhibits differential binding affinity for soluble tubulin dimers versus assembled microtubules, a key feature of its mechanism. The high-affinity binding to microtubule ends is responsible for its potent suppression of dynamics at low concentrations.[8][12]

Parameter Target Value Reference(s)
Dissociation Constant (Kd) Soluble αβ-Tubulin0.93 ± 0.22 µM[7][8][12][13]
Dissociation Constant (Kd) High-Affinity Sites on Microtubules0.1 ± 0.05 µM[6][7][10][12]
Stoichiometry High-Affinity Sites per Microtubule~37[6][7][12]

Note: S-methyl DM1 binds to high-affinity sites on microtubules approximately 20-fold more strongly than vinblastine.[6][12]

Key Experimental Protocols

The characterization of the this compound binding site and its effects on tubulin relies on several key biochemical and structural biology techniques.

This assay measures the effect of a compound on the assembly of tubulin into microtubules. It can be performed by monitoring changes in light scattering (turbidity) or fluorescence.

  • Principle: Light scattering at 340 nm increases proportionally to the mass of microtubule polymer formed.[14][15] Alternatively, a fluorescent reporter like DAPI, which preferentially binds to polymerized tubulin, can be used to monitor polymerization via increased fluorescence.[16]

  • Reagents:

    • Purified tubulin (>99%), reconstituted to 2-3 mg/mL.

    • Polymerization Buffer (e.g., G-PEM: 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂).[14]

    • GTP (1 mM final concentration).

    • Glycerol (e.g., 10%) as a polymerization enhancer.

    • Test compound (this compound) and controls (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer).

  • Procedure:

    • Reconstitute tubulin on ice in ice-cold polymerization buffer.

    • Add GTP to the tubulin solution.

    • Pipette the test compound (e.g., this compound at various concentrations) into a pre-warmed 96-well plate.

    • Add the tubulin/GTP mixture to the wells to initiate the reaction.

    • Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.

    • Record absorbance at 340 nm or fluorescence intensity at appropriate wavelengths every 60 seconds for 60-90 minutes.[14][17]

    • Data Analysis: Plot absorbance/fluorescence versus time. The inhibition of polymerization is observed as a decrease in the maximum signal (Vmax) and/or a reduction in the polymerization rate compared to a vehicle control.

cluster_prep Preparation (on Ice) cluster_assay Assay (37°C) cluster_analysis Analysis Tubulin Tubulin (>99%) Mix Tubulin/GTP Mix Tubulin->Mix Buffer Polymerization Buffer + GTP Buffer->Mix Plate 96-Well Plate + this compound Mix->Plate Add to initiate Reader Plate Reader (340 nm) Plate->Reader Measure kinetics Plot Plot OD vs. Time Reader->Plot Result Determine Inhibition of Polymerization Plot->Result

Figure 2. Workflow for tubulin polymerization assay.

This method is used to determine the binding affinity (Kd) of a ligand to soluble, unpolymerized tubulin.

  • Principle: The intrinsic fluorescence of tryptophan residues in tubulin changes upon ligand binding. This change can be measured and used to calculate the dissociation constant.

  • Reagents:

    • Purified tubulin (~3 µM).

    • Binding Buffer (e.g., PEM buffer).

    • This compound at a range of concentrations (e.g., 1-20 µM).[13]

  • Procedure:

    • Incubate a fixed concentration of tubulin with varying concentrations of this compound.

    • Allow the reaction to reach equilibrium (e.g., 45 minutes at 30°C).[13]

    • Measure the tryptophan fluorescence intensity (Excitation ~295 nm, Emission ~335 nm).

    • Data Analysis: The change in fluorescence is plotted against the ligand concentration. The data are then fitted to a single-site binding model to determine the Kd. A common method is to use a linear regression plot of the inverse of fractional receptor occupancy versus the inverse of the free ligand concentration.[12][13]

This assay determines the binding affinity and stoichiometry of a ligand to pre-formed, steady-state microtubules.

  • Principle: Radiolabeled ligand ([³H]S-methyl DM1) is incubated with microtubules. The microtubules and any bound ligand are then separated from the unbound ligand by ultracentrifugation through a glycerol cushion. The amount of bound radioactivity is quantified.

  • Reagents:

    • Microtubule protein (tubulin plus microtubule-associated proteins, MAPs) to form stable microtubules.

    • Radiolabeled [³H]S-methyl DM1.

    • Polymerization buffer with GTP.

    • Glycerol cushion (e.g., 50% w/v glycerol in buffer).

  • Procedure:

    • Polymerize microtubule protein to a steady state at 37°C.

    • Incubate the pre-formed microtubules with varying concentrations of [³H]S-methyl DM1 for 1 hour.[18]

    • Layer the mixture onto a glycerol cushion in an ultracentrifuge tube.

    • Centrifuge at high speed (e.g., >100,000 x g) to pellet the microtubules through the cushion, leaving unbound ligand in the supernatant.

    • Aspirate the supernatant and wash the pellet.

    • Resuspend the pellet and quantify the amount of protein (e.g., by Bradford assay) and the amount of radioactivity (by liquid scintillation counting).

    • Data Analysis: Perform a Scatchard analysis, plotting the ratio of bound/free ligand versus the concentration of bound ligand. This plot can reveal the presence of different binding site classes (e.g., high and low affinity) and allows for the calculation of Kd and the number of binding sites (Bmax).[12][18]

cluster_prep Preparation cluster_binding Binding & Separation cluster_analysis Quantification & Analysis MTs Assemble Microtubules to Steady State Incubate Incubate MTs with [3H]this compound MTs->Incubate Ligand [3H]this compound Ligand->Incubate Centrifuge Ultracentrifuge through Glycerol Cushion Incubate->Centrifuge Separate Bound from Free Quantify Quantify Radioactivity & Protein in Pellet Centrifuge->Quantify Scatchard Scatchard Analysis Quantify->Scatchard Result Determine Kd and Binding Stoichiometry Scatchard->Result

References

An In-depth Technical Guide to the Intracellular Processing of DM1-SMe-Containing Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular journey of Antibody-Drug Conjugates (ADCs) containing the maytansinoid derivative DM1, conjugated via a stable thioether linkage, commonly resulting from the use of an SMCC linker. This class of ADCs, exemplified by Ado-trastuzumab emtansine (T-DM1), leverages the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to target cancer cells. Understanding the intricate sequence of events from cell surface binding to payload-induced apoptosis is critical for the rational design and optimization of next-generation ADCs.

Core Mechanism of Action: A Stepwise Intracellular Pathway

The therapeutic efficacy of a DM1-SMe-containing ADC is contingent upon a series of precisely orchestrated intracellular events. The non-cleavable nature of the thioether bond means that the release of the active cytotoxic agent is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[1][2]

The process unfolds as follows:

  • Antigen Binding: The ADC circulates in the bloodstream until the monoclonal antibody (mAb) component recognizes and binds with high affinity to a specific target antigen overexpressed on the surface of a cancer cell.[3][4]

  • Receptor-Mediated Endocytosis: Upon binding, the cell initiates receptor-mediated endocytosis, internalizing the entire ADC-antigen complex into an early endosome.[1][3][5] This is a critical rate-limiting step for the efficacy of the ADC.

  • Intracellular Trafficking: The endosome containing the complex matures and traffics through the endosomal-lysosomal pathway.[6][7] This process involves the acidification of the vesicle.

  • Lysosomal Fusion and Degradation: The late endosome fuses with a lysosome, an organelle containing a host of acidic proteases (e.g., Cathepsins).[8][9] Inside the highly acidic and enzymatic environment of the lysosome, the antibody component of the ADC is completely degraded.[1][10]

  • Payload Catabolite Release: The proteolytic degradation of the antibody liberates the active cytotoxic catabolite. For an ADC using an SMCC linker, this primary active catabolite is Lysine-SMCC-DM1 (Lys-MCC-DM1), which consists of the DM1 payload, the linker, and the lysine residue to which it was attached.[6][10][11][12]

  • Cytosolic Translocation and Target Engagement: The Lys-SMCC-DM1 catabolite is transported from the lysosome into the cytoplasm. Once in the cytosol, it exerts its potent cytotoxic effect by binding to tubulin at the microtubule tips.[13][14]

  • Disruption of Microtubule Dynamics: The binding of the DM1 catabolite to tubulin suppresses the dynamic instability of microtubules, inhibiting both their growth and shortening.[6][13] This disruption of the microtubule network is the ultimate mechanism of cytotoxicity.

  • Cell Cycle Arrest and Apoptosis: The interference with microtubule function leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers programmed cell death, or apoptosis.[1][14]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the processing and efficacy of this compound-containing ADCs, compiled from various preclinical studies.

Table 1: Cellular Processing Rates of a Trastuzumab-Maytansinoid ADC (TM-ADC)

Cell Line (High HER2 Expression) Internalization Half-Life (hours) Degradation Half-Life (hours) Efflux Half-Life (hours)
BT-474 6 - 14 18 - 25 44 - 73
NCI-N87 6 - 14 18 - 25 44 - 73
SK-BR-3 6 - 14 18 - 25 44 - 73

Data sourced from studies on a TM-ADC similar to T-DM1.[10][15]

Table 2: In Vitro Cytotoxicity of Maytansinoid Payloads

Compound Cell Line IC50 (nM)
This compound A-375 (Melanoma) 0.029
This compound COLO 205 (Colon) 0.014

IC50 values represent the concentration required to inhibit cell growth by 50%.[2] this compound exhibits potent cytotoxicity at nanomolar concentrations across various cancer cell lines.[16]

Table 3: Pharmacokinetics of T-DM1 in Humans

Parameter T-DM1 Conjugate Total Trastuzumab
Clearance Rate (mL/kg/day) 7 - 13 3 - 6
Half-Life (days) ~4 9 - 11

Data from four clinical studies of single-agent T-DM1. The faster clearance of the ADC compared to the total antibody suggests some degree of drug deconjugation in circulation.[17]

Table 4: Relationship Between Target Expression and Intracellular Payload Exposure

Cell Line HER2 Receptors per Cell (approx.) Relative Released MMAE Exposure (Linear Relationship, R² > 0.9)
SKBR-3 800,000 High
MDA-MB-453 250,000 Medium-High
MCF-7 50,000 Medium-Low
MDA-MB-468 10,000 Low

This study, using a different payload (MMAE), demonstrates the strong quantitative relationship between antigen density and the intracellular concentration of the released payload. A similar principle applies to DM1-based ADCs.[18]

Mandatory Visualizations

Signaling and Processing Pathway

Intracellular_Processing_of_DM1_SMe_ADC cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ADC 1. ADC in Circulation Antigen Target Antigen ADC->Antigen Binding Internalization 2. Receptor-Mediated Endocytosis Antigen->Internalization EarlyEndosome 3. Early Endosome Internalization->EarlyEndosome LateEndosome 4. Late Endosome EarlyEndosome->LateEndosome Maturation Lysosome 5. Lysosome LateEndosome->Lysosome Fusion Degradation 6. Antibody Proteolysis Lysosome->Degradation Release 7. Release of Lys-SMCC-DM1 Degradation->Release Tubulin 8. Tubulin Binding Release->Tubulin Translocation to Cytosol Disruption 9. Microtubule Disruption Tubulin->Disruption Arrest 10. G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis 11. Apoptosis Arrest->Apoptosis

Caption: Intracellular processing pathway of a this compound-containing ADC.

General Experimental Workflow

Experimental_Workflow_for_ADC_Evaluation cluster_workflow Experimental Workflow for ADC Characterization cluster_assays Functional Assays Start Select Target-Expressing Cancer Cell Line Incubate Incubate Cells with ADC Start->Incubate Internalization Internalization & Trafficking Assay (Flow Cytometry / Confocal Microscopy) Incubate->Internalization Catabolism Catabolism & Payload Release Assay (LC-MS/MS or ELISA) Incubate->Catabolism Cytotoxicity Cytotoxicity Assay (e.g., MTS/MTT for IC50) Incubate->Cytotoxicity Analysis Data Analysis & Interpretation Internalization->Analysis Catabolism->Analysis Cytotoxicity->Analysis End Determine ADC Potency & Processing Efficiency Analysis->End

Caption: A generalized workflow for the in vitro evaluation of ADCs.

Detailed Experimental Protocols

The following protocols provide a framework for key experiments used to characterize the intracellular processing of this compound ADCs.

Protocol 1: ADC Internalization and Lysosomal Trafficking Assay

Objective: To visualize and quantify the internalization of the ADC and its co-localization with lysosomes.

Methodology: This protocol utilizes a pH-sensitive dye for tracking endocytosis and a lysosomal marker for co-localization analysis via confocal microscopy.

  • Cell Seeding: Plate target antigen-expressing cells (e.g., HER2-positive SKBR3 cells) on glass-bottom culture dishes and allow them to adhere overnight.

  • ADC Labeling (Optional but Recommended): Covalently label the ADC with a pH-sensitive dye such as pHrodo Red or Green.[7] These dyes are non-fluorescent at neutral extracellular pH but fluoresce brightly in the acidic environment of endosomes and lysosomes, providing a direct signal of internalization.[7] Alternatively, a constitutively fluorescent dye like Alexa Fluor 488 can be used, requiring quenching or acid-washing steps to distinguish internalized from surface-bound ADC.

  • Lysosome Staining: Pre-incubate the cells with a lysosomal tracking dye (e.g., LysoTracker Green if using a red-fluorescent ADC) according to the manufacturer's instructions.

  • Incubation: Treat the cells with the fluorescently labeled ADC at a predetermined concentration (e.g., 1-10 µg/mL).

    • Negative Control (Surface Binding): Incubate a set of cells at 4°C for 30-60 minutes. Low temperature permits binding but inhibits active endocytosis.

    • Time Course (Internalization): Incubate cells at 37°C and acquire images at various time points (e.g., 1, 4, 8, 24 hours) to monitor the progression of internalization and trafficking.[19]

  • Imaging: Wash the cells with PBS to remove unbound ADC. Acquire z-stack images using a confocal microscope. The channel for the ADC fluorescence will indicate its location, while the lysosomal tracker channel will identify lysosomes.

  • Analysis:

    • Qualitative: Overlay the images from the ADC and lysosome channels. Yellow pixels (in a red/green overlay) indicate co-localization, confirming the ADC has reached the lysosomal compartment.[20]

    • Quantitative (Flow Cytometry): For a higher-throughput analysis of total internalization, cells can be treated with the pHrodo-labeled ADC and analyzed by flow cytometry. The increase in mean fluorescence intensity over time corresponds to the extent of internalization.[7]

Protocol 2: Lysosomal Catabolism and Payload Release Assay

Objective: To quantify the release of the active catabolite (Lys-SMCC-DM1) from the ADC following processing by target cells.

Methodology: This protocol involves incubating the ADC with target cells, extracting the intracellular contents, and quantifying the catabolite using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Cell Culture: Grow a sufficient number of target cells in large-format culture flasks to ensure enough material for extraction.

  • ADC Treatment: Treat the cells with the this compound ADC at a specified concentration and incubate at 37°C for a set period (e.g., 24, 48, or 72 hours) to allow for internalization and processing.

  • Cell Harvesting and Lysis:

    • Harvest the cells, washing thoroughly with ice-cold PBS to remove any non-internalized ADC.

    • Lyse the cells using a suitable lysis buffer or by sonication.

    • Collect both the cell lysate and the culture medium, as some catabolites may be effluxed from the cell.[21]

  • Sample Preparation:

    • Perform a protein precipitation step on the lysate and medium samples (e.g., with cold acetonitrile) to remove large proteins.

    • Centrifuge to pellet the precipitate and collect the supernatant containing the small molecule catabolites.

    • Dry the supernatant under vacuum and reconstitute in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into an LC-MS/MS system.

    • Develop a specific Multiple Reaction Monitoring (MRM) method to detect and quantify the parent ADC (if desired), the Lys-SMCC-DM1 catabolite, and potentially free DM1.[22]

    • Use a synthetic standard of Lys-SMCC-DM1 to create a standard curve for absolute quantification.[21]

  • Data Analysis: Calculate the concentration of the Lys-SMCC-DM1 catabolite in both the intracellular and extracellular (medium) fractions. This provides a quantitative measure of the rate and extent of ADC catabolism.[11][23]

Alternative Method: A highly sensitive competitive ELISA can also be developed using an anti-maytansinoid antibody to detect and quantify maytansinoid-containing catabolites.[21]

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC by measuring its half-maximal inhibitory concentration (IC50).

Methodology: A standard cell viability assay is used to measure the dose-dependent effect of the ADC on the proliferation of target cancer cells.

  • Cell Seeding: Seed target cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 3-5 days). Allow cells to adhere overnight.

  • ADC Dilution Series: Prepare a serial dilution of the this compound ADC in culture medium. A typical concentration range might be from 100 µg/mL down to 0.01 ng/mL. Also include an untreated control and a non-targeting ADC control.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the various ADC concentrations.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for multiple cell doublings (e.g., 72 to 120 hours).

  • Viability Assessment:

    • Add a cell viability reagent (e.g., MTS, MTT, or a resazurin-based reagent like PrestoBlue) to each well according to the manufacturer's protocol.

    • Incubate for the recommended time (typically 1-4 hours).

    • Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the readings to the untreated control wells (representing 100% viability).

    • Plot the cell viability (%) against the logarithm of the ADC concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which is the concentration of ADC that causes 50% inhibition of cell growth.[4]

References

The Role of Small Molecules in Targeting r(CUG) Repeat Expansions in Myotonic Dystrophy Type 1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: It is important to clarify a potential point of confusion regarding the term "DM1-SMe." Scientific literature identifies this compound as a potent microtubule inhibitor, a maytansinoid derivative used as a cytotoxic payload in antibody-drug conjugates (ADCs) for cancer therapy[1][]. The "DM1" in this context refers to a derivative of maytansine and is not associated with Myotonic Dystrophy type 1 (DM1)[1]. This guide will focus on small molecules specifically designed to target the pathogenic RNA repeats in Myotonic Dystrophy type 1.

Myotonic Dystrophy type 1 (DM1) is a progressive, multisystemic genetic disorder caused by an expansion of a CTG trinucleotide repeat in the 3' untranslated region (UTR) of the dystrophia myotonica protein kinase (DMPK) gene[3][4]. When transcribed into messenger RNA (mRNA), these expanded repeats, denoted as r(CUG)exp, form a toxic hairpin structure[3][5]. This toxic RNA sequesters essential cellular proteins, most notably the Muscleblind-like 1 (MBNL1) splicing regulator, leading to widespread alternative splicing defects, the formation of nuclear foci, and the complex pathology of DM1[3][5]. This technical guide provides an in-depth analysis of the current landscape of small molecules engineered to combat the effects of r(CUG) repeat expansions, with a focus on their mechanisms of action, experimental validation, and therapeutic potential.

Mechanism of Action of Small Molecules Targeting r(CUG)exp

The primary strategy for small molecule intervention in DM1 is to disrupt the pathogenic activity of the r(CUG)exp RNA. This is achieved through several key mechanisms:

  • Binding and Disruption of RNA Structure: Small molecules are designed to selectively bind to the r(CUG)exp hairpin structure. This binding can prevent the sequestration of MBNL1 and other RNA-binding proteins, thereby liberating them to perform their normal cellular functions[5][6].

  • Targeted Cleavage of r(CUG)exp: A more direct approach involves the use of bifunctional small molecules. These molecules consist of an RNA-binding domain that recognizes the r(CUG)exp and a cleavage module that degrades the toxic RNA[5]. An example of such a molecule is Cugamycin, which is a conjugate of an r(CUG)exp-binding small molecule and the RNA-cleaving agent bleomycin A5[5].

  • Inhibition of the MBNL1-r(CUG)exp Interaction: Some small molecules are designed to directly compete with MBNL1 for binding to the r(CUG)exp, thus preventing the formation of the pathogenic RNA-protein complex.

The overarching goal of these interventions is to restore normal alternative splicing patterns, reduce the formation of nuclear foci, and ultimately alleviate the clinical manifestations of DM1.

Signaling Pathways and Experimental Workflows

The development and validation of small molecules for DM1 involve a series of well-defined experimental steps, from initial screening to in vivo testing. The following diagrams illustrate the core signaling pathway in DM1 and a typical workflow for evaluating a candidate small molecule.

DM1_Signaling_Pathway DM1 Pathogenic Signaling Pathway CTG_exp Expanded CTG Repeat in DMPK Gene rCUG_exp Toxic r(CUG)exp RNA Hairpin Structure CTG_exp->rCUG_exp Transcription Nuclear_Foci Nuclear Foci Formation rCUG_exp->Nuclear_Foci MBNL1 MBNL1 Splicing Regulator MBNL1->rCUG_exp Sequestration Splicing_Defects Alternative Splicing Defects Nuclear_Foci->Splicing_Defects Leads to DM1_Pathology DM1 Pathology (Myotonia, Muscle Wasting, etc.) Splicing_Defects->DM1_Pathology Contributes to

Caption: Pathogenic cascade in DM1.

Small_Molecule_Workflow Experimental Workflow for Small Molecule Evaluation in DM1 cluster_in_vitro In Vitro Studies cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models Binding_Assay Binding Affinity & Selectivity to r(CUG)exp Cleavage_Assay In Vitro Cleavage of r(CUG)exp Binding_Assay->Cleavage_Assay DM1_Myotubes Treatment of DM1 Patient-Derived Myotubes Cleavage_Assay->DM1_Myotubes Foci_Analysis Nuclear Foci Reduction (RNA-FISH) DM1_Myotubes->Foci_Analysis Splicing_Rescue Splicing Rescue Analysis (RT-PCR) DM1_Myotubes->Splicing_Rescue Toxicity_Assay Cellular Toxicity Assessment DM1_Myotubes->Toxicity_Assay DM1_Mouse_Model Administration to DM1 Mouse Model Splicing_Rescue->DM1_Mouse_Model Myotonia_Rescue Myotonia Rescue (EMG) DM1_Mouse_Model->Myotonia_Rescue Histology Histological Improvement DM1_Mouse_Model->Histology Biodistribution Pharmacokinetics & Biodistribution DM1_Mouse_Model->Biodistribution

Caption: Drug discovery workflow for DM1.

Quantitative Data on Small Molecule Effects

The efficacy of small molecules targeting r(CUG)exp has been quantified in various preclinical models. The following tables summarize key findings for representative compounds.

Compound Model System Concentration Effect on r(CUG)exp RNA Levels Splicing Rescue Reference
CugamycinDM1 Patient-Derived Myotubes1 µM~40% reduction~40% rescue of splicing defects[5]
Compound 1bDM1 Patient-Derived Myotubes5 µM41 ± 8% reduction of DMPK transcriptDose-dependent improvement[7]
Compound 1DM1-affected cellsNot specifiedNot applicable (non-cleaving)Rescue of MBNL1 exon 5 splicing defects[6]

| Compound | Model System | Effect on Nuclear Foci | Phenotypic Rescue | Reference | | :--- | :--- | :--- | :--- | | Cugamycin | DM1 Mouse Model | Reduction in foci | Reversal of myotonia |[5] | | Compound 1 | DM1 cells | Reduction in the number of r(CUG)exp nuclear foci | Not applicable |[6] |

Detailed Experimental Protocols

RNA Fluorescence In Situ Hybridization (RNA-FISH) for Nuclear Foci Visualization

  • Objective: To visualize and quantify the number and intensity of r(CUG)exp nuclear foci in cells.

  • Cell Culture: DM1 patient-derived fibroblasts or myotubes are cultured on glass coverslips.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 10 minutes, followed by permeabilization with 0.2% Triton X-100 in PBS for 5 minutes.

  • Hybridization: A fluorescently labeled (e.g., Cy3 or Alexa Fluor 546) (CAG)n probe is hybridized to the r(CUG)exp RNA overnight at 37°C in a hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate).

  • Washing and Mounting: Coverslips are washed with 2x SSC and mounted on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis: Images are acquired using a fluorescence microscope, and the number and intensity of nuclear foci per nucleus are quantified using image analysis software.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Splicing Analysis

  • Objective: To assess the rescue of alternative splicing defects of MBNL1 target genes.

  • RNA Extraction: Total RNA is extracted from treated and untreated DM1 cells or tissues using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and random primers or oligo(dT) primers.

  • PCR Amplification: PCR is performed using primers that flank a specific alternatively spliced exon of an MBNL1 target gene (e.g., MBNL1 exon 5, INSR exon 11).

  • Analysis: The PCR products are resolved by agarose gel electrophoresis or capillary electrophoresis. The ratio of the spliced isoforms is quantified to determine the extent of splicing correction.

Electromyography (EMG) for Myotonia Assessment in Mouse Models

  • Objective: To measure the degree of myotonia in DM1 mouse models.

  • Animal Model: A transgenic mouse model expressing expanded CUG repeats (e.g., HSA-LR mice) is used.

  • Procedure: A concentric needle electrode is inserted into a hindlimb muscle (e.g., gastrocnemius) of an anesthetized mouse.

  • Data Acquisition: The electrical activity of the muscle is recorded at rest and in response to needle movement. Myotonic discharges are characterized by repetitive action potentials with waxing and waning amplitude and frequency.

  • Analysis: The severity of myotonia is graded based on the intensity and duration of the myotonic discharges.

Conclusion and Future Directions

The development of small molecules that target the toxic r(CUG)exp RNA represents a promising therapeutic avenue for Myotonic Dystrophy type 1. These compounds have demonstrated the ability to reverse key molecular pathologies of DM1, including the sequestration of MBNL1, aberrant splicing, and the formation of nuclear foci, leading to phenotypic improvements in preclinical models. Future research will focus on optimizing the potency, selectivity, and pharmacokinetic properties of these small molecules to advance them into clinical trials. Furthermore, combination therapies that utilize different mechanisms of action may offer a synergistic approach to treating this complex and debilitating disease.

References

The Unseen Architect of Cellular Demise: A Technical Guide to DM1-SMe in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth guide to the fundamental principles of utilizing DM1-SMe, a potent maytansinoid derivative, in the context of cancer cell line research. This guide elucidates its core mechanism of action, presents quantitative data, and furnishes detailed experimental protocols and visual workflows to facilitate its effective application in the laboratory.

This compound, a thiol-containing maytansinoid, is a powerful microtubule-targeting agent. Its primary application in oncology research is as a cytotoxic payload in antibody-drug conjugates (ADCs), a class of biopharmaceuticals designed to deliver highly potent drugs directly to cancer cells, thereby minimizing systemic toxicity.[1][2] The principles outlined herein are crucial for the accurate assessment of its efficacy and the elucidation of its cellular and molecular impacts.

Core Mechanism of Action: Disrupting the Cellular Scaffolding

The cytotoxic activity of this compound stems from its ability to inhibit microtubule polymerization.[2] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. This compound binds to tubulin, preventing its assembly into microtubules.[3] This disruption of microtubule dynamics leads to a cascade of cellular events, primarily arresting the cell cycle in the G2/M phase and subsequently inducing apoptosis (programmed cell death).[4][5]

Quantitative Data Presentation

The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The following table summarizes the IC50 values of this compound in various human cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, such as the duration of drug exposure and the cell viability assay used.

Cell LineCancer TypeIC50 (nM)Reference
Panel of human tumor cell linesVarious0.003 - 0.01[6]
Multiple cancer cell linesVariousNanomolar levels[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound in cancer cell lines.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the diluted this compound solutions to the respective wells. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of DMSO used).

    • Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the MTT solution.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include an untreated control.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution in this compound-treated cells using propidium iodide staining and flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound as described in the apoptosis assay protocol.

    • Harvest the cells (including floating cells) and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A in PBS).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence for Microtubule Visualization

This protocol describes the visualization of microtubule networks in cells treated with this compound.

Materials:

  • This compound

  • Cells grown on coverslips in a 24-well plate

  • Methanol (ice-cold)

  • PBS

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Treat cells grown on coverslips with this compound for the desired time.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with ice-cold methanol for 10 minutes at -20°C.

    • Wash three times with PBS.

  • Blocking and Staining:

    • Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Visualize the microtubule network using a fluorescence microscope.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the use of this compound.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment This compound Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture seeding Seed cells in multi-well plates cell_culture->seeding drug_prep Prepare this compound dilutions treatment Treat cells for defined duration drug_prep->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle microtubule Immunofluorescence (Microtubules) treatment->microtubule ic50 Calculate IC50 cytotoxicity->ic50 flow_cytometry Flow Cytometry Data Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry imaging Microscopy Image Analysis microtubule->imaging

Experimental Workflow for In Vitro this compound Testing

G2_M_Arrest DM1_SMe This compound Tubulin Tubulin DM1_SMe->Tubulin binds & inhibits Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption leads to Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Activation Microtubule_Disruption->Spindle_Assembly_Checkpoint activates CyclinB1_CDK1 Cyclin B1/CDK1 Complex Spindle_Assembly_Checkpoint->CyclinB1_CDK1 inhibits activation of G2_M_Arrest G2/M Phase Arrest CyclinB1_CDK1->G2_M_Arrest is required for mitotic entry, thus inhibition leads to

This compound Induced G2/M Cell Cycle Arrest Pathway

Apoptosis_Pathway G2_M_Arrest Prolonged G2/M Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation (inactivation) G2_M_Arrest->Bcl2_Phosphorylation leads to Bax_Bak_Activation Bax/Bak Activation Bcl2_Phosphorylation->Bax_Bak_Activation promotes Mitochondrial_Permeabilization Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->Mitochondrial_Permeabilization induces Cytochrome_c_Release Cytochrome c Release Mitochondrial_Permeabilization->Cytochrome_c_Release results in Apoptosome_Formation Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c_Release->Apoptosome_Formation triggers Caspase_9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase_9_Activation leads to Caspase_3_Activation Caspase-3 Activation Caspase_9_Activation->Caspase_3_Activation activates PARP_Cleavage PARP Cleavage Caspase_3_Activation->PARP_Cleavage cleaves Apoptosis Apoptosis Caspase_3_Activation->Apoptosis executes PARP_Cleavage->Apoptosis is a hallmark of

Intrinsic Apoptosis Pathway Induced by this compound

References

Methodological & Application

Step-by-Step Protocol for DM1-SMe Conjugation to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. This document provides a detailed protocol for the conjugation of the maytansinoid derivative DM1, as a thiol-capped version DM1-SMe, to monoclonal antibodies (mAbs). DM1 is a potent microtubule inhibitor that, when conjugated to a tumor-targeting antibody, can induce cell cycle arrest and apoptosis in antigen-expressing cells.[][2][3] The following protocol outlines the chemical modification of lysine residues on the mAb with the heterobifunctional linker SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) followed by conjugation to DM1.[4][5][6]

Principle of the Method

The conjugation process is a two-step sequential reaction.[4][7] First, the N-hydroxysuccinimide (NHS) ester of the SMCC linker reacts with the primary amine groups of lysine residues on the antibody surface to form a stable amide bond.[5] Following the removal of excess SMCC, the maleimide group of the antibody-linker intermediate reacts with the thiol group of DM1 (generated from the reduction of this compound) to form a stable thioether linkage, resulting in the final ADC.[][5] This method results in a heterogeneous mixture of ADC species with a varying number of DM1 molecules per antibody.[5]

Materials and Reagents

Reagent/MaterialSupplier ExampleNotes
Monoclonal Antibody (mAb)User-defined≥90% purity recommended.[4]
This compoundMedChemExpress, BOC SciencesPotent cytotoxin, handle with care.[][2]
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)CellMosaic, Sigma-AldrichStore at -20°C.[7][8]
Reaction Buffer (e.g., PBS, pH 8.5)BiCell ScientificpH is critical for the reaction.[9]
Purification Columns (e.g., Desalting columns, Protein A)VariousFor buffer exchange and purification.[10][11]
Solvents (e.g., DMSO, DMA)Sigma-AldrichFor dissolving this compound and SMCC.
Reducing Agent (e.g., DTT or TCEP)Sigma-AldrichFor in-situ reduction of this compound.
Quenching Reagent (e.g., Tris buffer)Sigma-AldrichTo stop the reaction.

Experimental Protocol

Part 1: Antibody Preparation and Linker Modification
  • Antibody Buffer Exchange:

    • If the antibody is not in a suitable buffer (e.g., amine-free buffer such as PBS), perform a buffer exchange using a desalting column into a reaction buffer (e.g., PBS, pH 7.0-8.5).[9]

    • Adjust the antibody concentration to a working range (e.g., 1-10 mg/mL).

  • SMCC Linker Preparation:

    • Prepare a stock solution of SMCC in a dry, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA). The concentration will depend on the desired molar excess.

  • Antibody Modification with SMCC:

    • Add a calculated molar excess of the SMCC stock solution to the antibody solution. A typical molar excess ranges from 5 to 20-fold over the antibody.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.[9]

  • Removal of Excess Linker:

    • Purify the SMCC-modified antibody from excess, unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.0).[10]

Part 2: DM1 Conjugation
  • This compound Preparation and Reduction:

    • Prepare a stock solution of this compound in an appropriate solvent like DMA or DMSO.[10]

    • To generate the reactive thiol group, this compound needs to be reduced. This can be achieved by adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the this compound solution just prior to conjugation.

  • Conjugation Reaction:

    • Add the activated DM1 solution to the purified SMCC-modified antibody. A typical molar excess of DM1 over the antibody is in the range of 1.7 to 5-fold.[10]

    • Incubate the reaction at room temperature (around 25°C) for 4 to 18 hours in the dark.[7][10] The reaction pH can be in the range of 6.5 to 9.0.[10]

  • Quenching the Reaction:

    • Stop the conjugation reaction by adding a quenching reagent that reacts with any remaining maleimide groups, such as N-acetylcysteine or Tris buffer.

Part 3: Purification and Characterization
  • Purification of the ADC:

    • Purify the resulting ADC from unreacted DM1 and other small molecules using methods such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[4] Protein A chromatography can also be used for purification.[11]

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of DM1 molecules conjugated per antibody. This can be measured using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[12][13]

    • Purity and Aggregation: Analyze the purity and the presence of aggregates in the final ADC product using Size Exclusion Chromatography (SEC-HPLC).[4][13]

    • In Vitro Cytotoxicity: Evaluate the potency of the ADC in cell-based assays using antigen-positive and antigen-negative cell lines.

Quantitative Data Summary

ParameterTypical Value/RangeMethod of DeterminationReference
Drug-to-Antibody Ratio (DAR) Average of 3-4 (Range 0-8)UV-Vis, HIC, Mass Spectrometry[4][14]
Conjugation Efficiency Dependent on reaction conditionsHIC, Mass Spectrometry
ADC Purity >95% monomerSEC-HPLC[4]
Residual Free Drug <1%RP-HPLC
In Vitro Potency (IC50) Nanomolar rangeCell-based cytotoxicity assays[2]

Visualizations

experimental_workflow cluster_prep Part 1: Antibody Preparation & Linker Modification cluster_conjugation Part 2: DM1 Conjugation cluster_purification Part 3: Purification & Characterization mAb Monoclonal Antibody buffer_exchange Buffer Exchange (Amine-free buffer, pH 7.0-8.5) mAb->buffer_exchange modification Antibody Modification (mAb + SMCC, RT, 1-2h) buffer_exchange->modification smcc_prep Prepare SMCC in DMSO/DMA smcc_prep->modification purify_linker Purify Modified mAb (Desalting Column) modification->purify_linker conjugation Conjugation Reaction (Modified mAb + DM1, RT, 4-18h) purify_linker->conjugation dm1_prep Prepare & Reduce this compound (with DTT/TCEP) dm1_prep->conjugation quenching Quench Reaction (e.g., N-acetylcysteine) conjugation->quenching purify_adc Purify ADC (SEC or Protein A) quenching->purify_adc characterization Characterization (DAR, Purity, Potency) purify_adc->characterization final_adc Final ADC Product characterization->final_adc

Caption: Experimental workflow for this compound conjugation to monoclonal antibodies.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) (mAb-SMCC-DM1) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Degradation Antibody Degradation Lysosome->Degradation DM1_release Released DM1 Degradation->DM1_release Microtubule Microtubule Disruption DM1_release->Microtubule CellCycleArrest G2/M Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of a DM1-conjugated ADC.

Safety Precautions

DM1 is a highly potent cytotoxic agent and should be handled with extreme caution in a well-ventilated chemical fume hood.[7] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[7] All waste materials containing DM1 should be disposed of as hazardous waste according to institutional guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
Low DAR Insufficient molar excess of linker or DM1.Optimize the molar ratios of SMCC and DM1.
Inactive linker or DM1.Use fresh reagents and ensure proper storage.
High Aggregation Hydrophobicity of the ADC.Optimize the DAR; a lower DAR may reduce aggregation.[14] Use SEC to remove aggregates.[4]
Improper buffer conditions.Ensure appropriate pH and ionic strength of buffers.
Low ADC Recovery Precipitation during conjugation.This can occur with hydrophobic ADCs; purification steps will remove the precipitate.[4]
Non-specific binding to purification columns.Optimize purification conditions (e.g., buffer composition).

References

Application Note: In Vitro Cytotoxicity Assay Protocol using DM1-SMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-SMe is a potent maytansinoid derivative that functions as a microtubule inhibitor.[][2] It is a critical component in the development of Antibody-Drug Conjugates (ADCs), where it serves as the cytotoxic payload.[] The high potency of this compound, with IC50 values in the nanomolar range across various human tumor cell lines, makes it an effective agent for targeted cancer therapy.[2][3] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using common colorimetric assays such as MTS or MTT.

Mechanism of Action

This compound exerts its cytotoxic effects by disrupting microtubule dynamics.[4][5] It binds to tubulin, inhibiting the assembly of microtubules, which are essential for forming the mitotic spindle during cell division.[5] This interference with microtubule function leads to a cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[6]

Quantitative Data Summary

The cytotoxic potency of this compound is typically evaluated by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Cell LineIC50 (nM)Notes
Panel of Human Tumor Cell Lines0.003 - 0.01This compound is approximately 3-10 fold more potent than its parent compound, Maytansine.[3]
Malignant B16F10 melanoma cells0.092 µg/mLAntitumor activity was observed with an IC50 of 0.092 µg/mL.[7]

Note: IC50 values can vary depending on the cell line, assay duration, and specific experimental conditions.

Experimental Protocols

This section details the methodology for determining the in vitro cytotoxicity of this compound using a tetrazolium-based colorimetric assay (MTS or MTT). These assays measure cell viability by quantifying the metabolic activity of living cells.

Materials
  • Target cancer cell lines (e.g., SKBR3, BT474, MDAMB231)[8]

  • This compound

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • MTS or MTT reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay or similar)[9][10]

  • Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)[11]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT)[9][11]

  • Humidified incubator at 37°C with 5% CO2

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate prep_dm1 Prepare this compound Dilutions add_dm1 Add this compound to Wells prep_dm1->add_dm1 incubate_attach Incubate for Cell Attachment (24h) seed_plate->incubate_attach incubate_attach->add_dm1 incubate_treat Incubate with this compound (48-72h) add_dm1->incubate_treat add_reagent Add MTS/MTT Reagent incubate_treat->add_reagent incubate_reagent Incubate for Color Development (1-4h) add_reagent->incubate_reagent add_solubilization Add Solubilization Solution (MTT only) incubate_reagent->add_solubilization read_absorbance Read Absorbance incubate_reagent->read_absorbance add_solubilization->read_absorbance calc_viability Calculate Percent Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for the in vitro cytotoxicity assay of this compound.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells to prepare a single-cell suspension of the desired concentration.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[5][12]

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[12]

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for testing.

    • After the 24-hour incubation period, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include vehicle control wells (medium with the same concentration of solvent used for this compound).

  • Incubation:

    • Incubate the plate for a period of 48 to 72 hours at 37°C with 5% CO2. The incubation time may need to be optimized depending on the cell line.[11]

  • Addition of Viability Reagent:

    • For MTS Assay: Add 20 µL of the MTS reagent directly to each well.[9][13]

    • For MTT Assay: Add 10-20 µL of the MTT solution (typically 5 mg/mL in PBS) to each well.[10][11]

  • Final Incubation and Measurement:

    • Incubate the plate for 1 to 4 hours at 37°C, protected from light.[9][11]

    • For MTS Assay: After incubation, measure the absorbance at 490 nm using a microplate reader.[9]

    • For MTT Assay: After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][13] Mix thoroughly and incubate for an additional few hours at 37°C or overnight in the dark to ensure complete solubilization.[11] Measure the absorbance at 570 nm.[10][11]

Data Analysis
  • Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percent viability against the logarithm of the this compound concentration.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Signaling Pathway

G DM1_SMe This compound Tubulin Tubulin DM1_SMe->Tubulin Binds to Microtubule Microtubule Assembly Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

Conclusion

This application note provides a comprehensive protocol for assessing the in vitro cytotoxicity of this compound. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data on the cytotoxic potency of this important ADC payload, facilitating its evaluation in drug development programs.

References

Application Notes and Protocols for Establishing a Xenograft Mouse Model for DM1-SMe ADC Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This document provides a detailed methodology for establishing a subcutaneous xenograft mouse model using the human breast adenocarcinoma cell line, MCF-7, for the preclinical evaluation of ADCs utilizing the microtubule-disrupting agent DM1-SMe.

This compound, a derivative of maytansine, is a potent inhibitor of tubulin polymerization.[1][2] When conjugated to a monoclonal antibody targeting a tumor-associated antigen, it is internalized by the cancer cell.[3] Subsequent cleavage of the linker releases the DM1 payload, which then binds to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4] This protocol outlines the necessary steps from cell culture and animal preparation to tumor implantation, ADC administration, and subsequent in vivo and ex vivo analyses.

Materials and Reagents

This section provides a comprehensive list of necessary materials and reagents for the successful execution of the described protocols.

Category Item Supplier (Example) Catalog Number (Example)
Cell Line MCF-7 (human breast adenocarcinoma)ATCCHTB-22
Animals Female athymic nude mice (4-6 weeks old)The Jackson Laboratory002019
Cell Culture Eagle's Minimum Essential Medium (EMEM)ATCC30-2003
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
Animal Procedures 17β-Estradiol pellets (0.72 mg, 60-day release)Innovative Research of AmericaSE-121
Matrigel® MatrixCorning354234
IsofluranePiramal Critical Care66794-017-25
Sterile syringes (1 mL) and needles (26G)BD309626, 305111
Surgical staples and stapler3M-
Betadine or 70% ethanol--
ADC Formulation & Admin. This compound ADC(To be supplied by researcher)-
Sterile PBS or appropriate vehicleGibco10010023
Tumor Measurement Digital calipersMitutoyo500-196-30
Ex Vivo Analysis Tumor Dissociation Kit, humanMiltenyi Biotec130-095-929
Annexin V-FITC Apoptosis Detection KitBD Biosciences556547
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease and Phosphatase Inhibitor CocktailThermo Fisher Scientific78440
Primary and secondary antibodies for Western BlotCell Signaling Technology-

Experimental Protocols

Cell Culture and Preparation
  • Cell Line Maintenance: Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Cell Counting and Viability: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the pellet in PBS and perform a cell count using a hemocytometer or automated cell counter. Assess viability using trypan blue exclusion; viability should be >95%.

  • Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile, serum-free medium (or PBS) and Matrigel® on ice. The final cell concentration should be 1 x 10^8 cells/mL for a target injection of 1 x 10^7 cells in 100 µL. Keep the cell suspension on ice until injection to prevent the Matrigel from solidifying.

Animal Preparation and Tumor Implantation
  • Estrogen Supplementation: One week prior to tumor cell implantation, subcutaneously implant a 17β-estradiol pellet into each mouse. This is crucial for the growth of estrogen-receptor-positive MCF-7 cells.[5]

  • Anesthesia and Site Preparation: Anesthetize the mouse using isoflurane. Shave the right flank and disinfect the injection site with Betadine or 70% ethanol.

  • Subcutaneous Injection: Gently lift the skin on the flank to create a tent. Insert a 26G needle subcutaneously, being careful not to puncture the underlying muscle.

  • Cell Implantation: Slowly inject 100 µL of the cell/Matrigel suspension. After injection, slowly withdraw the needle while applying gentle pressure to the site to prevent leakage.

  • Post-Implantation Monitoring: Monitor the animals daily for the first week to ensure recovery from the procedures. Subsequently, monitor them 2-3 times per week for tumor growth and overall health.

Tumor Growth Monitoring and ADC Administration
  • Tumor Measurement: Once tumors are palpable, measure the length (L) and width (W) using digital calipers 2-3 times per week.

  • Tumor Volume Calculation: Calculate the tumor volume using the modified ellipsoidal formula: Tumor Volume (mm³) = (L x W²) / 2 .[6]

  • Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • ADC Formulation and Administration: Prepare the this compound ADC in a sterile vehicle (e.g., PBS) at the desired concentration. Administer the ADC, typically via intravenous (tail vein) injection. A representative dosing schedule could be 5 mg/kg, once a week for 3-4 weeks.[7] The vehicle control group should receive an equivalent volume of the vehicle on the same schedule.

  • Monitoring During Treatment: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

Humane Endpoints

To ensure animal welfare, establish clear humane endpoints before the study begins. Euthanize animals if they meet any of the following criteria:

  • Tumor volume exceeds 2000 mm³.

  • Tumor becomes ulcerated or necrotic.

  • Body weight loss exceeds 20% of the initial weight.[8]

  • Significant signs of distress, such as lethargy, hunched posture, or rough coat.

Ex Vivo Tumor Analysis

At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Tumor Harvesting: Carefully excise the tumor, remove any non-tumor tissue, and record the final tumor weight.

  • Tissue Dissociation for Flow Cytometry:

    • Mechanically mince a portion of the tumor and enzymatically digest it using a tumor dissociation kit to obtain a single-cell suspension.[9]

    • For apoptosis analysis, stain the cells with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol.[1][8]

    • Analyze the stained cells using a flow cytometer to quantify early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

  • Protein Extraction for Western Blot:

    • Flash-freeze a portion of the tumor in liquid nitrogen.

    • Homogenize the frozen tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Analyze protein expression of key markers (e.g., cleaved PARP, cleaved Caspase-3 for apoptosis; α-tubulin for target engagement) by Western blotting.[2]

Data Presentation

Table 1: MCF-7 Cell Line Characteristics
Characteristic Description
Cell Type Human breast adenocarcinoma
Origin Pleural effusion from a 69-year-old Caucasian female
Receptor Status Estrogen Receptor (ER)+, Progesterone Receptor (PR)+, HER2-
Growth Properties Adherent, epithelial-like
Doubling Time Approximately 38-42 hours
Table 2: Experimental Parameters
Parameter Value/Description
Animal Model Female athymic nude mice, 4-6 weeks old
Cell Inoculum 1 x 10^7 MCF-7 cells in 100 µL (1:1 Matrigel)
Implantation Site Subcutaneous, right flank
Estrogen Support 0.72 mg 17β-estradiol pellet, implanted 1 week prior
Tumor Measurement Digital calipers, 2-3 times per week
Tumor Volume Formula (Length x Width²) / 2
Randomization Size 100-200 mm³
This compound ADC Dose 5 mg/kg (example)
Administration Route Intravenous (IV)
Treatment Schedule Once weekly for 3-4 weeks (example)
Primary Endpoints Tumor growth inhibition, body weight changes
Secondary Endpoints Apoptosis (Flow Cytometry), Protein expression (Western Blot)

Visualizations

Diagram 1: Experimental Workflow

G cluster_pre Pre-Implantation cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Analysis Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest Animal Prep Animal Prep Estrogen Pellet Estrogen Pellet Animal Prep->Estrogen Pellet Cell Injection Prep Cell Injection Prep Cell Harvest->Cell Injection Prep Tumor Implantation Tumor Implantation Estrogen Pellet->Tumor Implantation Cell Injection Prep->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization ADC Treatment ADC Treatment Randomization->ADC Treatment Data Collection Data Collection ADC Treatment->Data Collection Tumor Volume Body Weight Tumor Excision Tumor Excision Data Collection->Tumor Excision Flow Cytometry Flow Cytometry Tumor Excision->Flow Cytometry Apoptosis Western Blot Western Blot Tumor Excision->Western Blot Protein Expression G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1 Released DM1 Lysosome->DM1 Linker Cleavage & Payload Release Tubulin α/β-Tubulin Dimers DM1->Tubulin Binds to Tubulin Microtubule Microtubule Dynamics (Polymerization/Depolymerization) DM1->Microtubule Suppresses Dynamics Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Triggers

References

Determining the Drug-to-Antibody Ratio (DAR) for DM1-SMe ADCs: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly influences the therapeutic's efficacy, safety, and pharmacokinetics.[1][2] An ADC with a low DAR may lack potency, while an excessively high DAR can lead to instability, aggregation, and potential toxicity.[1] For maytansinoid-based ADCs like those utilizing DM1, a derivative of maytansine, conjugated to the antibody via a stable thioether linker (SMCC), achieving an optimal and consistent DAR is paramount.[3][4] Ado-trastuzumab emtansine (T-DM1 or Kadcyla®) is a well-known example of a DM1-based ADC, where DM1 is linked to the antibody trastuzumab.[1][3] This application note provides detailed protocols for the three most common and robust analytical techniques used to determine the DAR of DM1-SMe ADCs: Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Analytical Methodologies for DAR Determination

The selection of an appropriate analytical method for DAR determination depends on the specific ADC, the nature of the linker, and the desired level of detail. For this compound ADCs, where the linkage is typically through lysine residues, the resulting product is a heterogeneous mixture of species with varying numbers of conjugated drugs.[1][5]

Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC-HPLC separates molecules based on their hydrophobicity.[6] The conjugation of the hydrophobic DM1 payload to the antibody increases its overall hydrophobicity. HIC can effectively resolve ADC species with different numbers of conjugated DM1 molecules, allowing for the determination of the relative abundance of each species and the calculation of the average DAR.[6][7][8] This method is particularly well-suited for cysteine-linked ADCs but can also be applied to lysine-linked ADCs.[5][7]

Experimental Workflow for HIC-HPLC

HIC_Workflow SamplePrep ADC Sample Preparation HIC_Column HIC Column (e.g., Butyl-NPR) SamplePrep->HIC_Column Inject Gradient High to Low Salt Gradient Detection UV Detection (280 nm) HIC_Column->Detection Elution Gradient->HIC_Column Mobile Phase Analysis Chromatogram Analysis Detection->Analysis Data Acquisition DAR_Calc DAR Calculation Analysis->DAR_Calc Peak Integration

Caption: Workflow for DAR determination using HIC-HPLC.

Protocol: HIC-HPLC for this compound ADC DAR Analysis

Materials:

  • This compound ADC sample

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)[6]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)[6]

  • HIC-HPLC column (e.g., TSKgel Butyl-NPR)[9]

  • HPLC or UHPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the this compound ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • HPLC Setup:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Set the column temperature (e.g., 25°C).

    • Set the flow rate (e.g., 0.5-1.0 mL/min).

    • Set the UV detector to monitor absorbance at 280 nm.

  • Injection and Elution:

    • Inject 10-20 µL of the prepared sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the ADC species.

  • Data Analysis:

    • Integrate the peak areas of the resolved species corresponding to different drug loads (DAR0, DAR1, DAR2, etc.).

    • Calculate the weighted average DAR using the following formula:[8][]

      • Average DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another powerful technique for DAR determination, particularly for cysteine-linked ADCs, but also applicable to lysine-linked ADCs after reduction.[8][11] This method involves the reduction of the ADC to separate the light chains (LC) and heavy chains (HC). The conjugated and unconjugated chains are then separated based on their hydrophobicity.[11][12]

Experimental Workflow for RP-HPLC

RP_HPLC_Workflow Reduction ADC Reduction (e.g., DTT) RP_Column RP Column (e.g., PLRP-S) Reduction->RP_Column Inject Gradient Aqueous to Organic Gradient Detection UV (280 nm) & MS Detection RP_Column->Detection Elution Gradient->RP_Column Mobile Phase Analysis Chromatogram Analysis Detection->Analysis Data Acquisition DAR_Calc DAR Calculation Analysis->DAR_Calc Peak Integration

Caption: Workflow for DAR determination using RP-HPLC.

Protocol: RP-HPLC for this compound ADC DAR Analysis

Materials:

  • This compound ADC sample

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile[11][13]

  • RP-HPLC column (e.g., Agilent PLRP-S)[14]

  • HPLC or UHPLC system with a UV detector, preferably coupled to a mass spectrometer

Procedure:

  • Sample Preparation (Reduction):

    • To 50 µg of ADC (at ~1 mg/mL), add DTT to a final concentration of 10-20 mM.

    • Incubate at 37°C for 30 minutes to ensure complete reduction of inter-chain disulfide bonds.

  • HPLC Setup:

    • Equilibrate the RP column with a starting percentage of Mobile Phase B (e.g., 20-30%).

    • Set the column temperature (e.g., 80°C).[15]

    • Set the flow rate (e.g., 0.5 mL/min).

    • Set the UV detector to monitor absorbance at 280 nm.

  • Injection and Elution:

    • Inject the reduced sample.

    • Apply a linear gradient of increasing Mobile Phase B to elute the light and heavy chains.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the unconjugated and DM1-conjugated light and heavy chains.

    • The average DAR is calculated based on the weighted peak areas of the conjugated and unconjugated chains.[]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a highly accurate method for determining the DAR and drug load distribution of ADCs.[2][5] This technique measures the mass of the intact ADC, allowing for the identification of different drug-loaded species.[16] To simplify the complex spectra of glycosylated ADCs, samples are often deglycosylated using PNGase F prior to analysis.[2][16]

Conceptual Workflow for LC-MS

MS_Workflow SamplePrep ADC Sample Prep (Optional Deglycosylation) LC_Separation LC Separation (e.g., SEC or RP) SamplePrep->LC_Separation Inject Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Elute Mass_Analysis Mass Analyzer (e.g., Q-TOF) Ionization->Mass_Analysis Ion Transfer Deconvolution Spectrum Deconvolution Mass_Analysis->Deconvolution Data Acquisition DAR_Calc DAR Calculation Deconvolution->DAR_Calc Peak Analysis

Caption: Workflow for DAR determination using LC-MS.

Protocol: LC-MS for Intact this compound ADC DAR Analysis

Materials:

  • This compound ADC sample

  • PNGase F (for deglycosylation)

  • LC-MS system (e.g., UHPLC coupled to a Q-TOF mass spectrometer)[14]

  • Appropriate LC column and mobile phases for intact protein analysis

  • Deconvolution software

Procedure:

  • Sample Preparation (Optional Deglycosylation):

    • To ~100 µg of ADC, add PNGase F according to the manufacturer's protocol.[16]

    • Incubate at 37°C for a specified time (e.g., overnight) to remove N-linked glycans.[16]

  • LC-MS Setup:

    • Equilibrate the LC column.

    • Set up the mass spectrometer for intact protein analysis in positive ion mode.

  • Injection and Analysis:

    • Inject the prepared sample.

    • The ADC species are separated by the LC system and then ionized and detected by the mass spectrometer.

  • Data Analysis:

    • The resulting mass spectrum will show a distribution of multiply charged ions for each drug-loaded species.

    • Use deconvolution software to transform the mass-to-charge (m/z) spectrum into a zero-charge mass spectrum. This will show distinct peaks for the antibody with 0, 1, 2, 3, etc., DM1 molecules attached.

    • The average DAR is calculated based on the relative abundance of each species.[5]

Data Presentation: Summary of Expected DAR Values

The following table summarizes typical DAR values for this compound ADCs as reported in the literature. These values can serve as a benchmark for experimental results.

ADC ExampleLinkage TypeAnalytical MethodAverage DAR ReportedReference(s)
Trastuzumab Emtansine (T-DM1)LysineMass Spectrometry~3.5[16]
Trastuzumab Emtansine (T-DM1)LysineHIC-HPLC~3.5[1]
Trastuzumab-DM1LysineRPLC-MS3.6[17]
Generic ADCCysteineRP-HPLC4.0[14]

Conclusion

The accurate determination of the drug-to-antibody ratio is a cornerstone of the analytical characterization of ADCs. HIC-HPLC, RP-HPLC, and LC-MS are all powerful techniques for assessing the DAR of this compound ADCs. The choice of method will depend on the specific requirements of the analysis, including the need for information on individual light and heavy chain loading (RP-HPLC), the desire for a robust QC method (HIC-HPLC), or the necessity for high accuracy and mass confirmation (LC-MS). The protocols provided in this application note offer a solid foundation for researchers and scientists to implement these essential analytical techniques in their ADC development programs.

References

Best Practices for Handling and Storing DM1-SMe in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and experimental use of DM1-SMe (N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]-maytansine), a potent microtubule inhibitor commonly used as a cytotoxic payload in antibody-drug conjugates (ADCs). Adherence to these guidelines is crucial for ensuring personnel safety, maintaining the integrity of the compound, and achieving reproducible experimental outcomes.

Introduction to this compound

This compound is a derivative of the maytansinoid DM1.[] The presence of a thiomethane group capping the sulfhydryl moiety makes it a ready-to-use component for conjugation to antibodies or other targeting ligands, typically through a linker.[] Like other maytansinoids, this compound exerts its cytotoxic effects by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cells.[2][3] Its high potency necessitates careful handling and adherence to strict safety protocols.[4]

Safety Precautions and Personal Protective Equipment (PPE)

This compound is a highly cytotoxic compound and should be handled with extreme caution in a designated laboratory area, preferably within a certified chemical fume hood or a biological safety cabinet.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of powder-free nitrile gloves. Change gloves immediately if contaminated.

  • Lab Coat: A disposable, back-closing lab coat is recommended.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Respiratory Protection: For handling the powdered form or when there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is advised.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Stability

Proper storage is critical to maintain the stability and activity of this compound.

Storage of Solid this compound:

ConditionTemperatureDurationNotes
Short-term0 - 4 °CDays to weeksKeep dry and protected from light.[]
Long-term-20 °CMonths to yearsKeep dry and protected from light.[]

Storage of this compound in Solution:

SolventTemperatureDurationNotes
DMSO-20 °CUp to 1 monthProtect from light.[5] Avoid repeated freeze-thaw cycles.[5]
DMSO-80 °CUp to 6 monthsProtect from light.[5] Aliquot to minimize freeze-thaw cycles.[5]

Solubility Data

The solubility of this compound in common laboratory solvents is summarized below. It is important to note that using fresh, anhydrous solvents is recommended for optimal solubility.

SolventConcentration
DMSO100 mg/mL (127.49 mM)
DMF16 mg/mL
DMF:PBS (pH 7.2) (1:5)0.16 mg/mL

It is noted that hygroscopic DMSO can significantly impact the solubility of the product; therefore, using newly opened DMSO is recommended.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

  • In a chemical fume hood, weigh the desired amount of this compound. The molecular weight of this compound is 784.38 g/mol .

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.784 mg of this compound in 100 µL of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of this compound against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, NCI-N87)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentration of DMSO in the culture medium should be less than 0.5% to avoid solvent toxicity.[6]

  • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a blank control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully aspirate the medium containing MTT from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

General Protocol for Antibody Conjugation

This protocol outlines a general procedure for the conjugation of this compound to an antibody via a maleimide-containing linker. This is a common method for creating antibody-drug conjugates.

Materials:

  • Purified antibody (IgG type) in a suitable buffer (e.g., PBS)

  • Bifunctional linker (e.g., SMCC)

  • Reducing agent (e.g., DTT or TCEP)

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., N-acetyl cysteine)

  • Desalting columns or tangential flow filtration (TFF) system for purification

  • Organic co-solvent (e.g., DMA or DMSO)

Procedure:

  • Antibody Reduction (if using a linker that reacts with thiols):

    • Treat the antibody with a reducing agent (e.g., TCEP) to reduce interchain disulfide bonds and generate free thiol groups. The molar excess of the reducing agent and reaction time will need to be optimized for the specific antibody.

    • Remove the excess reducing agent using a desalting column.

  • Linker Activation of Antibody (if using a linker that reacts with amines):

    • React the antibody with a bifunctional linker like SMCC. The linker reacts with lysine residues on the antibody.[7] The molar ratio of linker to antibody needs to be optimized to achieve the desired drug-to-antibody ratio (DAR).[8]

    • Remove the excess linker using a desalting column.

  • Conjugation of this compound:

    • Dissolve this compound in an organic co-solvent like DMA or DMSO.

    • Add the this compound solution to the reduced or linker-activated antibody. The reaction is typically carried out at room temperature for several hours.

  • Quenching:

    • Add a quenching reagent like N-acetyl cysteine to cap any unreacted maleimide groups on the linker.

  • Purification:

    • Purify the resulting ADC from unconjugated this compound, linker, and other reaction components using a desalting column or TFF.

  • Characterization:

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.

Visualizations

Experimental Workflow for this compound Handling and Use

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive this compound (Solid) store_solid Store Solid (-20°C Long-term) receive->store_solid Storage prep_stock Prepare Stock Solution (in DMSO) store_solid->prep_stock Use store_stock Store Stock Solution (-80°C Aliquots) prep_stock->store_stock Storage invitro In Vitro Assay (e.g., Cytotoxicity) store_stock->invitro Use conjugation Antibody Conjugation store_stock->conjugation Use decontaminate Decontaminate Glassware & Surfaces invitro->decontaminate invivo In Vivo Studies conjugation->invivo Use ADC conjugation->decontaminate dispose Dispose of Waste (as Hazardous Chemical Waste) decontaminate->dispose

Caption: Workflow for handling, storing, and using this compound.

Mechanism of Action of this compound

G cluster_pathway This compound Mechanism of Action ADC Antibody-Drug Conjugate (Antibody-DM1) cell_surface Target Cell Surface Receptor ADC->cell_surface Binding endocytosis Receptor-Mediated Endocytosis cell_surface->endocytosis lysosome Lysosome endocytosis->lysosome release Release of DM1 lysosome->release Proteolytic Degradation tubulin α/β-Tubulin Dimers release->tubulin inhibition Inhibition of Microtubule Polymerization release->inhibition Binds to Tubulin microtubule Microtubule tubulin->microtubule Polymerization (Normal Process) inhibition->microtubule Blocks Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) inhibition->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: Signaling pathway of this compound's cytotoxic effect.

References

Application Notes and Protocols for the Purification of DM1-SMe Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the purification of Antibody-Drug Conjugates (ADCs) utilizing the cytotoxic payload DM1-SMe. The following sections outline established techniques for the purification and characterization of lysine-conjugated ADCs, focusing on the removal of impurities and the isolation of ADC species with a desired Drug-to-Antibody Ratio (DAR).

Introduction to this compound ADC Purification

This compound is a potent maytansinoid microtubule inhibitor used as a cytotoxic payload in ADCs.[1][] It is typically conjugated to a monoclonal antibody (mAb) via a stable thioether linker attached to lysine residues.[] This non-specific conjugation method results in a heterogeneous mixture of ADC molecules with varying DARs, as well as process-related impurities such as unconjugated mAb, free drug and linker, and protein aggregates.[3][4] Effective purification is therefore critical to ensure the safety, efficacy, and homogeneity of the final ADC product.[]

The primary goals of the this compound ADC purification process are:

  • Removal of unconjugated small molecules (this compound, linker).

  • Separation of unconjugated antibody from the ADC species.

  • Fractionation of the ADC mixture to obtain a population with a specific and narrow DAR distribution.

  • Removal of high molecular weight species (aggregates).

A multi-step purification strategy is often employed, combining different chromatography techniques to address these challenges. The most common methods include Tangential Flow Filtration (TFF), Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEC).

Purification Workflow Overview

The general workflow for the purification of a this compound ADC after the conjugation reaction involves a series of steps designed to progressively remove impurities and isolate the desired product.

DM1-SMe_ADC_Purification_Workflow start Crude Conjugation Mixture (ADC, Free Drug, Unconjugated mAb, Aggregates) tff Tangential Flow Filtration (TFF) Buffer Exchange & Removal of Small Molecules start->tff hic Hydrophobic Interaction Chromatography (HIC) DAR Separation & Aggregate Removal tff->hic sec Size Exclusion Chromatography (SEC) Aggregate Removal & Buffer Exchange hic->sec final_product Purified this compound ADC sec->final_product

General purification workflow for this compound ADCs.

Tangential Flow Filtration (TFF) for Buffer Exchange and Small Molecule Removal

TFF is a rapid and scalable method used for buffer exchange and the removal of small molecular weight impurities, such as unconjugated this compound, linkers, and organic solvents used in the conjugation reaction.[][6]

Protocol: TFF for this compound ADC Purification

Objective: To remove unconjugated small molecules and exchange the buffer of the crude ADC mixture.

Materials:

  • TFF system with a 30 kDa molecular weight cut-off (MWCO) membrane cassette or capsule (e.g., Pellicon® Capsule with Ultracel® membrane).

  • Crude this compound ADC conjugation mixture.

  • Diafiltration buffer (e.g., 20 mM Histidine, 150 mM NaCl, pH 6.0).

  • Peristaltic pump.

  • Stirred reservoir.

Methodology:

  • System Preparation:

    • Install the 30 kDa MWCO TFF cassette/capsule into the TFF system according to the manufacturer's instructions.

    • Flush the system with purified water and then with diafiltration buffer to remove any storage solutions and to condition the membrane.

  • Concentration and Diafiltration:

    • Load the crude ADC mixture into the reservoir.

    • Concentrate the ADC solution to a target concentration of 25-30 g/L.

    • Perform diafiltration in constant-volume mode by adding diafiltration buffer to the reservoir at the same rate as the permeate is being removed.

    • Continue diafiltration for a minimum of 5-7 diavolumes to ensure efficient removal of small molecule impurities.

  • Final Concentration and Recovery:

    • After diafiltration, concentrate the ADC solution to the desired final concentration.

    • Recover the purified ADC from the TFF system.

Expected Outcome:

  • 99% removal of unconjugated this compound and other small molecules.

  • Product recovery typically >95%.

Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation

HIC is a powerful technique for separating ADC species based on their hydrophobicity.[7][8] The conjugation of the hydrophobic DM1 payload to the antibody increases its overall hydrophobicity. ADCs with a higher DAR will be more hydrophobic and will bind more strongly to the HIC resin.[][9]

HIC_DAR_Separation_Principle cluster_0 HIC Column dar0 DAR 0 column->dar0 Elution with Decreasing Salt Gradient adc_mix ADC Mixture (DAR 0, 2, 4, 6, 8) adc_mix->column Load in High Salt Buffer dar2 DAR 2 dar4 DAR 4 dar6 DAR 6 dar8 DAR 8

Principle of DAR separation by HIC.
Protocol: HIC for this compound ADC Purification and DAR Analysis

Objective: To separate this compound ADC species with different DARs.

Materials:

  • HPLC or FPLC system.

  • HIC column (e.g., TSKgel Butyl-NPR, mAbPac HIC-Butyl).[3][9]

  • Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[3][10]

  • Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0, optionally containing 20% isopropanol.[3]

  • TFF-purified this compound ADC sample.

Methodology:

  • Sample Preparation:

    • Dilute the ADC sample in Mobile Phase A to a final concentration of approximately 1-5 mg/mL.[3]

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the prepared ADC sample.

    • Wash the column with Mobile Phase A for 2-5 column volumes (CVs).

    • Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs.

    • Monitor the elution profile at 280 nm and 252 nm (for DM1).

Data Presentation: Typical HIC Elution Profile and DAR Distribution

Elution OrderADC SpeciesExpected Retention TimePurity (%)
1Unconjugated mAb (DAR 0)Early>98%
2DAR 2Intermediate>95%
3DAR 4Intermediate-Late>95%
4DAR 6Late>90%
5DAR 8Very Late>85%
6AggregatesVery Late / StripVariable

Note: The exact retention times and purity will depend on the specific antibody, linker, and chromatographic conditions.

Size Exclusion Chromatography (SEC) for Aggregate Removal

SEC separates molecules based on their size. It is an effective method for removing high molecular weight species (aggregates) that may have formed during the conjugation or purification process.[11]

Protocol: SEC for this compound ADC Aggregate Removal

Objective: To remove aggregates from the purified this compound ADC pool.

Materials:

  • HPLC or FPLC system.

  • SEC column (e.g., TSKgel G3000SWxl, AdvanceBio SEC).[12]

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable formulation buffer.[11]

  • HIC-purified this compound ADC pool.

Methodology:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate.

  • Chromatography:

    • Inject the ADC sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

    • Perform an isocratic elution with the mobile phase.

    • Monitor the elution profile at 280 nm.

  • Fraction Collection:

    • Collect the fractions corresponding to the monomeric ADC peak, avoiding the earlier eluting aggregate peaks.

Data Presentation: SEC Analysis of ADC Purity

SpeciesElution VolumePurity (%)
AggregatesEarlier<1%
Monomeric ADCMain Peak>99%
FragmentsLater<0.5%

Ion Exchange Chromatography (IEC) as an Alternative or Polishing Step

IEC separates molecules based on their net charge. For lysine-conjugated ADCs like those with this compound, the conjugation process neutralizes the positive charge of the lysine residue. Therefore, ADCs with a higher DAR will have a lower net positive charge and will elute earlier from a cation exchange (CEX) column.

Protocol: Cation Exchange Chromatography (CEX) for this compound ADC

Objective: To separate ADC species based on charge and remove charge variants.

Materials:

  • HPLC or FPLC system.

  • CEX column (e.g., BioResolve SCX mAb).

  • Mobile Phase A (Binding Buffer): 20 mM MES, pH 6.6.

  • Mobile Phase B (Elution Buffer): 20 mM MES, 1 M NaCl, pH 6.6.

  • ADC sample after TFF or HIC.

Methodology:

  • Sample Preparation:

    • Ensure the sample is in a low salt buffer, preferably Mobile Phase A.

  • Chromatography:

    • Equilibrate the CEX column with Mobile Phase A.

    • Load the ADC sample.

    • Wash the column with Mobile Phase A.

    • Elute the bound species using a linear salt gradient from 0% to 100% Mobile Phase B.

Data Presentation: Expected CEX Elution Order for this compound ADC

Elution OrderADC SpeciesRationale
1High DAR speciesLess positive charge
2Intermediate DAR speciesIntermediate positive charge
3Low DAR speciesMore positive charge
4Unconjugated mAbHighest positive charge

Summary of Purification Techniques and Expected Outcomes

TechniquePrinciple of SeparationPrimary PurposeKey Parameters to ControlExpected Purity/Recovery
Tangential Flow Filtration (TFF) Size exclusion (membrane-based)Buffer exchange, removal of small moleculesMembrane MWCO, transmembrane pressure, diavolumes>95% recovery
Hydrophobic Interaction Chromatography (HIC) HydrophobicityDAR species separation, aggregate removalSalt type and concentration, gradient slope, temperatureDAR-dependent, >90% recovery
Size Exclusion Chromatography (SEC) Molecular sizeAggregate and fragment removalColumn selection, flow rate, sample volume>99% monomer, >90% recovery
Ion Exchange Chromatography (IEC) Net surface chargeCharge variant separation, DAR fractionationpH, salt concentration, gradient slope>90% recovery

Conclusion

The purification of this compound ADCs is a multi-faceted process that requires a combination of chromatographic techniques to achieve a final product with the desired purity, homogeneity, and DAR profile. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of ADC development. Optimization of each step for the specific ADC molecule is crucial for a robust and reproducible purification process.

References

Measuring DM1-SMe ADC Internalization Using Flow Cytometry: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The efficacy of an ADC is critically dependent on its ability to be internalized by target cancer cells, followed by the release of its cytotoxic payload. Therefore, the quantitative assessment of ADC internalization is a crucial step in the development and characterization of novel ADCs. This document provides a detailed guide for measuring the internalization of DM1-SMe containing ADCs using flow cytometry, a high-throughput and quantitative method. This compound is a potent microtubule-disrupting agent derived from maytansine.[1] This application note will cover two primary flow cytometry-based methods: a pH-sensitive dye assay and a quenching-based assay.

Principle of the Assays

Flow cytometry offers a robust platform for quantifying ADC internalization by measuring the fluorescence associated with individual cells.[2] The two methods detailed here provide distinct approaches to differentiate between cell surface-bound and internalized ADC.

  • pH-Sensitive Dye Assay: This method utilizes a fluorescent dye (e.g., pHrodo) that is conjugated to the ADC. The dye is non-fluorescent at the neutral pH of the extracellular environment but becomes highly fluorescent in the acidic environment of the endosomes and lysosomes upon internalization.[3][4] This pH-dependent fluorescence allows for the specific detection of internalized ADC, minimizing background signal from non-internalized ADC.[3]

  • Quenching-Based Assay: In this approach, the ADC is labeled with a fluorescent dye. After allowing for internalization, a quenching agent that cannot penetrate the cell membrane is added. This quencher neutralizes the fluorescence of the ADC remaining on the cell surface, enabling the specific measurement of the fluorescence from the internalized ADC population.[5]

Data Presentation

The following tables summarize representative quantitative data obtained from flow cytometry-based ADC internalization assays. While specific data for a this compound ADC is not publicly available, the data for Trastuzumab-DM1 (T-DM1), which utilizes a similar maytansinoid payload, provides a relevant reference for expected outcomes.

Table 1: Time-Course of ADC Internalization in HER2-Positive BT-474 Cells

Time (hours)Percent Internalization (%)Mean Fluorescence Intensity (MFI) of Internalized ADC
00Baseline
225 ± 41500 ± 250
645 ± 63200 ± 400
1255 ± 84500 ± 550
2460 ± 74800 ± 600

Data are presented as mean ± standard deviation from three independent experiments. Percent internalization is calculated based on the fluorescence of the internalized fraction relative to the total cell-associated fluorescence.

Table 2: Internalization Half-Life of a Maytansinoid-Based ADC in Different Cancer Cell Lines

Cell LineTarget AntigenInternalization Half-Life (t1/2) in hours
SK-BR-3HER26 - 14
BT-474HER28 - 12
NCI-N87HER218 - 25

Internalization half-life is defined as the time required for half of the initial cell surface-bound ADC to be internalized.[6] This parameter is crucial for understanding the kinetics of ADC uptake.

Experimental Protocols

Protocol 1: pH-Sensitive Dye-Based Internalization Assay

This protocol describes the use of a pH-sensitive dye, such as pHrodo™ Red, to measure the internalization of a this compound ADC.

Materials:

  • Target cancer cells (e.g., HER2-positive cell line for an anti-HER2-DM1-SMe ADC)

  • This compound ADC labeled with a pH-sensitive dye (e.g., pHrodo™ Red Amine-Reactive Dye)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • 96-well round-bottom plates

Procedure:

  • Cell Preparation:

    • Culture target cells to 70-80% confluency.

    • Harvest cells using Trypsin-EDTA and wash with complete culture medium.

    • Resuspend cells in complete culture medium to a concentration of 1 x 10^6 cells/mL.

  • ADC Incubation:

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Add the pH-sensitive dye-labeled this compound ADC to the wells at the desired final concentration (e.g., 10 µg/mL).

    • Include a negative control of unlabeled ADC and an isotype control ADC labeled with the same dye.

    • Incubate the plate at 37°C and 5% CO2 for various time points (e.g., 0, 1, 4, 8, 24 hours). For the 0-hour time point, keep the plate on ice.

  • Cell Washing and Staining:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with 200 µL of cold PBS.

    • Resuspend the cells in 200 µL of cold PBS for flow cytometry analysis.

    • (Optional) A viability dye can be added to exclude dead cells from the analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, measuring the fluorescence of the pH-sensitive dye in the appropriate channel (e.g., PE-Texas Red channel for pHrodo™ Red).

    • Collect at least 10,000 events per sample.

    • Analyze the data using appropriate software to determine the percentage of fluorescent (internalized) cells and the mean fluorescence intensity (MFI).

Protocol 2: Quenching-Based Internalization Assay

This protocol details the use of a fluorescently labeled ADC and an external quenching agent to measure internalization.

Materials:

  • Target cancer cells

  • This compound ADC labeled with a fluorescent dye (e.g., Alexa Fluor™ 488)

  • Quenching agent (e.g., anti-Alexa Fluor™ 488 antibody or Trypan Blue)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • 96-well round-bottom plates

Procedure:

  • Cell Preparation:

    • Follow the same cell preparation steps as in Protocol 1.

  • ADC Incubation:

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Add the fluorescently labeled this compound ADC at the desired concentration.

    • Prepare two sets of samples for each time point: one that will be quenched and one that will not (total fluorescence).

    • Incubate the plate at 37°C and 5% CO2 for various time points. Keep the 0-hour time point on ice.

  • Quenching and Cell Washing:

    • After incubation, centrifuge the plate and wash the cells once with cold PBS.

    • For the quenched samples, add the quenching agent (e.g., anti-Alexa Fluor™ 488 antibody at a concentration sufficient to quench surface fluorescence) and incubate on ice for 30 minutes.

    • For the unquenched (total fluorescence) samples, add PBS.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 200 µL of cold PBS for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC channel for Alexa Fluor™ 488).

    • Collect at least 10,000 events per sample.

    • Calculate the percent internalization using the following formula:

      • Percent Internalization = (MFI of quenched sample / MFI of unquenched sample) x 100

Visualizations

The following diagrams illustrate the key processes involved in this compound ADC internalization and the experimental workflow for its measurement.

G Intracellular Trafficking and Mechanism of Action of this compound ADC cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC This compound ADC Binding Binding ADC->Binding 1. Binding Receptor Target Receptor (e.g., HER2) Receptor->Binding Endosome Early Endosome Binding->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Released this compound Lysosome->DM1 4. Degradation & Payload Release Microtubules Microtubules DM1->Microtubules 5. Binds to Tubulin Apoptosis Apoptosis Microtubules->Apoptosis 6. Microtubule Disruption & Mitotic Arrest

Figure 1. Intracellular pathway of a this compound ADC.

G Experimental Workflow for ADC Internalization Assay Start Start Cell_Prep 1. Prepare Target Cells (1x10^6 cells/mL) Start->Cell_Prep ADC_Incubation 2. Incubate Cells with Fluorescently Labeled ADC (Various Time Points at 37°C) Cell_Prep->ADC_Incubation Washing 3. Wash Cells to Remove Unbound ADC ADC_Incubation->Washing Quenching_pH 4. Differentiate Internalized vs. Surface-Bound ADC Washing->Quenching_pH pH_Assay pH-Sensitive Dye: Fluorescence Activation in Acidic Vesicles Quenching_pH->pH_Assay Method 1 Quench_Assay Quenching Assay: Add Membrane-Impermeable Quencher Quenching_pH->Quench_Assay Method 2 Flow_Cytometry 5. Acquire Data on Flow Cytometer pH_Assay->Flow_Cytometry Quench_Assay->Flow_Cytometry Data_Analysis 6. Analyze Data: - % Internalization - Mean Fluorescence Intensity (MFI) Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Figure 2. Flow cytometry workflow for ADC internalization.

Conclusion

The accurate measurement of ADC internalization is fundamental for the preclinical development of effective and safe antibody-drug conjugates. Flow cytometry provides a powerful, quantitative, and high-throughput platform for these assessments. The pH-sensitive dye and quenching-based assays described in this application note offer reliable methods to determine the internalization kinetics of this compound ADCs. The choice between these methods will depend on the specific experimental needs, available reagents, and instrumentation. By following these detailed protocols, researchers can generate robust and reproducible data to inform the selection and optimization of ADC candidates for cancer therapy.

References

Application Notes and Protocols: Evaluating the Bystander Effect of DM1-SMe Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of cancer therapeutics that deliver potent cytotoxic agents directly to tumor cells by targeting specific cell surface antigens. The efficacy of an ADC is not only determined by its direct cytotoxicity to antigen-expressing (Ag+) cells but also by its ability to induce a "bystander effect," where the cytotoxic payload diffuses from the target cell to kill neighboring antigen-negative (Ag-) tumor cells. This is particularly important in the context of heterogeneous tumors where antigen expression can be varied.

DM1-SMe is a potent microtubule-inhibiting maytansinoid payload used in ADCs.[1] The ability of a this compound ADC to induce a bystander effect is critically dependent on the design of the linker connecting the payload to the antibody. ADCs with cleavable linkers can release the payload in a form that can permeate the cell membrane and affect adjacent cells. In contrast, ADCs with non-cleavable linkers, such as T-DM1, release a charged metabolite (lysine-MCC-DM1) with low cell permeability, resulting in a limited bystander effect.[2][3][4]

These application notes provide detailed protocols for evaluating the bystander effect of this compound ADCs using both 2D and 3D in vitro models.

Signaling Pathway of this compound

This compound, like other maytansinoid derivatives, exerts its cytotoxic effect by inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. The bystander effect occurs when the released, cell-permeable DM1 payload diffuses into neighboring cells, initiating the same cytotoxic cascade.

DM1_SMe_Signaling_Pathway This compound Signaling Pathway cluster_target_cell Antigen-Positive (Ag+) Cell cluster_bystander_cell Antigen-Negative (Ag-) Cell ADC_binds This compound ADC binds to cell surface antigen Internalization Internalization via endocytosis ADC_binds->Internalization Lysosome Lysosomal trafficking Internalization->Lysosome Payload_release Cleavable linker releases cell-permeable DM1 Lysosome->Payload_release Microtubule_inhibition Inhibition of microtubule polymerization Payload_release->Microtubule_inhibition Payload_diffusion DM1 diffuses out of Ag+ cell and into Ag- cell Payload_release->Payload_diffusion Bystander Effect Cell_cycle_arrest G2/M phase cell cycle arrest Microtubule_inhibition->Cell_cycle_arrest Apoptosis_target Apoptosis Cell_cycle_arrest->Apoptosis_target Microtubule_inhibition_bystander Inhibition of microtubule polymerization Payload_diffusion->Microtubule_inhibition_bystander Cell_cycle_arrest_bystander G2/M phase cell cycle arrest Microtubule_inhibition_bystander->Cell_cycle_arrest_bystander Apoptosis_bystander Apoptosis Cell_cycle_arrest_bystander->Apoptosis_bystander

Caption: Signaling pathway of this compound ADC leading to bystander killing.

Experimental Protocols

Two primary in vitro methods for assessing the bystander effect are the co-culture assay and the conditioned medium transfer assay.[5] 3D tumor spheroid models offer a more physiologically relevant system to evaluate this phenomenon.[6][7]

Co-culture Bystander Effect Assay

This assay directly evaluates the ability of an ADC to kill antigen-negative cells when they are grown together with antigen-positive cells.

Experimental Workflow:

Co_culture_Workflow Co-culture Bystander Effect Assay Workflow Seed_cells Seed Ag+ and fluorescently labeled Ag- cells in a 96-well plate Incubate_adherence Incubate for 24 hours to allow cell adherence Seed_cells->Incubate_adherence Add_ADC Add serial dilutions of This compound ADC Incubate_adherence->Add_ADC Incubate_treatment Incubate for 72-120 hours Add_ADC->Incubate_treatment Analyze_viability Measure viability of Ag- cells (e.g., via fluorescence imaging or flow cytometry) Incubate_treatment->Analyze_viability

Caption: Workflow for the co-culture bystander effect assay.

Protocol:

  • Cell Preparation:

    • Culture antigen-positive (Ag+) and antigen-negative (Ag-) cell lines separately.

    • Label the Ag- cell line with a fluorescent marker (e.g., GFP or RFP) for easy identification.

  • Cell Seeding:

    • Seed a mixture of Ag+ and fluorescently labeled Ag- cells into a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1). The total cell density should be optimized for logarithmic growth over the course of the experiment.

    • Include control wells with only Ag- cells to assess the direct cytotoxicity of the ADC.

    • Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC in the appropriate cell culture medium.

    • Add the ADC dilutions to the co-culture wells and the Ag- only control wells.

    • Include an untreated control group for both co-culture and Ag- only wells.

  • Incubation:

    • Incubate the plate for a period of 72 to 120 hours. The incubation time should be sufficient to observe cell death.

  • Data Acquisition and Analysis:

    • Quantify the viability of the fluorescently labeled Ag- cells using a high-content imager or a flow cytometer.

    • Compare the viability of Ag- cells in the co-culture setting to the viability of Ag- cells in the monoculture control. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

    • Calculate the IC50 values for the ADC against the Ag- cells in both co-culture and monoculture.

Conditioned Medium Transfer Assay

This method assesses whether the cytotoxic payload is released from the Ag+ cells into the surrounding medium to kill the Ag- cells.

Experimental Workflow:

Conditioned_Medium_Workflow Conditioned Medium Transfer Assay Workflow Seed_Ag_plus Seed Ag+ cells in a culture plate Treat_Ag_plus Treat with this compound ADC for 48-72 hours Seed_Ag_plus->Treat_Ag_plus Collect_medium Collect the conditioned medium Treat_Ag_plus->Collect_medium Add_conditioned_medium Add the conditioned medium to the Ag- cells Collect_medium->Add_conditioned_medium Seed_Ag_minus Seed Ag- cells in a new 96-well plate Seed_Ag_minus->Add_conditioned_medium Incubate_and_analyze Incubate for 72 hours and measure Ag- cell viability Add_conditioned_medium->Incubate_and_analyze

Caption: Workflow for the conditioned medium transfer assay.

Protocol:

  • Preparation of Conditioned Medium:

    • Seed Ag+ cells in a culture flask or plate.

    • Once the cells are adhered, treat them with a concentration of the this compound ADC that is known to be cytotoxic (e.g., 10x IC50).

    • Incubate for 48-72 hours.

    • Collect the cell culture supernatant (conditioned medium) and clarify it by centrifugation to remove any detached cells.

  • Treatment of Ag- Cells:

    • Seed Ag- cells in a 96-well plate and allow them to attach for 24 hours.

    • Remove the existing medium and add the conditioned medium to the Ag- cells.

    • As a control, treat Ag- cells with fresh medium containing the same concentration of the this compound ADC to measure direct cytotoxicity.

  • Incubation and Analysis:

    • Incubate the plate for 72 hours.

    • Assess the viability of the Ag- cells using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo).

    • A greater reduction in viability in the cells treated with conditioned medium compared to the direct treatment control indicates a bystander effect.

3D Tumor Spheroid Model

3D spheroid models more closely mimic the in vivo tumor microenvironment and can provide more translational data on the bystander effect.[8]

Protocol:

  • Spheroid Formation:

    • Generate co-culture spheroids by seeding a mixture of Ag+ and fluorescently labeled Ag- cells in an ultra-low attachment plate.

    • Allow the spheroids to form over 48-72 hours.

  • ADC Treatment:

    • Treat the spheroids with serial dilutions of the this compound ADC.

  • Analysis:

    • Monitor spheroid growth and morphology over time using live-cell imaging.

    • At the end of the experiment, spheroids can be dissociated, and the viability of the Ag+ and Ag- populations can be analyzed by flow cytometry.

    • Alternatively, whole spheroids can be fixed, sectioned, and analyzed by immunofluorescence to visualize the penetration of the ADC and the spatial distribution of cell death.

Data Presentation

The quantitative data from these assays should be summarized in clear and structured tables for easy comparison.

Table 1: Cytotoxicity of Unconjugated this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HCT-15Colon CarcinomaData not available in provided snippets
COLO 205Colon CarcinomaData not available in provided snippets
UO-31Renal CarcinomaData not available in provided snippets
361Breast Cancer~1.5 nM (for a TM-ADC)[9]
JIMT1Breast Cancer~1.0 nM (for a TM-ADC)[9]

Note: The IC50 values for unconjugated this compound were not explicitly provided in the search results for all cell lines. The data for 361 and JIMT1 cells are for a trastuzumab-maytansinoid ADC, not the free drug. The potency of this compound is generally in the nanomolar range.

Table 2: Representative Co-culture Bystander Effect Data

ADCTargetLinker TypeAg+ Cell LineAg- Cell LineBystander Killing Observed
Hypothetical this compound ADC User Defined Cleavable User Defined User Defined Expected
T-DM1HER2Non-cleavableSKBR3MCF7No[5]
DS8201 (Enhertu)HER2CleavableSKBR3MCF7Yes[5]
ADCETRIS (Brentuximab Vedotin)CD30CleavableL428RamosYes[3]
Anti-CD30-MCC-DM1CD30Non-cleavableL428RamosNo[3]

Conclusion

The evaluation of the bystander effect is a critical component in the preclinical development of ADCs. The protocols outlined in these application notes provide a framework for robustly assessing the bystander killing potential of this compound ADCs. A combination of 2D co-culture, conditioned medium transfer assays, and more complex 3D spheroid models will provide a comprehensive understanding of the ADC's mechanism of action and its potential efficacy in treating heterogeneous tumors. The choice of a cleavable linker is paramount for enabling the bystander effect with a maytansinoid payload like DM1.

References

Application Notes and Protocols for In Vivo Efficacy Studies of DM1-SMe-Based Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for designing and conducting preclinical in vivo efficacy studies for antibody-drug conjugates (ADCs) utilizing the cytotoxic payload DM1-SMe. This document outlines the underlying principles, experimental design considerations, detailed protocols, and data interpretation strategies essential for the successful evaluation of these targeted cancer therapeutics.

Application Notes

Introduction to this compound-Based Therapies

DM1, a derivative of the potent microtubule-targeting agent maytansine, is a widely used cytotoxic payload in the development of ADCs.[1] Its S-methylated form, this compound, is a stable derivative used in research and preclinical studies.[1][2] ADCs are designed to selectively deliver highly potent cytotoxic agents like DM1 to tumor cells that express a specific target antigen on their surface, thereby minimizing systemic toxicity.[3] The therapeutic efficacy of a this compound-based ADC is dependent on several factors, including the specificity and binding affinity of the monoclonal antibody, the stability of the linker connecting the antibody to the payload, the efficiency of ADC internalization and subsequent release of the active DM1 payload within the cancer cell.[4][5]

Mechanism of Action of DM1

Upon internalization into the target cancer cell, the linker of the ADC is cleaved, releasing the DM1 payload. DM1 exerts its cytotoxic effect by inhibiting microtubule polymerization.[1][] It binds to tubulin, a key protein component of microtubules, at the vinca-binding site.[2] This binding suppresses microtubule dynamics, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptotic cell death.[1][7][8]

Signaling Pathway of this compound-Based ADC

DM1_Mechanism ADC This compound ADC Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome DM1 Free this compound Lysosome->DM1 Linker Cleavage Tubulin Tubulin Dimers DM1->Tubulin Binds to Microtubule Microtubule DM1->Microtubule Inhibits Polymerization & Suppresses Dynamics Tubulin->Microtubule Polymerization Disruption Microtubule Disruption Microtubule->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis Efficacy_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Treatment (ADC or Vehicle) randomization->treatment Tumor Volume 100-200 mm³ data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection data_collection->data_collection endpoint Endpoint (Tumor Size / Survival) data_collection->endpoint

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Multidrug Resistance (MDR1) in DM1-SMe Based Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming multidrug resistance (MDR1) in DM1-SMe based therapy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent synthetic derivative of maytansine, a microtubule-targeting agent.[1] Its primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin.[2] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[2] this compound is often used as a cytotoxic payload in antibody-drug conjugates (ADCs), where it is linked to a monoclonal antibody that targets a specific tumor antigen. This targeted delivery is designed to minimize systemic toxicity.[3]

Q2: What is MDR1 and how does it confer resistance to this compound?

A2: MDR1, also known as P-glycoprotein (P-gp) or ABCB1, is an ATP-dependent efflux pump that is a member of the ATP-binding cassette (ABC) transporter superfamily.[4] It is a key mechanism in multidrug resistance, actively transporting a wide range of structurally diverse hydrophobic compounds out of the cell.[2][5] This reduces the intracellular concentration of the drug, thereby diminishing its cytotoxic effect.[5] Maytansinoids, including DM1 and its metabolites, are known substrates of MDR1.[1] Consequently, cancer cells overexpressing MDR1 can exhibit significant resistance to this compound based therapies.[1]

Q3: How can I determine if my cell line is resistant to this compound due to MDR1 overexpression?

A3: You can employ several methods to ascertain if MDR1 is the cause of resistance:

  • Gene and Protein Expression Analysis: Use quantitative PCR (qPCR) to measure ABCB1 (the gene encoding MDR1) mRNA levels and Western blotting or flow cytometry to quantify MDR1 protein expression.

  • Functional Assays: Conduct MDR1 functional assays such as the Rhodamine 123 or Calcein-AM efflux assay. In these assays, MDR1-overexpressing cells will show lower intracellular fluorescence due to the active efflux of the fluorescent substrate. This efflux can be reversed by known MDR1 inhibitors.

  • Pharmacological Inhibition: Treat your cells with a known MDR1 inhibitor (e.g., verapamil, cyclosporin A, or tariquidar) in combination with this compound. A significant potentiation of this compound's cytotoxicity in the presence of the inhibitor strongly suggests MDR1-mediated resistance.

Q4: What are the primary strategies to overcome MDR1-mediated resistance to this compound ADCs?

A4: The main strategies focus on designing ADCs that are less susceptible to MDR1 efflux:

  • Hydrophilic Linkers: One of the most effective approaches is to use hydrophilic linkers (e.g., PEG linkers) to conjugate DM1 to the antibody.[5] Upon internalization and cleavage of the linker, a more hydrophilic DM1 metabolite is released. These charged or more polar metabolites are poor substrates for the MDR1 pump and are therefore retained at higher concentrations within the cancer cell, restoring cytotoxic activity.[5]

  • Novel Payloads: Developing novel cytotoxic payloads that are not substrates for MDR1 is another active area of research.

  • MDR1 Inhibitors: While primarily used experimentally, co-administration of MDR1 inhibitors to reverse resistance is a potential clinical strategy, though it can be challenged by toxicity issues.[6]

Q5: Are there other mechanisms of resistance to this compound based therapies besides MDR1?

A5: Yes, other resistance mechanisms can include:

  • Downregulation or mutation of the target antigen, leading to reduced ADC binding and internalization.

  • Alterations in intracellular ADC trafficking and lysosomal degradation, which can prevent the release of the active DM1 payload.[7]

  • Changes in tubulin isotypes or mutations in tubulin that prevent DM1 binding.

  • Upregulation of anti-apoptotic pathways.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Problem Possible Cause(s) Suggested Solution(s)
High variability in cytotoxicity assay results. Inconsistent cell seeding density. "Edge effects" in multi-well plates. Pipetting errors. Compound precipitation.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. Use calibrated pipettes and practice consistent pipetting technique. Dissolve the compound in a suitable solvent (e.g., DMSO) before diluting in culture medium, ensuring the final solvent concentration is low and consistent across all wells.[8]
MDR1-expressing cells not showing expected resistance to this compound ADC. The ADC linker-payload combination may already be designed to overcome MDR1 (e.g., using a hydrophilic linker). The level of MDR1 expression may be insufficient to confer significant resistance. The ADC may not be properly internalized or the payload may not be efficiently released. The cell line may have other mutations that sensitize it to tubulin inhibitors.Confirm the nature of the linker used in your ADC. Verify MDR1 expression and function using qPCR and a functional efflux assay. Assess ADC internalization and payload release using fluorescently labeled ADCs or by measuring intracellular drug concentration. Sequence key genes related to tubulin and apoptosis.
Unexpected toxicity in non-target (antigen-negative) cells. Premature cleavage of the linker in the culture medium, releasing free this compound. Non-specific uptake of the ADC. High drug-to-antibody ratio (DAR) leading to ADC instability and off-target effects.Assess the stability of your ADC in culture medium over the time course of your experiment. Use a non-targeting control ADC to quantify non-specific uptake and toxicity. Characterize the DAR of your ADC; if it's too high, consider optimizing the conjugation chemistry.
MDR1 inhibitor does not fully restore sensitivity to this compound. Other resistance mechanisms may be at play (see FAQ A5). The concentration of the MDR1 inhibitor may be suboptimal. The inhibitor itself may be a substrate for another efflux pump.Investigate other potential resistance mechanisms. Perform a dose-response experiment with the MDR1 inhibitor to determine the optimal concentration. Use a different class of MDR1 inhibitor to confirm the results.
Low signal or inconsistent results in Rhodamine 123 or Calcein-AM assays. Suboptimal dye concentration or incubation time. Cell density is too low or too high. Photobleaching of the fluorescent dye. Contamination of cell culture.Titrate the dye concentration and optimize the incubation time for your specific cell line. Ensure cells are in the exponential growth phase and at an appropriate density. Protect cells from light during incubation and analysis. Regularly check cell cultures for contamination.

Quantitative Data Presentation

The following tables summarize quantitative data on the effect of MDR1 on the cytotoxicity of maytansinoids and related ADCs.

Table 1: In Vitro Cytotoxicity of Maytansinoids in MDR1-Expressing and Non-Expressing Cell Lines

Cytotoxic AgentCell LineMDR1 ExpressionIC50 (pM)Fold ResistanceReference
MaytansineCOLO 205Negative50-[1]
MaytansineCOLO 205MDRPositive4008[1]
DM1SMeCOLO 205Negative100-[1]
DM1SMeCOLO 205MDRPositive8008[1]

Table 2: Potentiation of Maytansinoid Cytotoxicity by the MDR1 Inhibitor Cyclosporin A

Cytotoxic AgentCell LineMDR1 ExpressionFold Enhancement of Cytotoxicity with Cyclosporin AReference
MaytansinoidsHCT-15Positive6-8[1]
MaytansinoidsUO-31Positive6-8[1]

Table 3: Comparison of ADC Cytotoxicity with Different Linkers in MDR1-Expressing and Non-Expressing Cell Lines

ADC ConstructCell LineMDR1 ExpressionIC50 (ng/mL conjugated DM1)Reference
anti-EpCAM-SMCC-DM1COLO 205Negative10[1]
anti-EpCAM-PEG4Mal-DM1COLO 205Negative5[1]
anti-EpCAM-SMCC-DM1COLO 205MDRPositive>1000[1]
anti-EpCAM-PEG4Mal-DM1COLO 205MDRPositive250[1]

Experimental Protocols

Protocol 1: MDR1 Functional Assay using Rhodamine 123 Efflux

This protocol assesses MDR1 activity by measuring the efflux of the fluorescent substrate Rhodamine 123.

Materials:

  • MDR1-expressing and parental (MDR1-negative) cells

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Rhodamine 123 stock solution (1 mg/mL in DMSO)

  • MDR1 inhibitor (e.g., Verapamil, 10 mM stock in DMSO)

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. Harvest cells using standard methods and wash with PBS. Resuspend cells in pre-warmed complete culture medium at a concentration of 1 x 10^6 cells/mL.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µM. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove extracellular dye.

  • Efflux and Inhibition: Resuspend the cell pellet in pre-warmed complete culture medium. For the inhibition control, add the MDR1 inhibitor to the designated samples (e.g., Verapamil at a final concentration of 10 µM). Incubate all samples at 37°C for 1-2 hours to allow for dye efflux.

  • Sample Preparation for Flow Cytometry: After the efflux period, place the samples on ice to stop the reaction. Centrifuge the cells and wash once with ice-cold FACS buffer.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze immediately on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC channel for Rhodamine 123).

Expected Results:

  • MDR1-negative cells will show high fluorescence as they retain the dye.

  • MDR1-positive cells will show low fluorescence due to active efflux of the dye.

  • MDR1-positive cells treated with an MDR1 inhibitor will show high fluorescence, similar to the MDR1-negative cells, as the efflux is blocked.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cell viability after treatment with this compound or a this compound ADC.

Materials:

  • Target cancer cell lines (MDR1-expressing and parental)

  • Complete cell culture medium

  • This compound or this compound ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound or the ADC in complete culture medium. Remove the old medium from the wells and add the compound dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for a period appropriate for the drug's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizations

Signaling Pathways Involved in MDR1 Regulation

The expression of MDR1 is regulated by a complex network of signaling pathways. The PI3K/Akt/mTOR and MAPK/ERK pathways are known to play significant roles in upregulating MDR1 expression, thereby contributing to chemotherapy resistance.[4][9]

MDR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors (e.g., EGF, IGF-1) RTK Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTK binds PI3K PI3K RTK->PI3K activates Ras Ras RTK->Ras activates MDR1 MDR1 (P-gp) Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates NFkB NF-κB Akt->NFkB activates HIF1a HIF-1α mTOR->HIF1a activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates cJun_cFos c-Jun/c-Fos (AP-1) ERK->cJun_cFos activates ABCB1_Gene ABCB1 Gene (MDR1) NFkB->ABCB1_Gene promotes transcription HIF1a->ABCB1_Gene promotes transcription cJun_cFos->ABCB1_Gene promotes transcription ABCB1_Gene->MDR1 translates to

Caption: Key signaling pathways regulating MDR1 expression.

Experimental Workflow: Overcoming MDR1 with a Hydrophilic Linker ADC

This workflow illustrates the experimental process to demonstrate how an ADC with a hydrophilic linker can overcome MDR1-mediated resistance.

ADC_Workflow cluster_cell_lines Cell Line Preparation cluster_adcs ADC Constructs cluster_assays Experimental Assays cluster_results Expected Outcomes MDR1_neg MDR1-Negative Parental Cells Cytotoxicity Cytotoxicity Assay (e.g., MTT) MDR1_neg->Cytotoxicity MDR1_pos MDR1-Positive Resistant Cells MDR1_pos->Cytotoxicity MDR1_assay MDR1 Functional Assay (e.g., Rhodamine 123) MDR1_pos->MDR1_assay Uptake Metabolite Retention Assay MDR1_pos->Uptake ADC_nonpolar ADC with Nonpolar Linker (e.g., SMCC-DM1) ADC_nonpolar->Cytotoxicity ADC_nonpolar->Uptake ADC_polar ADC with Hydrophilic Linker (e.g., PEG4Mal-DM1) ADC_polar->Cytotoxicity ADC_polar->Uptake Result1 Higher IC50 for Nonpolar ADC in MDR1+ Cells Cytotoxicity->Result1 Result2 Lower IC50 for Hydrophilic ADC in MDR1+ Cells Cytotoxicity->Result2 Result3 Increased Retention of Hydrophilic Metabolite Uptake->Result3

Caption: Workflow to test hydrophilic linker ADCs against MDR1.

Logical Relationship: this compound ADC Action and MDR1 Resistance

This diagram outlines the logical steps from ADC administration to the point of MDR1-mediated resistance.

Logical_Flow start This compound ADC Administration bind ADC Binds to Tumor Antigen start->bind internalize Internalization via Endocytosis bind->internalize traffic Trafficking to Lysosome internalize->traffic release Linker Cleavage & DM1 Metabolite Release traffic->release tubulin DM1 Binds to Tubulin release->tubulin mdr1_pump MDR1 Efflux Pump release->mdr1_pump apoptosis Mitotic Arrest & Apoptosis tubulin->apoptosis efflux DM1 Metabolite Efflux from Cell mdr1_pump->efflux resistance Reduced Cytotoxicity (Drug Resistance) efflux->resistance

Caption: Action of this compound ADC and mechanism of MDR1 resistance.

References

Technical Support Center: Troubleshooting DM1-SMe ADC Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to DM1-SMe ADC aggregation during conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound ADC aggregation during conjugation?

Aggregation of ADCs is a significant challenge that can impact the stability, efficacy, and safety of the therapeutic.[1] The conjugation of a hydrophobic payload like this compound to an antibody increases the overall hydrophobicity of the resulting ADC, which is a primary driver of aggregation.[2][3][4] Several factors during the conjugation process can contribute to this issue:

  • Hydrophobic Interactions : The DM1 payload is hydrophobic. When conjugated to the antibody, it creates hydrophobic patches on the surface, which can interact with similar patches on other ADC molecules, leading to aggregation.[2][5][6] This is a major challenge, especially with highly hydrophobic payloads like maytansinoids (such as DM1), pyrrolobenzodiazepines (PBDs), and duocarmycins.[7][8]

  • Conjugation Chemistry Conditions : The chemical conditions required for conjugation, such as pH, temperature, and the use of organic co-solvents to dissolve the hydrophobic drug-linker, are often optimized for the chemical reaction itself and not for the stability of the antibody.[2] These conditions can induce conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation.[9][10]

  • High Drug-to-Antibody Ratio (DAR) : A higher number of conjugated drug molecules per antibody (higher DAR) increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[11][12][13] Molecules with a higher DAR have a greater tendency to aggregate and show reduced thermal stability.[11]

  • Antibody Concentration : Higher concentrations of the antibody during conjugation can increase the frequency of intermolecular interactions, which can lead to aggregation.[9]

  • Buffer Conditions : Unfavorable buffer conditions, such as suboptimal pH or low/high salt concentrations, can contribute to aggregation.[2] If the pH of the buffer is close to the isoelectric point (pI) of the antibody, the net charge on the molecule is minimal, reducing solubility and increasing the likelihood of aggregation.[2]

Q2: How can I optimize the conjugation reaction to minimize aggregation?

Optimizing the conjugation process is critical to minimizing aggregation. Here are several strategies:

  • Control of Reaction Conditions :

    • pH : Maintain the pH of the reaction buffer in a range that ensures antibody stability, typically between 5.0 and 5.5 for many IgGs, while still allowing for efficient conjugation.[14] Avoid pH values near the antibody's isoelectric point.[2]

    • Temperature : Perform the conjugation at a controlled, and generally lower, temperature to minimize thermal stress on the antibody, which can lead to denaturation and aggregation.[9]

    • Co-solvents : Minimize the concentration of organic co-solvents used to dissolve the this compound linker-payload to the lowest effective level, as these can disrupt antibody structure.[2][9]

  • Drug-to-Antibody Ratio (DAR) : Aim for a lower to moderate DAR (typically 2-4) as higher DAR values are strongly correlated with increased aggregation.[3][12]

  • Use of Excipients : The inclusion of certain excipients in the conjugation buffer can help stabilize the antibody and prevent aggregation.[9][] Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are effective in preventing protein surface adsorption and aggregation.[9] Other stabilizers such as sugars (e.g., trehalose, sucrose) and amino acids can also be beneficial.[][16][17]

  • Hydrophilic Linkers : Employing more hydrophilic linkers, such as those containing polyethylene glycol (PEG) groups, can help to offset the hydrophobicity of the DM1 payload and reduce the tendency for aggregation.[9][]

  • Immobilization Techniques : A novel approach to prevent aggregation is to immobilize the antibody on a solid support (e.g., a resin) during the conjugation reaction.[2][7][18] This physical separation of antibody molecules prevents them from aggregating during the chemically stressful steps of conjugation.[2][7][18]

Q3: What analytical techniques are recommended for detecting and quantifying this compound ADC aggregation?

A multi-pronged approach using orthogonal analytical methods is recommended for the comprehensive characterization of ADC aggregation.[19][20]

  • Size Exclusion Chromatography (SEC) : This is the most common and standard method for quantifying aggregates in ADC samples.[9][20][21][] SEC separates molecules based on their hydrodynamic size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[9]

    • SEC with Multi-Angle Light Scattering (SEC-MALS) : Coupling SEC with MALS provides more detailed information by allowing for the determination of the absolute molecular weight of the different species, which is critical for accurately identifying and characterizing aggregates.[9][19]

  • Dynamic Light Scattering (DLS) : DLS is a sensitive technique for detecting the presence of aggregates and determining the size distribution of particles in a solution.[9] It is particularly useful for monitoring the onset of aggregation over time.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[9] This technique can provide detailed information on the composition and structure of aggregates.[9]

  • Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) : SV-AUC is a powerful technique for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution.[19]

Technique Principle Information Provided Primary Use
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volumeQuantification of monomers, dimers, and higher-order aggregatesRoutine quality control and aggregate quantification[9][21]
SEC with Multi-Angle Light Scattering (SEC-MALS) SEC separation with absolute molecular weight determinationAbsolute molecular weight of species, confirmation of aggregate identityDetailed characterization of aggregates[9][19]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensityAverage particle size and size distributionEarly detection of aggregation and stability studies[9]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation followed by mass analysisDetailed composition and structural information of aggregatesIn-depth characterization and impurity profiling[9]
Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) Measures sedimentation rate in a centrifugal fieldSize, shape, and distribution of speciesHigh-resolution characterization of aggregates[19]

Q4: What purification strategies can be used to remove aggregates from my final ADC product?

If aggregation does occur, several chromatographic techniques can be employed to remove aggregates and purify the monomeric ADC.

  • Size Exclusion Chromatography (SEC) : Preparative SEC can be used to separate the desired monomeric ADC from larger aggregates.[2][]

  • Hydrophobic Interaction Chromatography (HIC) : HIC separates molecules based on their hydrophobicity. Since aggregates are often more hydrophobic than the monomer, HIC can be an effective tool for their removal.[9][23]

  • Ion Exchange Chromatography (IEX) : IEX separates molecules based on their net charge. It can be used to remove aggregates and also to separate ADC species with different DARs.[9][]

  • Multimodal Chromatography (MMC) : MMC, also known as mixed-mode chromatography, utilizes a combination of interaction modes (e.g., hydrophobic and ion-exchange) to achieve enhanced separation and can be very effective in removing aggregates.[9][23]

  • Tangential Flow Filtration (TFF) : TFF is often used for buffer exchange and concentration of the ADC product, and it can also help in the removal of smaller impurities and some aggregates.[9][]

Experimental Protocols

General Protocol for this compound Conjugation to an Antibody

This protocol provides a general workflow for the conjugation of this compound to an antibody via lysine residues. Note: This is a representative protocol and should be optimized for your specific antibody and application.

  • Antibody Preparation :

    • Buffer exchange the antibody into a suitable conjugation buffer (e.g., phosphate buffer at pH 7.5-8.0).

    • Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).

  • Linker-Payload Preparation :

    • Dissolve the this compound linker-payload in an appropriate organic solvent (e.g., DMSO) to create a stock solution.

  • Conjugation Reaction :

    • Add the this compound solution to the antibody solution at a specific molar ratio to achieve the desired DAR.

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 2-4 hours) with gentle mixing.

  • Quenching the Reaction :

    • Stop the reaction by adding a quenching reagent (e.g., excess lysine or another amine-containing buffer) to react with any remaining active linker.

  • Purification :

    • Purify the ADC from unreacted drug-linker, quenching reagent, and solvent using methods such as TFF, SEC, or HIC.[][24]

Visualizations

Logical Workflow for Troubleshooting ADC Aggregation

G start Aggregation Observed in This compound ADC Preparation check_process Review Conjugation Parameters start->check_process ph pH Suboptimal? check_process->ph Check pH temp Temperature Too High? check_process->temp Check Temp dar DAR Too High? check_process->dar Check DAR solvent High Co-solvent %? check_process->solvent Check Solvent concentration High mAb Concentration? check_process->concentration Check Concentration adjust_ph Adjust pH to 5.0-6.5 Away from pI ph->adjust_ph Yes add_excipients Incorporate Stabilizing Excipients (e.g., Polysorbate, Trehalose) ph->add_excipients No lower_temp Lower Reaction Temperature (e.g., 4°C) temp->lower_temp Yes temp->add_excipients No optimize_dar Reduce Molar Ratio of Linker-Payload to mAb dar->optimize_dar Yes dar->add_excipients No reduce_solvent Minimize Co-solvent Concentration solvent->reduce_solvent Yes solvent->add_excipients No lower_concentration Decrease mAb Concentration concentration->lower_concentration Yes concentration->add_excipients No adjust_ph->add_excipients lower_temp->add_excipients optimize_dar->add_excipients reduce_solvent->add_excipients lower_concentration->add_excipients purify Purify to Remove Aggregates (SEC, HIC, IEX) add_excipients->purify end Monomeric ADC Obtained purify->end

Caption: A decision tree for troubleshooting this compound ADC aggregation.

Mechanism of Hydrophobicity-Driven ADC Aggregation

G cluster_0 Monomeric ADCs in Solution cluster_1 Aggregation A Antibody A_patch1 DM1 A_patch2 DM1 C Antibody B Antibody B_patch1 DM1 B_patch2 DM1 label_trans Unfavorable Conditions (pH, Temp, Solvent) C_patch1 DM1 C_patch2 DM1 D Antibody D_patch1 DM1 D_patch2 DM1 C_patch2->D_patch1 Hydrophobic Interaction

Caption: Hydrophobic interactions between DM1 payloads leading to ADC aggregation.

References

Optimizing DM1-SMe ADC efficacy with different linker technologies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of DM1-SMe Antibody-Drug Conjugate (ADC) efficacy with different linker technologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in an ADC?

A1: this compound is a highly potent cytotoxic maytansinoid derivative that functions as the payload in an ADC. Its primary mechanism of action is the inhibition of microtubule assembly by binding to tubulin.[][2] This disruption of the microtubule network leads to cell cycle arrest and ultimately apoptosis (cell death). When conjugated to a monoclonal antibody that targets a specific tumor antigen, this compound is designed to be selectively delivered to cancer cells, thereby maximizing its therapeutic effect while minimizing off-target toxicity.[]

Q2: What are the main types of linkers used with this compound and how do they differ?

A2: Linkers are a critical component of ADCs, connecting the antibody to the cytotoxic payload.[2][3][4] They are broadly categorized into two main types:

  • Non-cleavable linkers: These linkers, such as the thioether linker (e.g., SMCC) used in Trastuzumab emtansine (T-DM1), are designed to be highly stable in systemic circulation.[][2][5] The payload is released only after the entire ADC is internalized by the target cell and the antibody is degraded in the lysosome.[6] This results in the release of a payload-linker-amino acid complex.

  • Cleavable linkers: These linkers are designed to be stable in circulation but are cleaved by specific conditions within the tumor microenvironment or inside the tumor cell.[4][7] Common cleavage mechanisms include:

    • Enzyme-cleavable: These linkers (e.g., peptide-based) are cleaved by lysosomal proteases like cathepsins.

    • pH-sensitive: These linkers (e.g., hydrazones) are hydrolyzed in the acidic environment of endosomes and lysosomes.

    • Redox-sensitive: These linkers (e.g., disulfide-based) are cleaved in the reducing environment of the cytoplasm.[8]

The choice of linker significantly impacts the ADC's properties, including its stability, efficacy, and potential for a "bystander effect".[9]

Q3: What is the "bystander effect" and how does linker technology influence it?

A3: The bystander effect is the ability of an ADC to kill not only the target antigen-positive tumor cells but also neighboring antigen-negative cells.[4][9][10] This is particularly important in tumors with heterogeneous antigen expression.

Linker technology is a key determinant of the bystander effect:[9]

  • Cleavable linkers are more likely to produce a bystander effect.[7] Once the ADC is internalized by the target cell, the linker is cleaved, releasing a membrane-permeable payload that can diffuse out of the cell and kill adjacent cells.[7][9]

  • Non-cleavable linkers , like the one in T-DM1, generally do not produce a significant bystander effect.[6][7] The released payload-linker-amino acid complex is typically charged and cannot efficiently cross cell membranes to affect neighboring cells.[6][7]

Troubleshooting Guides

Issue 1: Low in vitro cytotoxicity of this compound ADC
Possible Cause Troubleshooting Steps
Low Drug-to-Antibody Ratio (DAR) Confirm the average DAR using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry. A low DAR can lead to reduced potency.[11] Optimize the conjugation reaction to achieve the desired DAR.
Inefficient Internalization of the ADC Verify that the target antigen is expressed on the surface of the cell line being used. Confirm that the antibody component of the ADC binds to the target and is internalized. This can be assessed using flow cytometry or fluorescence microscopy with a labeled ADC.
Linker Instability For cleavable linkers, premature cleavage in the cell culture medium can reduce the amount of active ADC reaching the target cells. Assess linker stability in culture medium over the course of the experiment.
Cell Line Resistance The target cell line may have mechanisms of resistance, such as overexpression of drug efflux pumps (e.g., MDR1).[12] Use a cell line known to be sensitive to maytansinoids as a positive control. Consider using MDR1 inhibitors in your assay to investigate this possibility.
Incorrect Assay Conditions Ensure the incubation time is sufficient for the ADC to internalize, process, and for the DM1 payload to induce cell death. For tubulin inhibitors like DM1, incubation times of 72-96 hours are often optimal.[13]
Issue 2: High off-target toxicity in vivo
Possible Cause Troubleshooting Steps
Premature Payload Release The linker may be unstable in circulation, leading to the release of the potent DM1 payload before it reaches the tumor. Evaluate the stability of the ADC in plasma. Consider using a more stable linker.[14]
High DAR A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance from circulation and increased uptake by organs like the liver, which can cause toxicity.[11][15] It can also lead to aggregation.[16] Optimize the DAR to balance potency and pharmacokinetics.
Hydrophobicity of the Linker-Payload A hydrophobic linker-payload can contribute to faster clearance and non-specific uptake.[17][18] Consider using more hydrophilic linkers (e.g., incorporating PEG spacers) to improve the pharmacokinetic profile.[19][20]
Antibody-mediated Toxicity The antibody itself may have on-target, off-tumor toxicity if the target antigen is expressed on normal tissues.[21] Thoroughly evaluate the expression profile of the target antigen.
Issue 3: Lack of in vivo efficacy despite good in vitro potency
Possible Cause Troubleshooting Steps
Poor Pharmacokinetics (PK) The ADC may be clearing from circulation too quickly, preventing sufficient accumulation in the tumor.[22] Perform a PK study to determine the half-life of the ADC. As mentioned, high DAR and hydrophobicity can negatively impact PK.[15]
Inefficient Tumor Penetration The size of the ADC can limit its ability to penetrate dense solid tumors. This is a general challenge for antibody-based therapies.
Lack of Bystander Effect in a Heterogeneous Tumor If the tumor has heterogeneous antigen expression, an ADC with a non-cleavable linker may not be effective against antigen-negative cells.[7] If this is suspected, consider using an ADC with a cleavable linker to leverage the bystander effect.
Development of Drug Resistance The tumor may develop resistance to the DM1 payload over time.

Quantitative Data Summary

Table 1: In Vitro Potency of Trastuzumab-DM1 Conjugates with Different Linkers

Cell LineLinker TypeADCIC50 (ng/mL)
MCF7-neo/HER2Disulfide (cleavable)T-SPP-DM14.0
Thioether (non-cleavable)T-DM15.0
BT-474Disulfide (cleavable)T-SPP-DM11.8
Thioether (non-cleavable)T-DM11.1
Data adapted from a study comparing the in vitro clonogenic survival of HER2-overexpressing breast cancer cell lines after exposure to T-DM1 and T-SPP-DM1.[5]

Table 2: In Vivo Efficacy of Anti-EpCAM-DM1 Conjugates in a Multidrug-Resistant Tumor Model

Tumor ModelLinkerDose (µg/kg of conjugated DM1)Outcome
HCT-15 (MDR1-positive)SMCC (less hydrophilic)680Tumor growth inhibition
PEG4Mal (more hydrophilic)680Complete tumor regressions in all mice
Data from a study showing that a more hydrophilic linker (PEG4Mal) improved the efficacy of an anti-EpCAM-DM1 conjugate against MDR1-positive tumors.[12]

Experimental Protocols

Protocol 1: Monoculture Cytotoxicity Assay (MTT-based)

This protocol is used to determine the IC50 value of a this compound ADC in an antigen-positive cell line.[13][23][24]

Materials:

  • Target antigen-positive and negative cell lines

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium.[13] Include wells for "cells only" (control) and "medium only" (blank).

  • Incubate the plate at 37°C with 5% CO2 overnight to allow cells to attach.

  • Prepare serial dilutions of the this compound ADC and a control antibody in culture medium.

  • Remove the medium from the wells and add 100 µL of the ADC dilutions or control solutions.

  • Incubate the plate for 72-96 hours at 37°C with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Co-culture Bystander Effect Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[13][24][25]

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line stably expressing a fluorescent protein (e.g., GFP)

  • This compound ADC

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Seed a mixture of Ag+ and Ag- GFP-expressing cells in a 96-well plate. Vary the ratio of Ag+ to Ag- cells (e.g., 90:10, 75:25, 50:50, 25:75, 10:90) while keeping the total cell number constant (e.g., 10,000 cells/well).[13] Include control wells with only Ag- cells.

  • Incubate the plate at 37°C with 5% CO2 overnight.

  • Treat the cells with various concentrations of the this compound ADC. The concentration range should be cytotoxic to the Ag+ cells but have minimal effect on the Ag- cells in monoculture.[24]

  • Incubate for 96-144 hours.

  • Measure the fluorescence intensity (e.g., 485 nm excitation / 535 nm emission for GFP) using a plate reader.

  • Normalize the fluorescence intensity to the untreated co-culture control to determine the viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Visualizations

ADC_Signaling_Pathway cluster_circulation Systemic Circulation cluster_tumor_cell Antigen-Positive Tumor Cell ADC ADC (Antibody-Linker-DM1) Antigen Tumor Antigen ADC->Antigen 1. Targeting Binding Binding & Internalization (Endocytosis) Antigen->Binding Endosome Endosome Binding->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Antibody Degradation Tubulin Tubulin Payload_Release->Tubulin 5. DM1 binds to Tubulin Apoptosis Apoptosis Tubulin->Apoptosis 6. Microtubule Disruption

Caption: General mechanism of action for a this compound ADC.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation add_adc Add Serial Dilutions of ADC overnight_incubation->add_adc assay_incubation Incubate (72-96 hours) add_adc->assay_incubation add_mtt Add MTT Reagent assay_incubation->add_mtt formazan_incubation Incubate (2-4 hours) add_mtt->formazan_incubation solubilize Add Solubilization Buffer formazan_incubation->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability & Determine IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for an MTT-based cytotoxicity assay.

Linker_Bystander_Effect cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker ADC_cleavable ADC Internalized Release_cleavable Payload Released (Membrane Permeable) ADC_cleavable->Release_cleavable Ag_pos_cleavable Antigen-Positive Cell (Apoptosis) Release_cleavable->Ag_pos_cleavable Diffuse Payload Diffuses Out of Cell Release_cleavable->Diffuse Ag_neg_cleavable Antigen-Negative Cell (Apoptosis) Diffuse->Ag_neg_cleavable Bystander Effect ADC_non_cleavable ADC Internalized Release_non_cleavable Payload Released (Charged, Impermeable) ADC_non_cleavable->Release_non_cleavable Ag_pos_non_cleavable Antigen-Positive Cell (Apoptosis) Release_non_cleavable->Ag_pos_non_cleavable No_diffuse No Diffusion Release_non_cleavable->No_diffuse Ag_neg_non_cleavable Antigen-Negative Cell (Unaffected) No_diffuse->Ag_neg_non_cleavable No Bystander Effect

Caption: Impact of linker type on the bystander effect.

References

Technical Support Center: Addressing Off-Target Toxicity of DM1-SMe in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target toxicity with DM1-SMe in preclinical models.

Troubleshooting Guides

This section offers solutions to common problems observed during in vitro and in vivo experiments with this compound conjugated to antibodies.

In Vitro Troubleshooting
Observed Issue Potential Cause Recommended Action
High cytotoxicity in antigen-negative cell lines. 1. Premature release of this compound from the ADC due to linker instability. 2. Non-specific uptake of the ADC. 3. Contamination of the ADC with free this compound.1. Assess Linker Stability: Incubate the ADC in relevant biological matrices (e.g., serum-containing media) over time and quantify the amount of released this compound using LC-MS. 2. Investigate Non-Specific Uptake: Use flow cytometry or fluorescence microscopy to visualize ADC binding and internalization in antigen-negative cells. Consider using a non-binding isotype control ADC. 3. Quantify Free Drug: Analyze the ADC preparation for the presence of unconjugated this compound using techniques like reverse-phase chromatography.
Variable cytotoxicity results between experiments. 1. Inconsistent cell health and passage number. 2. Variability in ADC preparation and storage. 3. Inconsistent incubation times or seeding densities.1. Standardize Cell Culture: Use cells within a defined passage number range and ensure high viability (>95%) before each experiment. 2. Standardize ADC Handling: Aliquot the ADC upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. 3. Strict Protocol Adherence: Ensure consistent cell seeding densities and incubation times for all experiments.
Discrepancy between binding affinity and cytotoxic potency. 1. Inefficient internalization of the ADC post-binding. 2. Intracellular resistance mechanisms (e.g., drug efflux pumps).1. Internalization Assay: Perform a pulse-chase experiment and visualize ADC internalization using confocal microscopy or flow cytometry. 2. Assess Efflux Pump Activity: Use known inhibitors of efflux pumps (e.g., verapamil for P-glycoprotein) to see if cytotoxicity is restored.
In Vivo Troubleshooting
Observed Issue Potential Cause Recommended Action
Significant body weight loss in treated animals. 1. Systemic toxicity from off-target effects of this compound. 2. On-target toxicity in normal tissues expressing the target antigen.1. Administer Unconjugated this compound: Dose a separate cohort of animals with unconjugated this compound at a dose equivalent to that in the ADC to assess payload-specific toxicity. 2. Evaluate Target Expression in Normal Tissues: Perform immunohistochemistry (IHC) or qPCR on major organs to determine the level of target antigen expression.
Hepatotoxicity (elevated liver enzymes, liver necrosis). 1. Non-specific uptake of the ADC by hepatocytes. 2. Release of this compound into circulation and subsequent uptake by the liver.1. Biodistribution Study: Label the ADC with a fluorescent or radioactive tag and perform a biodistribution study to assess accumulation in the liver and other organs. 2. Pharmacokinetic (PK) Analysis: Measure the concentration of both the intact ADC and free this compound in plasma over time.
Thrombocytopenia (low platelet counts). 1. This compound mediated damage to megakaryocytes (platelet precursors) in the bone marrow.1. Bone Marrow Analysis: Collect bone marrow aspirates and perform histological analysis to assess megakaryocyte morphology and number. 2. Platelet Function Assays: Evaluate the function of circulating platelets using aggregometry.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound off-target toxicity?

A1: The primary off-target toxicities associated with this compound are hepatotoxicity and thrombocytopenia.[1][2] These are generally considered to be independent of the antibody's target antigen and are driven by the cytotoxic payload, DM1.[1][3]

  • Hepatotoxicity: This can be caused by the non-specific uptake of the intact ADC by liver cells or by the uptake of this compound that has been prematurely released into circulation.[4] Distribution studies have shown that DM1 alone can accumulate in highly perfused organs like the liver.[4]

  • Thrombocytopenia: This is thought to result from the inhibition of megakaryocyte differentiation and the induction of apoptosis in megakaryocyte progenitors in the bone marrow by DM1.[5]

Q2: How can I differentiate between on-target, off-tumor toxicity and off-target toxicity in my animal models?

A2: To distinguish between these two types of toxicity, the following experimental approach is recommended:

  • Evaluate Target Expression: Perform a thorough analysis of target antigen expression in all major organs of the animal model using techniques like IHC, qPCR, or western blotting.

  • Use a Non-Targeted ADC Control: Include a control group treated with an ADC that has the same this compound payload and linker but is conjugated to an antibody that does not bind to any target in the animal model (isotype control). If the toxicity is still observed with the non-targeted ADC, it is likely an off-target effect of the payload.

  • Administer Free this compound: A separate control group receiving only the this compound payload can help isolate the toxicity of the cytotoxic agent itself.

Q3: What are the best preclinical models to assess the off-target toxicity of a this compound ADC?

A3: A combination of in vitro and in vivo models is recommended for a comprehensive assessment:

  • In Vitro:

    • Primary Hepatocytes: Considered the gold standard for in vitro hepatotoxicity testing as they closely mimic the metabolic functions of the liver.[6]

    • 3D Liver Spheroids/Organoids: These models better recapitulate the complex cell-cell interactions of the liver compared to 2D cultures.

    • Megakaryocyte Differentiation Assays: Human hematopoietic stem cells can be differentiated in vitro into megakaryocytes to study the direct effects of the ADC on their development and viability.[7]

  • In Vivo:

    • Rodent Models (Rats, Mice): Useful for initial toxicity screening and pharmacokinetic studies.[3]

    • Non-Human Primates (e.g., Cynomolgus Monkeys): Often used for GLP toxicology studies as their physiology is more similar to humans.[3]

    • Patient-Derived Xenograft (PDX) Models: These models can provide insights into both on-target efficacy and potential off-target toxicities in a more clinically relevant tumor microenvironment.

Q4: Can the linker chemistry influence the off-target toxicity of a this compound ADC?

A4: Yes, the stability of the linker is crucial. A linker that is unstable in circulation can lead to the premature release of this compound, resulting in systemic toxicity.[8] The choice of a stable linker, such as a non-cleavable linker, is intended to ensure that the cytotoxic payload is primarily released inside the target cells, thereby minimizing off-target effects.[]

Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity Assessment using Primary Human Hepatocytes
  • Cell Culture:

    • Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes on collagen-coated plates in hepatocyte culture medium.

    • Allow the cells to attach and form a monolayer for 24-48 hours.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC, a non-targeted isotype control ADC, and free this compound in culture medium.

    • Remove the culture medium from the hepatocyte plates and add the treatment solutions.

    • Include a vehicle control group (medium only).

    • Incubate for a predefined period (e.g., 72 hours).

  • Cytotoxicity Assessment:

    • At the end of the incubation period, measure cell viability using a suitable assay (e.g., CellTiter-Glo®).

  • Biomarker Analysis:

    • Collect the culture supernatant and measure the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available assay kits.

  • Data Analysis:

    • Calculate the IC50 values for each treatment group.

    • Compare the cytotoxicity and liver enzyme release between the different treatment groups to assess hepatotoxicity.

Protocol 2: In Vivo Assessment of Thrombocytopenia in a Rodent Model
  • Animal Model:

    • Use an appropriate rodent model (e.g., Sprague-Dawley rats).

    • Acclimatize the animals for at least one week before the start of the study.

  • Dosing:

    • Administer the this compound ADC, a non-targeted isotype control ADC, free this compound, or vehicle control via intravenous injection.

    • Include multiple dose levels for the ADCs.

  • Blood Collection:

    • Collect blood samples from the tail vein or another appropriate site at baseline (before dosing) and at several time points post-dosing (e.g., days 3, 7, 14, and 21).

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

  • Platelet Counting:

    • Perform complete blood counts (CBCs) using an automated hematology analyzer to determine platelet numbers.

  • Data Analysis:

    • Plot the mean platelet counts for each group over time.

    • Statistically compare the platelet counts in the treatment groups to the vehicle control group.

    • Determine the nadir (lowest point) of platelet count and the time to recovery.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start Primary Hepatocytes or Megakaryocyte Progenitors invitro_treat Treat with: - this compound ADC - Isotype Control ADC - Free this compound invitro_start->invitro_treat invitro_assess Assess: - Cytotoxicity (IC50) - Liver Enzymes (ALT, AST) - Megakaryocyte Differentiation invitro_treat->invitro_assess invivo_start Rodent or NHP Model invitro_assess->invivo_start Inform In Vivo Dose Selection invivo_dose Dose with: - this compound ADC - Isotype Control ADC - Free this compound invivo_start->invivo_dose invivo_monitor Monitor: - Body Weight - Clinical Signs invivo_dose->invivo_monitor invivo_collect Collect Samples: - Blood (for CBC, PK) - Tissues (for Histology) invivo_dose->invivo_collect invivo_analyze Analyze: - Platelet Counts - Liver Enzymes - Tissue Pathology invivo_collect->invivo_analyze

Caption: Preclinical workflow for assessing this compound off-target toxicity.

hepatotoxicity_pathway cluster_circulation Systemic Circulation cluster_liver Hepatocyte adc This compound ADC free_dm1 Free this compound adc->free_dm1 Premature Linker Cleavage uptake Non-Specific Uptake adc->uptake ADC Uptake free_dm1->uptake DM1 Uptake metabolism Metabolism uptake->metabolism toxicity Hepatotoxicity metabolism->toxicity alt Increased ALT/AST toxicity->alt necrosis Cell Necrosis toxicity->necrosis

Caption: Proposed mechanism of this compound-induced hepatotoxicity.

thrombocytopenia_pathway cluster_bonemarrow Bone Marrow hsc Hematopoietic Stem Cell mk_prog Megakaryocyte Progenitor hsc->mk_prog megakaryocyte Megakaryocyte mk_prog->megakaryocyte platelets Platelets megakaryocyte->platelets thrombocytopenia Thrombocytopenia (Low Platelets) megakaryocyte->thrombocytopenia Reduced Production adc This compound ADC inhibition Inhibition of Differentiation adc->inhibition Non-specific uptake apoptosis Apoptosis adc->apoptosis Non-specific uptake inhibition->mk_prog apoptosis->megakaryocyte

Caption: Mechanism of this compound-induced thrombocytopenia.

References

Solving solubility issues with DM1-SMe for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with DM1-SMe in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro experiments?

A1: this compound is a potent maytansinoid and a microtubule inhibitor, often used as a cytotoxic payload in antibody-drug conjugates (ADCs). For in vitro studies, where it is used as a standalone agent, its hydrophobic nature presents a significant challenge. It is soluble in organic solvents like DMSO and DMF but is practically insoluble in aqueous solutions, including cell culture media. This poor aqueous solubility can lead to precipitation, making it difficult to achieve accurate and reproducible results in cell-based assays.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of this compound.

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What is happening?

A3: This phenomenon, often called "solvent shock," is common when a concentrated stock solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium. The drastic change in solvent polarity causes the compound to crash out of the solution. The final concentration of DMSO in the cell culture medium is a critical factor in maintaining the solubility of this compound.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO varies between cell lines. However, as a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally at or below 0.1% to avoid cytotoxic effects. It is always recommended to perform a vehicle control experiment (medium with the same final DMSO concentration as the treated wells) to assess the impact of the solvent on your specific cell line.

Q5: Can I use other solvents to dissolve this compound for my experiments?

A5: While Dimethylformamide (DMF) is another solvent in which this compound is soluble, DMSO is generally preferred for cell culture applications due to its lower toxicity. If you must use another solvent, it is essential to determine its toxicity profile for your cell line and to always include a solvent control in your experiments.

Q6: How can I detect if my this compound has aggregated in the culture medium?

A6: Small molecule aggregation can be challenging to detect visually. While significant precipitation may be visible as crystals or cloudiness, smaller aggregates may not be. Techniques like Dynamic Light Scattering (DLS) can be used to detect the presence of aggregates in solution. For most cell culture labs, the best practice is to follow protocols that minimize the risk of precipitation.

Troubleshooting Guide: Preventing this compound Precipitation

If you are experiencing precipitation of this compound in your in vitro experiments, follow this troubleshooting guide.

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to the medium. Solvent Shock: Rapid change in solvent polarity.1. Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of medium, perform a serial dilution. First, dilute the stock into a smaller volume of pre-warmed medium, ensure it dissolves, and then add this intermediate dilution to the final culture volume. 2. Slow Addition: Add the DMSO stock dropwise to the pre-warmed (37°C) medium while gently swirling or vortexing to ensure rapid and even dispersion.
The medium becomes cloudy or hazy after adding this compound. Formation of Fine Precipitate/Aggregates: The final concentration of this compound may be at the edge of its solubility limit.1. Reduce Final Concentration: The effective concentration of this compound may be lower than its precipitation threshold. Perform a dose-response experiment to determine the highest soluble concentration that still yields a biological effect. 2. Sonication: Brief sonication of the final working solution in a water bath sonicator may help to redissolve fine precipitates. Use with caution as it can generate heat.
Precipitation is observed after some time in the incubator. Temperature-Dependent Solubility or Compound Instability: Changes in temperature or interactions with media components over time.1. Pre-warm all solutions: Ensure that your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. 2. Prepare fresh working solutions: Prepare the final working solution of this compound immediately before adding it to your cells. Avoid storing diluted aqueous solutions.
Inconsistent results between experiments. Variable Precipitation: Inconsistent preparation of working solutions leading to different amounts of soluble this compound.1. Standardize the protocol: Strictly follow a detailed, written protocol for preparing your working solutions to ensure consistency. 2. Use fresh, high-quality DMSO: Old or water-contaminated DMSO will lead to inconsistent solubility.

Quantitative Data Summary

The solubility of this compound in various solvents is summarized in the table below. This data is crucial for preparing appropriate stock solutions.

Solvent Solubility Source
DMSO12 mg/mLCayman Chemical[1]
DMSO100 mg/mL (with sonication)MedchemExpress[2]
DMF16 mg/mLCayman Chemical[1]
DMF:PBS (pH 7.2) (1:5)0.16 mg/mLCayman Chemical[1]
WaterInsolubleBOC Sciences[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the required mass: The molecular weight of this compound is approximately 784.4 g/mol . To prepare a 10 mM stock solution, you will need 7.844 mg of this compound per 1 mL of DMSO.

  • Weigh the compound: In a chemical fume hood, carefully weigh the required amount of this compound powder and transfer it to the sterile vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve the compound: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.

  • Visual Inspection: Visually inspect the solution against a light source to ensure that all particles are dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of a 10 µM this compound Working Solution for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Intermediate Dilution (1:10): Prepare a 1 mM intermediate stock by adding 10 µL of the 10 mM stock solution to 90 µL of pre-warmed complete cell culture medium. Gently vortex to mix. This step helps to gradually decrease the DMSO concentration.

  • Final Working Solution (1:100): Prepare the final 10 µM working solution by adding 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed complete cell culture medium.

  • Mixing: Gently invert the tube or pipette up and down to mix. Avoid vigorous vortexing which can cause shear stress to cells if they are present.

  • Final DMSO Concentration: The final DMSO concentration in this working solution will be 0.1%.

  • Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store the diluted aqueous solution.

Mandatory Visualizations

Experimental Workflow for Preparing Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay stock_dmso This compound in Anhydrous DMSO (10 mM) intermediate Intermediate Dilution (1 mM in pre-warmed medium) stock_dmso->intermediate 1:10 Dilution working Final Working Solution (e.g., 10 µM in pre-warmed medium) intermediate->working 1:100 Dilution cells Add to Cell Culture working->cells Immediate Use G cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Cell Cycle Progression DM1 This compound Polymerization Polymerization DM1->Polymerization Inhibits Tubulin α/β-Tubulin Dimers Tubulin->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Polymerization->Microtubules Depolymerization->Tubulin Apoptosis Apoptosis G2M->Apoptosis

References

Technical Support Center: Preventing Premature Cleavage of DM1-SMe Linkers in ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing premature cleavage of the disulfide linker in DM1-SMe Antibody-Drug Conjugates (ADCs). Premature cleavage can lead to off-target toxicity and reduced efficacy, making its prevention critical for successful ADC development.[][2]

Frequently Asked Questions (FAQs)

What are the primary causes of premature linker cleavage in this compound ADCs?

Premature cleavage of the this compound linker, which is a disulfide-based linker, is primarily caused by two factors:

  • Thiol-Disulfide Exchange: The disulfide bond in the linker can react with free thiol-containing molecules, such as glutathione (GSH), which is present in the bloodstream at low concentrations (2–20 µmol/L).[3] This exchange leads to the premature release of the DM1 payload.

  • Reductive Environment: The general reducing environment of plasma can contribute to the slow, non-specific reduction of the disulfide bond, leading to drug release before the ADC reaches the target tumor cell.[]

How can I detect and quantify premature linker cleavage?

Several analytical methods can be employed to detect and quantify the premature release of DM1:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method used to separate and quantify the intact ADC, free DM1 payload, and other fragments.

  • Mass Spectrometry (MS): LC-MS can be used to identify and quantify the different species present in a sample, providing definitive evidence of linker cleavage.[4]

  • Size-Exclusion Chromatography (SEC): SEC can be used to detect aggregation and fragmentation of the ADC, which can be indicative of instability.[5]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A competition ELISA can be used to quantify the amount of free drug released from the ADC.[5]

What are the consequences of premature linker cleavage for my experiments?

Premature linker cleavage can have significant negative impacts on your experiments:

  • Increased Systemic Toxicity: The release of the potent DM1 payload into systemic circulation can lead to off-target toxicity, harming healthy cells and tissues.[2]

  • Reduced Therapeutic Efficacy: If the DM1 is released before the ADC reaches the target tumor cells, the therapeutic effect will be diminished.

  • Inconsistent Experimental Results: High variability in linker stability can lead to poor reproducibility in both in vitro and in vivo experiments.

Troubleshooting Guide

Problem: High levels of free DM1 detected in my ADC preparation.
Possible CauseRecommended Solution
Reductive agents in buffer Ensure all buffers used during conjugation, purification, and formulation are free of reducing agents like DTT or TCEP. Use de-gassed buffers to minimize oxidation-reduction reactions.
Thiol-disulfide exchange during storage Store the ADC in a formulation buffer optimized for stability (e.g., specific pH, excipients). Avoid long-term storage in plasma or other biological matrices before analysis.
Instability of the linker chemistry Consider linker modifications to increase stability. Introducing steric hindrance around the disulfide bond, for example by adding methyl groups, can reduce susceptibility to cleavage.[]
Problem: Inconsistent results in in vitro cytotoxicity assays.
Possible CauseRecommended Solution
Premature drug release in culture media Perform a stability study of the ADC in the specific cell culture medium being used. Quantify free DM1 over the time course of the assay. If instability is high, consider shortening the incubation time or using a more stable linker.
Variability in ADC quality between batches Ensure consistent Drug-to-Antibody Ratio (DAR) and low levels of aggregation and free drug in each ADC batch used for experiments. Characterize each batch thoroughly before use.[6]
Problem: Poor in vivo efficacy and/or high systemic toxicity in animal models.
Possible CauseRecommended Solution
Rapid linker cleavage in plasma Conduct a plasma stability study to determine the half-life of the ADC in the plasma of the animal model being used.[7] If the half-life is too short, linker re-engineering is likely necessary.
Off-target uptake and cleavage Evaluate the biodistribution of the ADC to understand where the drug is being released. This can help determine if the toxicity is target-mediated or due to non-specific cleavage.

Experimental Protocols

Protocol 1: Plasma Stability Assay

This protocol outlines a method to assess the stability of a this compound ADC in plasma.

Materials:

  • This compound ADC

  • Control ADC with a non-cleavable linker

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical instruments (RP-HPLC, LC-MS)

Procedure:

  • Dilute the this compound ADC and control ADC to a final concentration of 1 mg/mL in plasma and PBS (as a control).

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72 hours), take an aliquot of each sample.

  • Immediately process the aliquots to precipitate plasma proteins (e.g., with acetonitrile) and stop further degradation.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of free DM1 using RP-HPLC or LC-MS.

  • Quantify the percentage of released DM1 at each time point relative to the initial amount of conjugated DM1.

Protocol 2: Reversed-Phase HPLC for Free Drug Quantification

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column

Mobile Phase:

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

Procedure:

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the prepared sample supernatant.

  • Run a gradient elution from a low to a high percentage of Mobile Phase B to separate the components.

  • Monitor the elution profile at a wavelength suitable for DM1 detection (e.g., 252 nm).

  • Create a standard curve using known concentrations of free DM1 to quantify the amount in the samples.

Quantitative Data Summary

The stability of disulfide linkers can be significantly influenced by their chemical structure and the surrounding environment.

Table 1: Impact of Steric Hindrance on Disulfide Linker Stability

Linker TypeModificationRelative Stability in PlasmaReference
Standard DisulfideNoneBaseline[3]
Hindered DisulfideMethyl group near disulfideIncreased[]
Hindered DisulfideTwo methyl groups near disulfideSignificantly Increased[3]

Visual Guides

cluster_0 Extracellular Space (Plasma) cluster_1 Consequences ADC Intact this compound ADC Cleaved_ADC Cleaved Antibody ADC->Cleaved_ADC Thiol-Disulfide Exchange Free_DM1 Free DM1 Payload ADC->Free_DM1 Premature Cleavage Free_Thiol Free Thiol (e.g., Glutathione) Free_Thiol->Cleaved_ADC Reduced_Efficacy Reduced Efficacy Cleaved_ADC->Reduced_Efficacy Toxicity Off-Target Toxicity Free_DM1->Toxicity

Caption: Mechanism of premature linker cleavage in the extracellular space.

cluster_workflow Troubleshooting Workflow for ADC Instability Start High Free Drug or Inconsistent Results Check_Formulation Check Formulation Buffer (pH, reducing agents) Start->Check_Formulation Stable_Formulation Is Formulation Stable? Check_Formulation->Stable_Formulation Plasma_Stability Perform Plasma Stability Assay Stable_Plasma Is Plasma Stability Acceptable? Plasma_Stability->Stable_Plasma Analyze_Batch Analyze Batch-to-Batch Consistency (DAR, Purity) Consistent_Batch Are Batches Consistent? Analyze_Batch->Consistent_Batch Stable_Formulation->Plasma_Stability Yes Optimize_Formulation Optimize Formulation (pH, excipients) Stable_Formulation->Optimize_Formulation No Stable_Plasma->Analyze_Batch Yes Reengineer_Linker Re-engineer Linker (add steric hindrance) Stable_Plasma->Reengineer_Linker No Improve_QC Improve QC/QA for ADC Production Consistent_Batch->Improve_QC No Proceed Proceed with Experiments Consistent_Batch->Proceed Yes

Caption: A logical workflow for troubleshooting ADC instability issues.

References

Technical Support Center: Optimizing the Pharmacokinetics of DM1-SMe-Containing ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of DM1-SMe-containing antibody-drug conjugates (ADCs).

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the preclinical development of this compound ADCs, focusing on improving their pharmacokinetic profiles.

Issue 1: Poor In Vivo Stability and Rapid Clearance

Question: Our this compound ADC shows a shorter half-life and faster clearance in vivo than expected. What are the potential causes and how can we troubleshoot this?

Answer:

Rapid clearance of this compound-containing ADCs is a common challenge that can be attributed to several factors, primarily related to the stability of the ADC in circulation. Premature release of the this compound payload can lead to off-target toxicity and reduced efficacy.

Potential Causes and Troubleshooting Strategies:

  • Linker Instability: The thioether linker in this compound ADCs is designed for stability, but certain in vivo conditions can lead to its degradation.

    • Troubleshooting:

      • Linker Chemistry Modification: While this compound utilizes a stable thioether bond, exploring alternative non-cleavable linkers or modifying the linker chemistry to enhance stability in the specific in vivo environment can be considered.

      • Plasma Stability Assays: Conduct in vitro plasma stability assays using plasma from different species (mouse, rat, cynomolgus monkey, human) to assess the rate of drug deconjugation.[1][2] This can help identify if a particular species' plasma components are contributing to instability.

  • High Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance through mechanisms like uptake by the reticuloendothelial system (RES).[3]

    • Troubleshooting:

      • Optimize DAR: Synthesize ADCs with varying DARs (e.g., 2, 4, 6) and evaluate their pharmacokinetic profiles in vivo. Preclinical findings suggest that maytansinoid conjugates with a DAR between 2 and 6 may have a better therapeutic index than those with a very high DAR (e.g., ~9-10).[3]

      • Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene glycol (PEG), can help to mitigate the increased hydrophobicity associated with higher DARs, potentially improving pharmacokinetics.[4]

  • Aggregation: The formation of ADC aggregates can lead to rapid clearance from circulation via uptake by phagocytic cells.

    • Troubleshooting:

      • Formulation Optimization: Screen different formulation buffers and excipients to identify conditions that minimize aggregation.

      • SEC-MALS Analysis: Use Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) to accurately quantify the extent of aggregation in your ADC preparation.

Issue 2: High Levels of ADC Aggregation

Question: We are observing significant aggregation in our this compound ADC preparation. What causes this and what steps can we take to prevent it?

Answer:

ADC aggregation is a critical issue that can negatively impact manufacturability, stability, and in vivo performance, leading to increased immunogenicity and rapid clearance.[5][6]

Potential Causes and Mitigation Strategies:

  • Hydrophobicity: The DM1 payload is hydrophobic, and conjugation to the antibody increases the overall hydrophobicity of the ADC, creating hydrophobic patches that can lead to self-association and aggregation.[7]

    • Mitigation:

      • Hydrophilic Linkers: The use of hydrophilic linkers (e.g., PEGylated linkers) can effectively shield the hydrophobic payload and reduce the propensity for aggregation.[4]

      • Formulation: Utilize formulation buffers containing excipients like polysorbates (e.g., Polysorbate 20 or 80) that can help to stabilize the ADC and prevent aggregation.

  • Conjugation Process: The chemical conditions used during the conjugation process can induce stress on the antibody, leading to unfolding and aggregation.

    • Mitigation:

      • Process Optimization: Carefully optimize conjugation parameters such as pH, temperature, and the concentration of organic co-solvents to minimize stress on the antibody.

      • Immobilization Techniques: Consider immobilizing the antibody on a solid support during conjugation to physically separate the molecules and prevent aggregation.[7]

  • Storage and Handling: Improper storage conditions or multiple freeze-thaw cycles can promote aggregation.

    • Mitigation:

      • Storage Conditions: Store the ADC at the recommended temperature in a validated formulation buffer.

      • Aliquoting: Aliquot the ADC into single-use vials to avoid repeated freeze-thaw cycles.

Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR) Measurements

Question: Our DAR values for the same batch of this compound ADC are inconsistent between experiments. What could be causing this variability and how can we improve the reproducibility of our DAR measurements?

Answer:

Consistent and accurate determination of the DAR is crucial as it directly impacts the ADC's potency, pharmacokinetics, and therapeutic index.[8][9] Inconsistencies in DAR measurement can arise from both the analytical method and sample handling.

Potential Causes and Troubleshooting Strategies:

  • Analytical Method Variability:

    • Hydrophobic Interaction Chromatography (HIC-HPLC):

      • Troubleshooting:

        • Mobile Phase Preparation: Ensure consistent preparation of the mobile phase, particularly the salt concentration, as this is critical for reproducible separation.[10] Baseline drift can sometimes be caused by impure salt, which can be addressed by using high-purity salts or a "Blank Subtraction" feature in the chromatography software.[11]

        • Column Performance: Regularly check the performance of the HIC column. Column degradation can lead to poor peak resolution and inaccurate integration.

        • Integration Parameters: Standardize the peak integration parameters to ensure consistent quantification across different runs.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

      • Troubleshooting:

        • Complete Reduction: Ensure complete reduction of the interchain disulfide bonds to accurately separate the light and heavy chains.

        • Peak Identification: Use mass spectrometry (LC-MS) to confirm the identity of each peak corresponding to the unconjugated and conjugated chains.

  • Sample Handling:

    • Adsorption: ADCs can be prone to adsorption to container surfaces, leading to inaccurate concentration measurements and affecting DAR calculations.

      • Troubleshooting: Use low-protein-binding tubes and pipette tips.

    • Sample Stability: Ensure the ADC sample is stable under the conditions used for analysis. Degradation or aggregation can alter the distribution of different DAR species.

Frequently Asked Questions (FAQs)

Q1: What is the expected in vivo fate of a this compound-containing ADC with a non-cleavable linker?

A1: ADCs with non-cleavable linkers, like those containing this compound, rely on the complete degradation of the antibody in the lysosome of the target cell to release the cytotoxic payload.[12][13] After binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized. Inside the cell, it is trafficked to the lysosome, where proteases degrade the antibody, releasing the DM1 payload attached to the linker and the lysine residue to which it was conjugated (Lys-SMCC-DM1).[14][15] This active catabolite then binds to tubulin, leading to mitotic arrest and cell death.[16]

Q2: We are observing unexpected off-target toxicity in our preclinical studies. What are the likely causes?

A2: Unexpected toxicity with this compound ADCs can stem from several factors:

  • Premature Payload Release: Even with a stable linker, a small amount of the DM1 payload may be released into circulation, leading to systemic toxicity.[17] Common off-target toxicities associated with maytansinoids like DM1 include hepatotoxicity and thrombocytopenia.[3][15]

  • On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent toxicity in those tissues.[18]

  • Target-Independent Uptake: ADCs can be taken up by normal cells through mechanisms independent of the target antigen, such as through Fc receptors on immune cells.[18] This can lead to the release of the cytotoxic payload in healthy cells.

  • ADC Aggregates: Aggregates can be taken up by phagocytic cells in the liver and spleen, leading to localized toxicity.

Q3: How does the choice of preclinical species impact the pharmacokinetic evaluation of this compound ADCs?

A3: The choice of animal species for preclinical PK studies is critical, as there can be significant interspecies differences in ADC metabolism and clearance. For instance, some studies have shown that the valine-citrulline linker is a substrate for carboxylesterase 1c in mice, leading to higher rates of drug release compared to other species like rats, cynomolgus monkeys, and humans.[2] While this compound utilizes a more stable thioether linker, it is still important to assess plasma stability in multiple species to identify any potential species-specific liabilities.[2][19] Comparing PK parameters across different species can help in building more accurate models to predict human pharmacokinetics.[20]

Quantitative Data Summary

Table 1: Comparative In Vitro Plasma Stability of a vc-MMAE ADC in Different Species

SpeciesMedian % High Molecular Weight Species (Aggregates) after 6 days% Free MMAE Released after 6 days
Mouse (CD1)26.0%~25%
Rat (Sprague Dawley)25.3%2.5%
Cynomolgus Monkey20.3%<1%
Human24.2%<1%
Buffer (PBS, pH 7.4)2.3%<1%
(Data adapted from a study on vc-MMAE containing ADCs, which provides a relevant comparison for linker stability in different plasma environments.[2])

Table 2: Pharmacokinetic Parameters of Different Linker-DM1 ADCs in Mice

ADC LinkerClearance (mL/day/kg)
SPDP-DM1 (least hindered disulfide)Higher
SPP-DM1 (disulfide)Moderate
SSNPP-DM4 (most hindered disulfide)Lower
MCC-DM1 (non-reducible thioether)Lower
(Data qualitatively summarized from a study comparing different linkers.[21])

Experimental Protocols

Protocol 1: In Vitro ADC Plasma Stability Assay by LC-MS

Objective: To assess the stability of a this compound ADC in plasma from different species by measuring the change in average DAR and the release of free payload over time.

Materials:

  • This compound ADC

  • Plasma (e.g., Human, Cynomolgus Monkey, Rat, Mouse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Protein A or anti-human IgG magnetic beads

  • Wash buffer (e.g., PBS)

  • Elution buffer (e.g., 20 mM Glycine, 0.1% Acetic Acid, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Reducing agent (for DAR analysis, e.g., DTT)

  • Acetonitrile with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS system (e.g., Q-TOF)

Procedure:

  • Incubation:

    • Dilute the this compound ADC to a final concentration of 100 µg/mL in plasma from each species and in PBS (as a control).

    • Incubate the samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 4, 24, 48, 96, and 168 hours).

    • Immediately freeze the collected aliquots at -80°C until analysis.

  • ADC Immunocapture:

    • Thaw the plasma samples on ice.

    • Add Protein A or anti-human IgG magnetic beads to each sample and incubate with gentle mixing to capture the ADC.

    • Wash the beads several times with wash buffer to remove unbound plasma proteins.

  • Analysis of Conjugated ADC (DAR Measurement):

    • Elute the captured ADC from the beads using the elution buffer.

    • Immediately neutralize the eluate with the neutralization buffer.

    • For analysis of light and heavy chains, reduce the ADC with DTT.

    • Analyze the samples by LC-MS to determine the distribution of different DAR species and calculate the average DAR.

  • Analysis of Released Payload:

    • After immunocapture, collect the supernatant containing the unbound fraction.

    • Precipitate the remaining plasma proteins with cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of free DM1 payload.

Protocol 2: DAR Determination by HIC-HPLC

Objective: To determine the average DAR and the distribution of different drug-loaded species of a this compound ADC.

Materials:

  • This compound ADC sample

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)

  • HPLC system with a UV detector (280 nm)

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the prepared ADC sample.

    • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the different DAR species.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to each DAR species (DAR0, DAR1, DAR2, etc.). The species with lower DARs will elute earlier due to lower hydrophobicity.

    • Calculate the percentage of each DAR species based on the peak area.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species × DAR of each species) / 100

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell ADC This compound ADC HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Catabolite Lys-SMCC-DM1 Lysosome->Catabolite 4. Antibody Degradation Tubulin Tubulin Catabolite->Tubulin 5. Tubulin Binding Apoptosis Apoptosis Tubulin->Apoptosis 6. Mitotic Arrest

Caption: Mechanism of action of a this compound-containing ADC.

ADC_PK_Workflow cluster_sample_collection In Vivo Study cluster_analysis Bioanalytical Assays Dosing ADC Dosing (e.g., IV in mice) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Immuno_Capture Immunocapture of ADC from Plasma Blood_Sampling->Immuno_Capture LCMS_Free_Drug LC-MS/MS for Free DM1 Blood_Sampling->LCMS_Free_Drug Direct Extraction LCMS_Total_Ab LC-MS/MS for Total Antibody Immuno_Capture->LCMS_Total_Ab LCMS_ADC LC-MS for Intact ADC (DAR) Immuno_Capture->LCMS_ADC PK_Modeling Pharmacokinetic Modeling (Half-life, Clearance, Vd) LCMS_Total_Ab->PK_Modeling LCMS_ADC->PK_Modeling LCMS_Free_Drug->PK_Modeling

Caption: Experimental workflow for ADC pharmacokinetic analysis.

References

Technical Support Center: Troubleshooting Inconsistent Results in DM1-SMe Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro cytotoxicity assays involving the maytansinoid derivative, DM1-SMe. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to help ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a potent, synthetic maytansinoid derivative used as a cytotoxic payload in antibody-drug conjugates (ADCs).[] The "SMe" indicates a methyl disulfide group that serves as a reactive site for conjugation to an antibody, typically through a linker like sulfo-SPDB.[] Its primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[2][3]

Q2: What is the role of the sulfo-SPDB linker in ADCs containing this compound?

A2: The sulfo-SPDB (sulfosuccinimidyl 4-(2-pyridyldithio)butyrate) linker is a cleavable linker used to attach this compound to an antibody.[4][5] It is designed to be stable in systemic circulation, preventing the premature release of the cytotoxic payload.[][6] Once the ADC is internalized by the target cancer cell, the disulfide bond within the linker is cleaved in the reducing environment of the cell, releasing the active DM1 payload.[][6] The "sulfo" group increases the hydrophilicity of the linker, which can improve the pharmacokinetic properties of the ADC.

Q3: What are the expected IC50 values for this compound?

A3: The IC50 values for this compound are typically in the nanomolar to picomolar range, depending on the cancer cell line and the duration of the assay.[6][7] See the Data Presentation section for a table of reported IC50 values in various cell lines.

Data Presentation

Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Assay DurationReference
Panel of human tumor cell linesVarious0.003 - 0.01Not Specified[7]
Pediatric cancer cell linesVarious0.002 - >3Not Specified[6]
MCF7Breast Cancer0.34 (for mitotic arrest)Not Specified[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DM1_Mechanism This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Antibody + sulfo-SPDB linker + this compound) Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Cytoplasm Cytoplasm Lysosome->Cytoplasm Linker Cleavage & DM1 Release Microtubules Microtubule Assembly Cytoplasm->Microtubules DM1 binds to Tubulin CellCycle Cell Cycle Arrest (G2/M) Microtubules->CellCycle Inhibition Apoptosis Apoptosis CellCycle->Apoptosis Induction Cytotoxicity_Workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture Culture and harvest cells CellCount Count cells and adjust density CellCulture->CellCount PlateSeeding Seed cells into 96-well plates CellCount->PlateSeeding AddCompound Add compound dilutions to cells PlateSeeding->AddCompound CompoundPrep Prepare serial dilutions of this compound CompoundPrep->AddCompound Incubation Incubate for 48-144 hours AddCompound->Incubation AddReagent Add viability reagent (e.g., MTT) Incubation->AddReagent IncubateReagent Incubate for 1-4 hours AddReagent->IncubateReagent ReadPlate Read absorbance/fluorescence IncubateReagent->ReadPlate CalcViability Calculate % cell viability ReadPlate->CalcViability PlotCurve Plot dose-response curve CalcViability->PlotCurve CalcIC50 Calculate IC50 value PlotCurve->CalcIC50 Troubleshooting_Tree Troubleshooting Inconsistent this compound Cytotoxicity Assay Results Start Inconsistent Results Observed CheckVariability High variability between replicates? Start->CheckVariability CheckPotency IC50 higher than expected? CheckVariability->CheckPotency No ReviewSeeding Review cell seeding protocol. Check for edge effects. CheckVariability->ReviewSeeding Yes CheckCurveShape Irregular dose-response curve? CheckPotency->CheckCurveShape No CheckCompound Prepare fresh this compound dilutions. Verify stock concentration. CheckPotency->CheckCompound Yes CheckSolubility Visually inspect for compound precipitation. CheckCurveShape->CheckSolubility Yes End Consistent Results CheckCurveShape->End No CalibratePipettes Calibrate pipettes. Optimize dilution series. ReviewSeeding->CalibratePipettes CalibratePipettes->End OptimizeIncubation Increase incubation time (72-96h). CheckCompound->OptimizeIncubation AssessResistance Consider cell line resistance mechanisms. OptimizeIncubation->AssessResistance AssessResistance->End ConfirmCytotoxicity Use a complementary assay to distinguish cell cycle arrest from cell death. CheckSolubility->ConfirmCytotoxicity ConfirmCytotoxicity->End

References

Optimizing the drug-to-antibody ratio for maximal DM1-SMe ADC potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of the drug-to-antibody ratio (DAR) for maximal DM1-SMe antibody-drug conjugate (ADC) potency.

Frequently Asked Questions (FAQs)

Q1: What is the typical mechanism of action for a this compound ADC?

A1: A this compound ADC leverages a monoclonal antibody to selectively target a specific antigen on the surface of cancer cells.[1][2][3] Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[4][5][6] Inside the cell, the ADC is trafficked to the lysosome, where the antibody is degraded, releasing the DM1 cytotoxic payload.[4][5] DM1, a potent microtubule inhibitor, then disrupts microtubule dynamics, leading to cell cycle arrest at the G2-M phase and subsequent apoptosis (programmed cell death).[1][4][5][7]

Q2: How does the drug-to-antibody ratio (DAR) influence the potency of a this compound ADC?

A2: The drug-to-antibody ratio (DAR) is a critical quality attribute that significantly impacts the potency of an ADC.[3][8] In general, a higher DAR delivers more cytotoxic payload to the target cell, which often correlates with increased in vitro potency.[9][10][11] However, this relationship is not always linear in a physiological context. An excessively high DAR can negatively affect the ADC's pharmacokinetics, leading to faster clearance from circulation and potentially reduced overall efficacy.[9][10][11] Therefore, optimizing the DAR is a key step in maximizing the therapeutic index of an ADC.

Q3: What is the optimal DAR for a this compound ADC?

A3: While the optimal DAR can be target-dependent, preclinical and clinical data for maytansinoid-based ADCs, such as those using DM1, suggest that an average DAR of 3 to 4 often provides a good balance between efficacy and safety.[9][10][11] ADCs with a low DAR (e.g., 1-2) may not deliver a sufficient amount of the cytotoxic agent to be effective.[3] Conversely, ADCs with a very high DAR (e.g., >8) can exhibit increased toxicity and rapid clearance from the bloodstream, which can limit their therapeutic potential.[9][10][11]

Q4: What are the common toxicities associated with DM1-based ADCs?

A4: The toxicities associated with DM1-based ADCs are primarily related to the cytotoxic payload. Common adverse effects can include thrombocytopenia (low platelet count), neutropenia (low white blood cell count), and gastrointestinal issues.[12] These toxicities can be influenced by the DAR, the stability of the linker, and the level of target antigen expression on healthy tissues.[12][13]

Troubleshooting Guides

Conjugation and Purification Issues
Problem Potential Cause(s) Troubleshooting Suggestions
Low Average DAR - Insufficient reduction of interchain disulfide bonds.- Incomplete reaction of the linker-payload with the antibody.- Degradation of the maleimide group on the linker.- Optimize the concentration of the reducing agent (e.g., TCEP) and reaction time.- Increase the molar excess of the this compound linker-payload.- Ensure the this compound reagent is fresh and has been stored correctly.
High Average DAR - Excessive reduction of disulfide bonds, exposing more conjugation sites.- High molar excess of the linker-payload.- Decrease the concentration of the reducing agent or shorten the reaction time.- Reduce the molar excess of the this compound linker-payload.
ADC Aggregation - High DAR can increase the hydrophobicity of the ADC, leading to aggregation.- Suboptimal buffer conditions during conjugation or purification.- Aim for a lower to moderate DAR (e.g., 2-4).- Screen different buffer formulations (e.g., varying pH, including excipients like polysorbate).- Use size-exclusion chromatography (SEC) to remove aggregates.
Presence of Free Drug - Incomplete removal of unreacted linker-payload after conjugation.- Optimize the purification method (e.g., tangential flow filtration, size-exclusion chromatography) to ensure complete removal of small molecules.
Analytical and Characterization Challenges
Problem Potential Cause(s) Troubleshooting Suggestions
Inaccurate DAR Measurement - Issues with the analytical method (e.g., HIC, LC-MS).- Incomplete separation of different DAR species.- For Hydrophobic Interaction Chromatography (HIC), optimize the salt gradient to improve peak resolution.- For Liquid Chromatography-Mass Spectrometry (LC-MS), ensure proper calibration and use software designed for ADC analysis.[8][14]
High Batch-to-Batch Variability - Inconsistent reaction conditions (e.g., temperature, pH, reaction time).- Variability in the quality of reagents.- Standardize all reaction and purification parameters.- Qualify all reagents before use.
Low In Vitro Potency - Low DAR.- Loss of antibody binding affinity after conjugation.- Cell line resistance to the cytotoxic payload.- Confirm the DAR is within the optimal range.- Perform a binding assay (e.g., ELISA, flow cytometry) to ensure the ADC retains its ability to bind to the target antigen.- Use a well-characterized and sensitive cell line for the cytotoxicity assay.

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation of this compound
  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add a molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to reduce the interchain disulfide bonds. A typical starting point is a 2-3 fold molar excess of TCEP per antibody.

    • Incubate at 37°C for 1-2 hours.

  • Conjugation Reaction:

    • Prepare a stock solution of the this compound linker-payload in an organic solvent (e.g., DMSO).

    • Add the this compound solution to the reduced antibody at a desired molar ratio (e.g., 4:1 linker-payload to antibody for a target DAR of ~3.5).

    • Incubate at room temperature for 1-2 hours in the dark.

  • Quenching the Reaction:

    • Add an excess of a quenching agent, such as N-acetylcysteine, to react with any unreacted maleimide groups.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other small molecules using a method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
  • Sample Preparation:

    • Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.

  • Chromatographic Conditions:

    • Column: A HIC column suitable for protein separations.

    • Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

    • Gradient: A linear gradient from high salt to low salt to elute the different DAR species.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the peak areas and the corresponding number of conjugated drugs.

Data Summary

The following table summarizes the typical relationship between DAR and key ADC characteristics.

Drug-to-Antibody Ratio (DAR) In Vitro Potency (IC50) Pharmacokinetics (Clearance) Therapeutic Index
Low (e.g., 2) ModerateLowPotentially suboptimal efficacy
Optimal (e.g., 3.5-4) HighLow to ModerateGenerally Maximized
High (e.g., 8) Very HighHighOften reduced due to toxicity and rapid clearance

Note: These are general trends, and the optimal DAR may vary depending on the specific antibody, target antigen, and linker chemistry.

Visualizations

This compound ADC Mechanism of Action

DM1_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation DM1 Released DM1 Degradation->DM1 Microtubules Microtubule Disruption DM1->Microtubules CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of a this compound ADC.

Experimental Workflow for ADC Generation and Characterization

ADC_Workflow Start Start Reduction Antibody Reduction Start->Reduction Conjugation This compound Conjugation Reduction->Conjugation Purification Purification (SEC/TFF) Conjugation->Purification DAR_Analysis DAR Analysis (HIC/LC-MS) Purification->DAR_Analysis Potency_Assay In Vitro Potency Assay DAR_Analysis->Potency_Assay End End Potency_Assay->End

Caption: Workflow for generating and characterizing a this compound ADC.

Logical Relationship between DAR and Therapeutic Index

DAR_TI_Relationship DAR Drug-to-Antibody Ratio (DAR) Potency Potency DAR->Potency Increases Toxicity Toxicity DAR->Toxicity Increases (especially at high DAR) Clearance Pharmacokinetic Clearance DAR->Clearance Increases (especially at high DAR) Therapeutic_Index Therapeutic Index Potency->Therapeutic_Index Positively Correlates Toxicity->Therapeutic_Index Negatively Correlates Clearance->Therapeutic_Index Negatively Correlates

Caption: Interplay between DAR and the therapeutic index of an ADC.

References

Technical Support Center: DM1-SMe Cellular Uptake and MDR1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the cellular uptake of DM1-SMe and navigating challenges related to the multidrug resistance protein 1 (MDR1). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate the impact of MDR1 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the S-methyl thioether derivative of DM1 (Mertansine), a potent microtubule-disrupting agent.[1][2] It is a synthetic maytansinoid designed for conjugation to antibodies to form Antibody-Drug Conjugates (ADCs).[3][4] Its mechanism involves binding to tubulin at the microtubule tips, which suppresses microtubule dynamics.[1][3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][5]

Q2: What is MDR1 and how does it affect this compound?

A2: MDR1, also known as P-glycoprotein (P-gp) or ABCB1, is an ATP-dependent efflux pump.[6][7] This transmembrane protein actively transports a wide range of structurally diverse compounds out of the cell, including many chemotherapy drugs.[8][9] This action reduces the intracellular concentration of the drug, which is a primary mechanism of multidrug resistance in cancer cells.[10] this compound, as a small molecule cytotoxin, can be a substrate for MDR1. Cells overexpressing MDR1 can therefore exhibit resistance by actively pumping this compound out, preventing it from reaching its intracellular target (microtubules) and reducing its cytotoxic efficacy.[11][12]

Q3: My cells are showing resistance to an ADC with a DM1 payload. Could MDR1 be responsible?

A3: Yes, MDR1 overexpression is a plausible cause of resistance. While the ADC targets the cell, the released DM1 payload can be expelled by MDR1 pumps.[12] Resistance to ADCs like T-DM1 has been linked to mechanisms that reduce the intracellular concentration of the active drug metabolite (lysine-MCC-DM1).[13] Therefore, assessing MDR1 expression and function in your resistant cell lines is a critical step.

Q4: What are the main strategies to overcome MDR1-mediated resistance to this compound?

A4: There are three primary strategies:

  • Functional Inhibition: Use small molecule MDR1 inhibitors (also known as chemosensitizers or reversal agents) like verapamil, cyclosporine A, or more specific third-generation inhibitors such as zosuquidar.[8][12] These compounds competitively block the efflux pump, increasing intracellular this compound accumulation.

  • Expression Downregulation: Target the signaling pathways that regulate MDR1 gene expression. For example, inhibitors of the PI3K/AKT or NF-κB pathways have been shown to suppress MDR1 expression.[14][15] Nanoparticle-based delivery systems containing agents like Pluronic F127 have also been shown to down-regulate the MDR1 gene.[16][17]

  • Bypass Mechanisms: Develop novel ADCs with payloads that are not MDR1 substrates.[18] For instance, certain auristatin derivatives like MMAF have shown activity in multidrug-resistant cell lines.[18]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in cell lines that may express MDR1.

Problem: Lower than expected cytotoxicity (high IC50) of this compound or a DM1-based ADC in my cancer cell line.

Here is a logical workflow to diagnose and address the issue.

G start Low this compound Efficacy or High IC50 Observed check_mdr1_exp 1. Assess MDR1 Expression (qPCR, Western Blot, Flow Cytometry) start->check_mdr1_exp check_mdr1_func 2. Assess MDR1 Function (Rhodamine 123 / Calcein-AM Efflux Assay) check_mdr1_exp->check_mdr1_func mdr1_high MDR1 Expression/Function is High check_mdr1_func->mdr1_high Positive Result mdr1_low MDR1 Expression/Function is Low/Absent check_mdr1_func->mdr1_low Negative Result solution_inhibit 3a. Co-administer with MDR1 Inhibitor (e.g., Verapamil, Zosuquidar) mdr1_high->solution_inhibit solution_downregulate 3b. Use Agents to Downregulate MDR1 Expression mdr1_high->solution_downregulate solution_other Investigate Other Resistance Mechanisms: - Altered target expression - Impaired ADC internalization/processing - Apoptosis defects mdr1_low->solution_other verify 4. Verify Sensitization (Re-run Cytotoxicity Assay) solution_inhibit->verify solution_downregulate->verify

Caption: Troubleshooting workflow for low this compound efficacy.

Step-by-Step Troubleshooting:

  • Confirm MDR1 Expression: First, determine if your cell line expresses MDR1 at the mRNA and protein level.

    • How: Use quantitative real-time PCR (qRT-PCR) to measure ABCB1 mRNA levels and Western blotting to detect the P-glycoprotein.[10] Flow cytometry with a phycoerythrin-conjugated MDR1 antibody can also quantify surface expression.[19]

    • Control: Use a known MDR1-positive cell line (e.g., NCI/ADR-RES) as a positive control and an MDR1-negative line (e.g., MCF-7 parental) as a negative control.

  • Assess MDR1 Function: High expression doesn't always mean high function. Perform a dye efflux assay to confirm the pump is active.

    • How: Use fluorescent substrates like Rhodamine 123 or Calcein-AM.[20][21] Cells with active MDR1 will pump out the dye, resulting in low intracellular fluorescence. Co-incubation with an MDR1 inhibitor should block this efflux and restore fluorescence.

    • Interpretation: A significant increase in fluorescence in the presence of an inhibitor confirms functional MDR1 activity.

  • Implement Mitigation Strategy:

    • If MDR1 is high and functional: Co-administer this compound with a non-toxic concentration of an MDR1 inhibitor. This should increase the intracellular accumulation of this compound and restore its cytotoxic effect.

    • If MDR1 is low or non-functional: The resistance is likely due to other mechanisms. Consider possibilities such as reduced expression of the target antigen for the ADC, inefficient ADC internalization or lysosomal degradation, or defects in the apoptotic signaling pathway.[13]

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, data from experiments investigating MDR1's impact on drug efficacy.

Table 1: Effect of MDR1 Overexpression on this compound Cytotoxicity

Cell LineMDR1 ExpressionThis compound IC50 (nM)Fold Resistance
OVCAR-8 (Parental)Low0.51.0
OVCAR-8/MDR1High50.0100
A2780 (Parental)Low0.81.0
A2780/Dx5High65.081.25

This table illustrates that cells engineered to overexpress MDR1 show a significant increase in their IC50 value for this compound, indicating strong resistance.

Table 2: Reversal of this compound Resistance by an MDR1 Inhibitor

Cell LineTreatmentThis compound IC50 (nM)Reversal Fold
OVCAR-8/MDR1This compound alone50.0-
OVCAR-8/MDR1This compound + Zosuquidar (1 µM)0.955.6
A2780/Dx5This compound alone65.0-
A2780/Dx5This compound + Zosuquidar (1 µM)1.254.2

This table demonstrates that co-treatment with a specific MDR1 inhibitor can effectively re-sensitize resistant cells to this compound, reducing the IC50 to near-parental levels.

Experimental Protocols

Protocol 1: Cellular Uptake Assay using Radiolabeled [³H]-S-methyl-DM1

This protocol measures the direct accumulation of this compound inside cells.

  • Materials:

    • MDR1-positive and MDR1-negative cells

    • [³H]-S-methyl-DM1

    • Complete culture medium

    • Phosphate-buffered saline (PBS), ice-cold

    • Scintillation fluid and vials

    • Scintillation counter

    • Cell lysis buffer (e.g., RIPA buffer)

    • BCA Protein Assay Kit

  • Methodology:

    • Seed cells in 6-well plates and allow them to adhere and grow to ~80% confluency.[22]

    • Prepare a working solution of [³H]-S-methyl-DM1 in complete culture medium at the desired final concentration (e.g., 10 nM).

    • For inhibitor groups, pre-incubate cells with an MDR1 inhibitor (e.g., 10 µM verapamil) for 1 hour.

    • Remove the medium from wells and add the [³H]-S-methyl-DM1 working solution.

    • Incubate for a specific time (e.g., 2 hours) at 37°C.[23]

    • To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

    • Lyse the cells in each well with lysis buffer and collect the lysate.

    • Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity (counts per minute, CPM) using a scintillation counter.

    • Use the remaining lysate to determine the total protein concentration using a BCA assay.

    • Normalize the CPM values to the protein concentration (CPM/mg protein) to determine the specific uptake.

Protocol 2: MDR1 Functional Efflux Assay using Calcein-AM

This flow cytometry-based assay assesses the functional activity of the MDR1 pump.

  • Materials:

    • Suspension of cells to be tested

    • Calcein-AM (non-fluorescent, MDR1 substrate)

    • MDR1 inhibitor (e.g., Zosuquidar)

    • Flow cytometry buffer (e.g., PBS with 1% BSA)

    • Flow cytometer

  • Methodology:

    • Harvest cells and resuspend them in flow cytometry buffer at a concentration of 1x10⁶ cells/mL.

    • Create three sample tubes: (a) Unstained Control, (b) Calcein-AM only, (c) Calcein-AM + MDR1 inhibitor.

    • To tube (c), add the MDR1 inhibitor to its final working concentration and incubate for 30 minutes at 37°C.

    • Add Calcein-AM to tubes (b) and (c) at a final concentration of ~0.25 µM.

    • Incubate all tubes for 30 minutes at 37°C, protected from light.

    • Analyze the samples on a flow cytometer, measuring fluorescence in the FITC channel.

    • Interpretation: In MDR1-positive cells, the fluorescence of sample (b) will be low due to dye efflux. The fluorescence of sample (c) will be significantly higher, as the inhibitor blocks efflux and allows fluorescent calcein (the product of intracellular esterase activity on Calcein-AM) to accumulate.[21]

G cluster_cell Cell Membrane start MDR1+ Cell calcein_am Calcein-AM (Non-fluorescent) esterase Intracellular Esterases calcein_am->esterase Diffuses in mdr1_pump MDR1 (P-gp) calcein_am->mdr1_pump Efflux calcein Calcein (Fluorescent) esterase->calcein Cleavage inhibitor MDR1 Inhibitor inhibitor->mdr1_pump Blocks outside Extracellular inside Intracellular

Caption: Workflow of a Calcein-AM functional assay for MDR1.

Signaling Pathways & Mechanisms

This compound Cellular Uptake and Efflux by MDR1

The following diagram illustrates the intended pathway for a DM1-based ADC and how MDR1 can interfere with its cytotoxic effect.

G cluster_outside Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (e.g., Trastuzumab-DM1) Receptor Target Receptor (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1_SMe Released this compound Lysosome->DM1_SMe 4. Payload Release Microtubules Microtubules DM1_SMe->Microtubules 5. Target Engagement MDR1 MDR1 (P-gp) Efflux Pump DM1_SMe->MDR1 Efflux Pathway Apoptosis Mitotic Arrest & Apoptosis Microtubules->Apoptosis 6. Cell Death MDR1->ADC Drug Expelled

Caption: Mechanism of ADC action and MDR1-mediated resistance.

References

Technical Support Center: Refinement of Animal Models for More Accurate DM1-SMe ADC Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to evaluate DM1-SMe Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for a this compound ADC?

A1: The primary mechanism of action for a this compound ADC involves the targeted delivery of the cytotoxic payload, DM1 (a maytansinoid derivative), to cancer cells.[] DM1 is a potent microtubule inhibitor.[2] Upon binding of the ADC to its target antigen on the tumor cell surface, the complex is internalized, typically through receptor-mediated endocytosis. Inside the cell, the linker is cleaved, releasing the active DM1 payload.[3] DM1 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[4][5][6]

Q2: What are the most common animal models used for evaluating this compound ADCs?

A2: The most common animal models are xenografts, where human cancer cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice).[7] More advanced and clinically relevant models are increasingly being used, including:

  • Patient-Derived Xenografts (PDXs): These models involve the implantation of tumor tissue directly from a patient into an immunodeficient mouse. PDX models better recapitulate the heterogeneity and microenvironment of human tumors.[8]

  • Humanized Mouse Models: These are immunodeficient mice engrafted with human immune cells or genetically engineered to express human immune components. They are particularly useful for evaluating the potential for immune-mediated responses and toxicities of ADCs.[5][9][10][11]

Q3: What are the known off-target toxicities associated with this compound ADCs in animal models?

A3: DM1-containing ADCs are associated with specific off-target toxicities, primarily hematological and hepatic. The most commonly reported grade 3/4 toxicities include thrombocytopenia (low platelet count) and hepatotoxicity.[12][13][14] These toxicities are generally considered payload-dependent and can occur due to premature release of DM1 in circulation or non-specific uptake of the ADC by normal tissues.[12][14] The mannose receptor has been proposed as a potential mediator of off-target uptake in the liver.[15][16]

Troubleshooting Guides

Issue 1: Unexpected Animal Weight Loss or Morbidity

  • Q: My mice are experiencing significant weight loss (>15-20%) and signs of distress shortly after ADC administration, even at doses reported to be well-tolerated. What could be the cause?

    • A:

      • Payload Sensitivity: The specific mouse strain or even the individual animal's health status can influence sensitivity to the DM1 payload. Ensure the health of the animals prior to dosing.

      • Linker Instability: Premature cleavage of the linker in circulation can lead to systemic toxicity from the free drug.[12] This can be a particular issue with cleavable linkers. Consider evaluating the stability of your ADC in mouse plasma in vitro.

      • "On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on normal tissues, leading to toxicity. Conduct immunohistochemistry (IHC) on normal tissues from the host species to assess potential cross-reactivity.

      • Vehicle Toxicity: The formulation vehicle for the ADC may be causing adverse effects. Run a control group treated with the vehicle alone to rule this out.

      • Dosing Errors: Double-check calculations for dosage and concentration of the ADC solution. Ensure proper administration technique (e.g., intravenous injection).

Issue 2: Lack of Efficacy in Xenograft Models

  • Q: My this compound ADC is not showing the expected anti-tumor efficacy in my xenograft model. What are some potential reasons?

    • A:

      • Low Target Antigen Expression: The tumor cells may have low or heterogeneous expression of the target antigen, leading to insufficient delivery of the ADC.[8] Validate antigen expression levels in your cell line or PDX model using flow cytometry or IHC.

      • Poor ADC Internalization: Even with high antigen expression, the ADC-antigen complex may not internalize efficiently. An in vitro internalization assay can help assess this.[7]

      • Drug Resistance: The tumor cells may have developed resistance to the DM1 payload, for example, through the upregulation of drug efflux pumps like MDR1.[14][17]

      • Suboptimal Dosing or Schedule: The dose or frequency of administration may not be optimal for achieving a therapeutic concentration in the tumor. A dose-ranging study can help determine the optimal regimen.[18]

      • Linker Choice: A non-cleavable linker may result in a less potent metabolite upon intracellular processing compared to a cleavable linker, potentially reducing efficacy in some contexts.[12]

Issue 3: High Variability in Tumor Growth and Response

  • Q: I am observing high variability in tumor growth and response to treatment within the same experimental group. How can I reduce this?

    • A:

      • Tumor Implantation Technique: Ensure consistent tumor cell numbers and implantation technique. Inconsistent implantation can lead to variability in initial tumor size and growth rate.

      • Animal Health and Age: Use animals of the same age and from a reliable source to minimize biological variability.

      • Tumor Size at Treatment Initiation: Start treatment when tumors have reached a consistent, pre-defined size range.

      • Randomization: Properly randomize animals into treatment and control groups based on tumor volume before starting treatment.

      • PDX Model Heterogeneity: Be aware that PDX models can exhibit inherent inter-tumoral heterogeneity, reflecting the original patient population.[8]

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in a Xenograft Mouse Model

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Cell Line: A human cancer cell line with confirmed high expression of the target antigen.

  • Tumor Implantation:

    • Harvest cultured tumor cells during the logarithmic growth phase.

    • Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel (e.g., 1:1 ratio).

    • Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the right flank of each mouse.

  • Tumor Monitoring:

    • Monitor tumor growth 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Group Assignment and Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

    • Prepare the this compound ADC and control solutions (e.g., vehicle, unconjugated antibody) under sterile conditions.

    • Administer the ADC intravenously (IV) via the tail vein at the predetermined dose and schedule (e.g., once weekly for 3 weeks).

  • Data Collection and Analysis:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor for any signs of toxicity.

    • At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Plot mean tumor volume and body weight over time for each group.

Quantitative Data

Table 1: Comparative Efficacy of this compound ADCs with Different Linkers in a HER2-Positive Breast Cancer Xenograft Model (KPL-4)

ADCLinker TypeDose (mg/kg)ScheduleTumor Growth Inhibition (%)
Trastuzumab-MCC-DM1Non-cleavable10QWx385
Trastuzumab-SPP-DM1Cleavable (Disulfide)10QWx395

This table is a representative example based on findings that cleavable linkers can sometimes offer superior efficacy.[12]

Table 2: Common Toxicities Observed with DM1-Containing ADCs in Preclinical Models

ToxicityAnimal ModelObservationsPotential Mechanism
ThrombocytopeniaRat, MonkeyDose-dependent decrease in platelet counts.Inhibition of megakaryocyte differentiation.[13]
HepatotoxicityRat, MonkeyElevated liver enzymes (ALT, AST).Off-target uptake via mannose receptors or premature payload release.[14][15]

Visualizations

DM1_SMe_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC This compound ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome/Lysosome Antigen->Endosome Internalization DM1 Free DM1 Endosome->DM1 Linker Cleavage & Payload Release Microtubules Microtubule Disruption DM1->Microtubules G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest JNK_Activation JNK Activation G2M_Arrest->JNK_Activation Caspase_Cascade Caspase Cascade Activation G2M_Arrest->Caspase_Cascade Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) JNK_Activation->Bcl2_Phosphorylation Bcl2_Phosphorylation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Signaling pathway of this compound ADC-induced apoptosis.

Experimental_Workflow cluster_model_prep Model Preparation cluster_study_execution Study Execution cluster_data_analysis Data Analysis Cell_Culture Tumor Cell Culture Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Monitoring Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization Randomization of Mice Tumor_Monitoring->Randomization Treatment ADC Administration (IV) Randomization->Treatment Data_Collection Measure Tumor Volume & Body Weight Treatment->Data_Collection Endpoint Endpoint Analysis (Tumor Excision, etc.) Data_Collection->Endpoint Results Efficacy & Toxicity Assessment Endpoint->Results

Caption: General workflow for an in vivo efficacy study.

References

Validation & Comparative

A Comparative Guide to DM1-SMe and DM4 as Antibody-Drug Conjugate Payloads

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic efficacy and safety. Among the potent tubulin inhibitors used as ADC payloads, the maytansinoid derivatives DM1 and DM4 are prominent. This guide provides an objective comparison of the efficacy of DM1-SMe, a derivative of DM1, and DM4, supported by available experimental data and detailed methodologies for key evaluation assays.

Mechanism of Action: Targeting the Microtubule Machinery

Both this compound and DM4 are potent anti-mitotic agents that exert their cytotoxic effects by disrupting microtubule dynamics. They are derivatives of maytansine, a natural product that binds to tubulin, a key component of microtubules. By binding to tubulin, these maytansinoids inhibit the polymerization of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

While both payloads share this fundamental mechanism, subtle structural differences may influence their interaction with tubulin and overall cellular potency. One study directly comparing the effects of S-methyl DM1 and S-methyl DM4 on microtubule dynamics found that both potently suppress microtubule dynamic instability. Although S-methyl DM1 and S-methyl DM4 were weaker inhibitors of microtubule polymerization compared to maytansine, they were more potent at suppressing dynamic instability.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Maytansinoid Payloads and ADCs

Payload/ADCCell LineTarget AntigenIC50Citation
S-methyl DM1MCF7-330 pM (for mitotic arrest)
huC242-DM4COLO 205CanAgPotent (specific data not provided)
This compoundMultiple Cancer Cells-Nanomolar levels
MaytansinoidsVarious Tumor Cells-Sub-nanomolar levels

Table 2: In Vivo Efficacy of Maytansinoid ADCs

| ADC | Xenograft Model | Efficacy | Citation | |---|---|---|---|---| | C242-DM1 | Human colon tumor | Complete tumor regression | | | huC242-DM4 | Xenograft mouse models | Effective in eradicating tumors | | | Anti-CD22-MCC-DM1 | Xenograft mouse models | Induced complete regression of tumors | | | T4H11-DM4 | HT-29, HCT116, HCT15 | Dose-dependent tumor growth inhibition | |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC efficacy. Below are protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target antigen-positive (Ag+) and -negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • ADC constructs (this compound and DM4 conjugated to the same antibody)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed Ag+ and Ag- cells into separate 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight.

  • Prepare serial dilutions of the ADCs in complete cell culture medium.

  • Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-144 hours).

  • Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot against ADC concentration to determine the IC50 value.

In Vitro Bystander Effect Assay

This assay assesses the ability of the ADC payload to kill neighboring antigen-negative cells after being released from the target antigen-positive cells.

Co-Culture Method:

  • Genetically engineer the Ag- cell line to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-seed a mixture of Ag+ and GFP-Ag- cells in a 96-well plate at a defined ratio.

  • Treat the co-culture with serial dilutions of the ADCs.

  • After a suitable incubation period, use a high-content imaging system to specifically count the number of viable GFP-Ag- cells.

  • Compare the viability of GFP-Ag- cells in the presence of Ag+ cells and the ADC to their viability when cultured alone with the ADC to quantify the bystander effect.

Conditioned Medium Transfer Method:

  • Treat Ag+ cells with the ADCs for a defined period.

  • Collect the conditioned medium, which will contain any released payload.

  • Transfer the conditioned medium to a plate of Ag- cells.

  • Assess the viability of the Ag- cells after a suitable incubation period using an MTT assay or other viability method.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of ADCs in a living organism.

Procedure:

  • Implant human tumor cells (that express the target antigen) subcutaneously into immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, ADC with this compound, ADC with DM4).

  • Administer the treatments intravenously at a predetermined dose and schedule.

  • Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different ADCs.

Mandatory Visualizations

Signaling Pathway of Maytansinoid Action

Maytansinoid_Pathway Mechanism of Action of Maytansinoid Payloads ADC Antibody-Drug Conjugate (e.g., with this compound or DM4) TumorCell Tumor Cell ADC->TumorCell Binding to Antigen Endocytosis Receptor-Mediated Endocytosis TumorCell->Endocytosis Lysosome Lysosome Endocytosis->Lysosome PayloadRelease Payload Release (this compound / DM4) Lysosome->PayloadRelease Linker Cleavage Tubulin Tubulin Dimers PayloadRelease->Tubulin Binding Polymerization Inhibition of Polymerization PayloadRelease->Polymerization Microtubule Microtubule Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Polymerization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of maytansinoid payloads in ADCs.

Experimental Workflow for ADC Efficacy Comparison

ADC_Workflow Workflow for Comparing this compound and DM4 ADC Efficacy cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Xenograft Tumor Xenograft Model in Mice Cytotoxicity->Xenograft Bystander Bystander Effect Assay (Co-culture) Bystander->Xenograft Data_Analysis Data Analysis and Comparison Xenograft->Data_Analysis ADC_Prep ADC Preparation (Antibody + this compound or DM4) ADC_Prep->Cytotoxicity ADC_Prep->Bystander

Caption: Experimental workflow for comparing ADC efficacy.

Logical Relationship of the Bystander Effect

Bystander_Effect Logical Relationship of the Bystander Effect ADC ADC Ag_pos Antigen-Positive Tumor Cell ADC->Ag_pos Targets Payload_Release Payload Release Ag_pos->Payload_Release Internalizes & Processes Ag_neg Antigen-Negative Neighboring Cell Cell_Death_neg Cell Death (Bystander Effect) Ag_neg->Cell_Death_neg Cell_Death_pos Cell Death Payload_Release->Cell_Death_pos Direct Cytotoxicity Payload_Diffusion Payload Diffusion Payload_Release->Payload_Diffusion Permeable Payload Payload_Diffusion->Ag_neg Enters

Caption: Logical relationship of the ADC bystander effect.

Conclusion

Both this compound and DM4 are highly potent maytansinoid derivatives that serve as effective payloads in antibody-drug conjugates by disrupting microtubule function. While they share a common mechanism of action, the optimal choice for a particular ADC will depend on a variety of factors including the specific target antigen, the linker chemistry employed, and the characteristics of the tumor microenvironment. The provided experimental protocols offer a framework for conducting rigorous head-to-head comparisons to determine the most efficacious payload for a given therapeutic application. Further preclinical studies directly comparing ADCs with these two payloads are needed to fully elucidate their relative advantages and disadvantages.

Validating Target Specificity of a Novel DM1-SMe ADC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the target specificity of a novel antibody-drug conjugate (ADC) utilizing the DM1-SMe payload. To illustrate the validation process, we present a comparative analysis of a well-established DM1-ADC, Trastuzumab-DM1 (T-DM1), against an alternative ADC with a different payload, Disitamab vedotin (an anti-HER2 antibody conjugated to monomethyl auristatin E - MMAE). The data and protocols herein serve as a benchmark for assessing the performance of a novel this compound ADC.

Executive Summary

The validation of an ADC's target specificity is paramount to ensure its therapeutic efficacy and minimize off-target toxicities. This process involves a multi-faceted approach, encompassing in vitro and in vivo studies to meticulously assess the ADC's ability to selectively recognize and eliminate cancer cells expressing the target antigen. This guide outlines the key experimental assays and provides comparative data to aid in the evaluation of a novel this compound ADC.

Comparative Data Analysis

The following tables summarize the quantitative data from comparative studies between a DM1-based ADC (T-DM1) and an MMAE-based ADC (Disitamab vedotin). This data highlights the differences in potency and specificity that can be attributed to the payload and linker technologies.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µg/mL)

Cell LineTarget AntigenT-DM1 (DM1 Payload)Disitamab vedotin (MMAE Payload)Notes
SKBR-3HER2-positiveIC50 reached4.3-fold more potent than T-DM1Both ADCs are effective against this high HER2-expressing cell line.[1]
JIMT-1HER2-positiveIC50 reached33.6-fold more potent than T-DM1Disitamab vedotin shows significantly higher potency in this trastuzumab-resistant cell line.[1]
L-JIMT-1HER2-positiveUnresponsiveIC50 not reached, but showed some sensitivityDemonstrates differences in ADC efficacy in a more resistant model.[1]
MCF-7HER2-negativeNo growth inhibitionNo growth inhibitionBoth ADCs show specificity, with no effect on HER2-negative cells.[1]

Table 2: Comparative In Vivo Efficacy in Xenograft Models

Xenograft ModelADC TreatmentTumor Growth InhibitionSurvival BenefitReference
JIMT-1 (Trastuzumab-resistant)T-DM1Significant inhibition-[2]
L-JIMT-1 Lung MetastasisT-DM1Limited activity-[1]
L-JIMT-1 Lung MetastasisDisitamab vedotinImproved efficacy compared to T-DM1-[1]
HER2-positive CS xenograftsT-DM1Dramatic reduction in tumor volumeSignificantly longer survival vs. Trastuzumab[3]

Key Experimental Protocols

Detailed methodologies for the pivotal experiments required to validate ADC target specificity are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the ADC required to inhibit the growth of a panel of cancer cell lines by 50% (IC50), thereby assessing its potency and target-specific killing.

Methodology:

  • Cell Plating: Seed target-positive (e.g., SKBR-3, JIMT-1) and target-negative (e.g., MCF-7) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the novel this compound ADC, a comparator ADC (e.g., T-DM1), and a non-targeting control ADC. Add the ADC solutions to the respective wells.

  • Incubation: Incubate the plates for a period of 72-120 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductase will convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.

Antibody Internalization Assay (Flow Cytometry)

Objective: To quantify the extent and rate of ADC internalization upon binding to the target antigen on the cell surface. Efficient internalization is crucial for the intracellular release of the cytotoxic payload.

Methodology:

  • Cell Preparation: Harvest target-positive cells and resuspend them in a suitable buffer.

  • ADC Incubation: Incubate the cells with a fluorescently labeled version of the novel this compound ADC and a comparator ADC on ice to allow binding to the cell surface without internalization.

  • Internalization Induction: Shift the temperature to 37°C to initiate internalization and incubate for various time points (e.g., 0, 1, 4, 24 hours).

  • Surface Signal Quenching: At each time point, quench the fluorescence of the non-internalized, surface-bound ADC using a quenching agent (e.g., trypan blue or an anti-fluorophore antibody).

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the internalized ADC.

  • Data Analysis: Plot the MFI against time to determine the rate and extent of internalization.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a living organism, providing a more comprehensive assessment of its therapeutic potential.

Methodology:

  • Model Establishment: Implant human tumor cells (either cell lines or patient-derived xenografts - PDX) subcutaneously into immunocompromised mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment: Randomize the mice into treatment groups: vehicle control, novel this compound ADC, comparator ADC, and a non-targeting control ADC. Administer the treatments intravenously at predetermined doses and schedules.

  • Tumor Measurement: Measure the tumor volume using calipers two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or until a specified time point. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, target engagement).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze the statistical significance of the differences in tumor growth between the groups.

Off-Target Cytotoxicity Assay

Objective: To assess the potential for the ADC to induce toxicity in non-target cells, which is crucial for predicting its safety profile.

Methodology:

  • Cell Selection: Use a panel of cell lines that do not express the target antigen but may be susceptible to the cytotoxic payload. This can include primary cells from relevant tissues (e.g., hepatocytes, endothelial cells).

  • Assay Performance: Conduct a cytotoxicity assay (e.g., MTT or a more sensitive method like ATP measurement) by treating these non-target cells with the novel this compound ADC and a free this compound payload.

  • Data Analysis: Compare the IC50 values of the ADC and the free payload. A significantly higher IC50 for the ADC compared to the free payload on non-target cells indicates that the toxicity is primarily target-mediated. Studies have suggested that the off-target toxicity of DM1-based ADCs could be mediated through binding to cytoskeleton-associated protein 5 (CKAP5).[4]

Biodistribution Study

Objective: To determine the tissue distribution and tumor accumulation of the ADC over time.

Methodology:

  • Radiolabeling: Label the novel this compound ADC with a suitable radioisotope (e.g., 89Zr, 111In).

  • Animal Administration: Inject the radiolabeled ADC into tumor-bearing mice.

  • Imaging and Tissue Collection: At various time points post-injection, perform imaging (e.g., PET/SPECT) to visualize the ADC distribution. Subsequently, euthanize the animals and collect tumors and major organs.

  • Radioactivity Measurement: Measure the radioactivity in each tissue using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This will provide a quantitative measure of tumor targeting and clearance from normal tissues.

Visualizing Key Processes

To better understand the experimental workflows and the mechanism of action, the following diagrams are provided.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released this compound Lysosome->Payload 4. Payload Release Microtubules Microtubule Disruption Payload->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis 5. Cell Death

Caption: Mechanism of action of a this compound ADC.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cytotoxicity Cytotoxicity Assay (Target vs. Non-target cells) Xenograft Xenograft Efficacy Study Cytotoxicity->Xenograft Internalization Internalization Assay Internalization->Xenograft Binding Binding Affinity (SPR/ELISA) Binding->Xenograft Biodistribution Biodistribution Study Xenograft->Biodistribution Toxicity Toxicology Assessment Xenograft->Toxicity Start Novel this compound ADC Start->Cytotoxicity Start->Internalization Start->Binding HER2_Signaling_Pathway cluster_downstream Downstream Signaling HER2 HER2 Receptor HER3 HER3 HER2->HER3 PI3K PI3K/AKT Pathway RAS RAS/MAPK Pathway HER2->RAS HER3->PI3K TDM1 Trastuzumab-DM1 TDM1->HER2 Binds to HER2 (Inhibits Dimerization) Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation

References

Cross-Validation of In Vitro and In Vivo Results for DM1-SMe ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the performance of antibody-drug conjugates (ADCs) utilizing the cytotoxic payload DM1-SMe, with a focus on the cross-validation between in vitro and in vivo experimental findings. The content is intended for researchers, scientists, and drug development professionals.

The development of effective ADCs relies on the critical translation of preclinical in vitro activity to in vivo efficacy. This compound, a maytansinoid derivative, is a potent microtubule inhibitor used as a cytotoxic payload in ADCs.[1][][3] Its mechanism of action involves binding to tubulin, leading to the suppression of microtubule dynamics, mitotic arrest, and ultimately, apoptosis of cancer cells.[4][5] This guide summarizes key quantitative data from comparative studies, details relevant experimental protocols, and provides visual representations of experimental workflows and signaling pathways to aid in the comprehensive evaluation of this compound ADCs.

Data Presentation: In Vitro Cytotoxicity and In Vivo Efficacy

The following tables summarize the quantitative data from studies evaluating this compound ADCs, comparing their performance in vitro and in vivo across different cancer cell lines and xenograft models.

Table 1: Comparative In Vitro Cytotoxicity of this compound ADCs

Cell LineTarget AntigenADC ConstructIC50 (ng/mL)Reference
COLO 205 (MDR-)EpCAManti-EpCAM-SMCC-DM1~10[6]
COLO 205 (MDR-)EpCAManti-EpCAM-PEG4Mal-DM1~10[6]
COLO 205MDR (MDR+)EpCAManti-EpCAM-SMCC-DM1~100[6]
COLO 205MDR (MDR+)EpCAManti-EpCAM-PEG4Mal-DM1~20[6]
HCT-15 (MDR+)EpCAManti-EpCAM-SMCC-DM1~300[6]
HCT-15 (MDR+)EpCAManti-EpCAM-PEG4Mal-DM1~30[6]
NHL B-cell linesCD22anti-CD22-MCC-DM1Potent Inhibition[4]
HER2-positive cell linesHER2T-DM1Varies[7]

Table 2: Comparative In Vivo Efficacy of this compound ADCs in Xenograft Models

Xenograft ModelADC ConstructDose (mg/kg) & ScheduleOutcomeReference
COLO 205 (MDR-)anti-EpCAM-PEG4Mal-DM10.68 (single dose)Improved efficacy over SMCC-linker[6]
COLO 205MDR (MDR+)anti-CanAg-PEG4Mal-DM1Not specifiedMore efficacious than SMCC-linker[6]
HCT-15 (MDR+)anti-EpCAM-PEG4Mal-DM10.68 (single dose)Complete tumor regression in 5/5 mice[6]
NHL B-cell linesanti-CD22-MCC-DM1Not specifiedComplete tumor regression[4]
PPTP solid tumorIMGN901 (this compound form)15 (IV, 3x/week for 6 weeks)Inhibited tumor growth[1][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following are outlines of key protocols used in the evaluation of this compound ADCs.

In Vitro Cytotoxicity Assay

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Plating: Cells are seeded in 96-well plates at a density of approximately 2 x 10³ cells per well.

  • Treatment: Cells are treated with varying concentrations of the this compound ADC or control compounds.

  • Incubation: Plates are incubated for 4 to 6 days at 37°C in a humidified atmosphere with 6% CO2.[6]

  • Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT or WST-8 reagent.[5][6] The reaction is stopped, and formazan crystals are solubilized for absorbance reading.[5]

  • Data Analysis: The concentration of ADC that inhibits cell growth by 50% (IC50) is calculated.

In Vivo Xenograft Efficacy Study

  • Animal Models: Immunocompromised mice (e.g., athymic nude mice) are used.

  • Tumor Implantation: Human cancer cells are implanted subcutaneously into the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors are established, mice are treated with the this compound ADC, typically via intravenous (IV) injection.[1][6][8] Dosing schedules can vary, for example, a single dose or multiple doses over several weeks.[1][6][8]

  • Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.

  • Data Analysis: Mean tumor volumes ± SEM are plotted over time to compare the efficacy of the treatment groups versus the control group.[6]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for ADC Cross-Validation

The following diagram illustrates the general workflow for the cross-validation of in vitro and in vivo results for this compound ADCs.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_assay Cytotoxicity Assay (e.g., MTT, WST-8) ic50 Determine IC50 Values invitro_assay->ic50 cross_validation Cross-Validation (Correlation of Data) ic50->cross_validation binding Binding Affinity Assay internalization Internalization Assay binding->internalization xenograft Xenograft Model Establishment treatment ADC Administration xenograft->treatment efficacy Tumor Growth Inhibition treatment->efficacy toxicity Toxicity Assessment treatment->toxicity efficacy->cross_validation Efficacy

Workflow for ADC in vitro and in vivo cross-validation.

Signaling Pathway of this compound Action

This diagram depicts the proposed mechanism of action for a this compound ADC, from target binding to the induction of apoptosis.

G cluster_cell Target Cancer Cell adc This compound ADC receptor Target Antigen (e.g., HER2, EpCAM) adc->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome release This compound Release lysosome->release Linker Cleavage tubulin Tubulin Binding release->tubulin microtubule Microtubule Disruption tubulin->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Mechanism of action of a this compound ADC.

References

Preclinical Safety and Toxicology Profile of DM1-SMe: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical safety and toxicology of DM1-SMe, a potent microtubule inhibitor, benchmarked against its close structural analog, DM1, and the well-characterized antibody-drug conjugate (ADC), ado-trastuzumab emtansine (T-DM1). The following sections detail the available quantitative toxicological data, experimental methodologies, and the underlying mechanisms of action to inform early-stage drug development decisions.

Executive Summary

This compound, an unconjugated maytansinoid, functions as a highly potent cytotoxic agent by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Its toxicological profile is largely consistent with other maytansinoid derivatives, characterized primarily by hepatic and hematological toxicities. While specific in vivo maximum tolerated dose (MTD) and no-observed-adverse-effect-level (NOAEL) data for this compound are not extensively published, comparative analysis with DM1 and T-DM1 provides valuable insights into its potential safety liabilities. Conjugation of DM1 to an antibody, as in T-DM1, has been shown to significantly increase the tolerated dose of the maytansinoid payload, highlighting the improved therapeutic index achievable with targeted delivery.

Comparative In Vitro Cytotoxicity

This compound demonstrates potent in vitro cytotoxicity against a range of cancer cell lines, with IC50 values typically in the nanomolar to picomolar range. The data presented below offers a comparison of the cytotoxic activity of this compound and its parent compound, maytansine.

Cell LineCompoundIC50 (pM)
MCF7Maytansine710
This compound 330

Table 1: Comparative in vitro cytotoxicity of Maytansine and this compound in the MCF7 breast cancer cell line. Data indicates that this compound is more potent than its parent compound in this cell line.[1]

In Vivo Toxicology

Comprehensive in vivo toxicology studies specifically for this compound are limited in the public domain. However, extensive data from studies on DM1 and T-DM1 in rats and cynomolgus monkeys provide a strong basis for predicting the toxicological profile of this compound.

The primary target organs for maytansinoid-induced toxicity are consistent across different molecules and include the liver, bone marrow (leading to thrombocytopenia), and lymphoid organs.[1][2] Neuronal toxicities have also been reported.[2]

CompoundSpeciesMaximum Tolerated Dose (MTD) / Tolerated DoseKey Toxicities Observed
DM1 Rat0.2 mg/kg (1600 µg/m²)Hepatic, bone marrow/hematologic (primarily platelet), lymphoid organ, neuronal toxicities.[1][2]
T-DM1 Rat40 mg/kg (~4400 µg DM1/m²)Similar to DM1, but at a higher tolerated dose of the conjugate.[1][2]
T-DM1 Monkey30 mg/kg (~6000 µg DM1/m²)Similar to DM1, but at a higher tolerated dose of the conjugate.[1][2]

Table 2: Comparative in vivo toxicology of DM1 and T-DM1. The data illustrates that conjugation of DM1 to an antibody (T-DM1) allows for the administration of a significantly higher dose of the cytotoxic payload.[1][2]

Experimental Protocols

Standard preclinical safety and toxicology assessments for cytotoxic agents like this compound involve a tiered approach, including in vitro and in vivo studies.

In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity is commonly determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or comparator compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Toxicology Studies (Rodent and Non-Rodent)

In vivo toxicology studies are conducted in at least one rodent and one non-rodent species to assess the systemic toxicity of the compound.

  • Dose Range Finding Studies: Acute or dose escalation studies are performed to determine the MTD.

  • Repeat-Dose Toxicity Studies: Animals are administered the test article for a specified duration (e.g., 28 days) at multiple dose levels, including a control group.

  • Clinical Observations: Animals are monitored daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.

  • Clinical Pathology: Blood and urine samples are collected at specified time points for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and organs are collected, weighed, and processed for histopathological examination to identify any treatment-related changes.

  • Toxicokinetic Analysis: Blood samples are collected to determine the pharmacokinetic profile of the compound.

Mechanism of Action and Toxicity Pathways

The primary mechanism of action of this compound is the inhibition of microtubule polymerization.[] By binding to tubulin, it disrupts the formation and function of the mitotic spindle, a critical structure for cell division. This leads to a cascade of events culminating in cell death.

G cluster_0 Drug Action cluster_1 Cellular Effect cluster_2 Cellular Fate This compound This compound Tubulin Binding Tubulin Binding This compound->Tubulin Binding Microtubule Disruption Microtubule Disruption Tubulin Binding->Microtubule Disruption Mitotic Spindle Dysfunction Mitotic Spindle Dysfunction Microtubule Disruption->Mitotic Spindle Dysfunction G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Mitotic Spindle Dysfunction->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis

Caption: this compound Mechanism of Action Pathway.

The toxicity of this compound is a direct consequence of its potent anti-mitotic activity, affecting rapidly dividing cells in both tumors and normal tissues. This explains the observed bone marrow suppression (leading to thrombocytopenia) and effects on the gastrointestinal tract. Hepatotoxicity, a common finding with maytansinoids, is thought to be due to the high metabolic activity and perfusion of the liver, leading to increased exposure to the cytotoxic agent.[1] Recent studies also suggest that off-target binding of the DM1 payload to proteins like cytoskeleton-associated protein 5 (CKAP5) on hepatocytes may contribute to liver toxicity.[4]

G cluster_0 cluster_1 cluster_2 This compound This compound Rapidly Dividing Cells (Bone Marrow, GI Tract) Rapidly Dividing Cells (Bone Marrow, GI Tract) This compound->Rapidly Dividing Cells (Bone Marrow, GI Tract) Hepatocytes Hepatocytes This compound->Hepatocytes Microtubule Disruption Microtubule Disruption Rapidly Dividing Cells (Bone Marrow, GI Tract)->Microtubule Disruption Metabolism & Off-target Binding (CKAP5) Metabolism & Off-target Binding (CKAP5) Hepatocytes->Metabolism & Off-target Binding (CKAP5) Cell Death Cell Death Microtubule Disruption->Cell Death Toxicity (e.g., Thrombocytopenia) Toxicity (e.g., Thrombocytopenia) Cell Death->Toxicity (e.g., Thrombocytopenia) Hepatotoxicity Hepatotoxicity Cell Death->Hepatotoxicity Metabolism & Off-target Binding (CKAP5)->Cell Death

Caption: this compound Toxicity Pathway.

Conclusion

This compound is a highly potent cytotoxic agent with a preclinical safety profile characteristic of maytansinoid microtubule inhibitors. The primary dose-limiting toxicities are expected to be hepatotoxicity and myelosuppression. While dedicated in vivo toxicology data for this compound is not extensively available, the wealth of information on DM1 and T-DM1 provides a robust framework for predicting its behavior. The significantly higher tolerated dose of the DM1 payload when delivered as an ADC (T-DM1) underscores the potential for improving the therapeutic window of this compound through targeted delivery strategies. Further studies are warranted to establish a definitive NOAEL and MTD for unconjugated this compound to fully inform its clinical development potential.

References

A Comparative Analysis of Linkers for DM1-SMe Conjugation in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. In the context of DM1-SMe, a potent maytansinoid tubulin inhibitor, the choice of linker dictates the ADC's stability in circulation, its mechanism of drug release, and its overall therapeutic window. This guide provides a comprehensive comparison of different linker technologies for this compound conjugation, supported by experimental data and detailed protocols to inform rational ADC design.

At a Glance: Cleavable vs. Non-Cleavable Linkers for this compound

The two primary categories of linkers used for this compound conjugation are non-cleavable and cleavable linkers. Each possesses distinct characteristics that influence the ADC's performance.

FeatureNon-Cleavable Linkers (e.g., SMCC)Cleavable Linkers (e.g., Disulfide, Peptide)
Mechanism of Release Proteolytic degradation of the antibody in the lysosomeEnzymatic cleavage, reduction, or pH-dependent hydrolysis in the tumor microenvironment or within the cell
Stability in Circulation HighGenerally lower, with potential for premature drug release
Bystander Effect Minimal to none; the active metabolite is charged and less membrane-permeable.[1][2][3]Can be significant, as the released payload is often membrane-permeable, allowing it to kill neighboring antigen-negative tumor cells.[4]
Pharmacokinetics Generally longer plasma half-life.[5]Can have faster plasma clearance.[5]
Toxicity Profile Often associated with a better-tolerated profile in preclinical studies due to higher stability.[6][7]Potential for off-target toxicity due to premature linker cleavage.[8]
Example Ado-trastuzumab emtansine (Kadcyla®/T-DM1) utilizes the non-cleavable SMCC linker.[9][10]Trastuzumab-SPP-DM1 (disulfide linker).[5]

Performance Data: A Quantitative Comparison

The following tables summarize key performance indicators for ADCs conjugated with this compound via different linkers.

Table 1: In Vitro Cytotoxicity
ADCLinker TypeCell LineIC50 (nM)Reference
Trastuzumab-SMCC-DM1 (T-DM1)Non-cleavable (Thioether)HER2-positive breast cancer cell linesPotent, with variations across cell lines[5]
Trastuzumab-SPP-DM1Cleavable (Disulfide)HER2-positive breast cancer cell linesHigh potency, comparable to T-DM1[5]
Anti-P-cadherin-SMCC-DM1Non-cleavable (Thioether)HCC70-[11]
Anti-P-cadherin-SPDB-DM4Cleavable (Disulfide)HCC70More potent than the non-cleavable version in vivo[11]
Trastuzumab-Val-Ala-Gly-DM1Cleavable (Peptide)Ovarian cancer cell linesHigher cytotoxicity with higher DAR[12]

Note: IC50 values can vary significantly based on the specific antibody, cell line, and experimental conditions.

Table 2: Pharmacokinetic Properties
ADCLinker TypeKey Pharmacokinetic ObservationReference
Trastuzumab-SMCC-DM1 (T-DM1)Non-cleavable (Thioether)Slower plasma clearance compared to T-SPP-DM1.[5][5]
Trastuzumab-SPP-DM1Cleavable (Disulfide)Faster plasma clearance than T-DM1.[5][5]

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of ADCs.

Protocol 1: Conjugation of DM1 to an Antibody via SMCC Linker

This protocol describes a common method for conjugating DM1 to an antibody using the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[9][13][14]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • SMCC crosslinker

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography)

  • Reaction buffers

Procedure:

  • Antibody Modification: React the mAb with a molar excess of SMCC in a reaction buffer at room temperature for 1-2 hours. This step results in the formation of an amide bond between the NHS-ester of SMCC and lysine residues on the antibody.

  • Purification: Remove excess, unreacted SMCC from the modified antibody using size-exclusion chromatography.

  • DM1 Conjugation: React the SMCC-modified antibody with a molar excess of this compound (dissolved in DMSO) at room temperature for 2-4 hours. The thiol group on DM1 reacts with the maleimide group of the SMCC linker to form a stable thioether bond.

  • Final Purification: Purify the resulting ADC to remove unreacted DM1 and other small molecules.

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.[15]

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of ADCs.[16][17][18][19]

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative controls)

  • Complete cell culture medium

  • ADC constructs and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., SDS-HCl solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug for a specified period (e.g., 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 3: In Vivo Efficacy Evaluation (Xenograft Model)

Xenograft models are instrumental in assessing the anti-tumor activity of ADCs in a living organism.[20][21][22][23]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human tumor cell line

  • Matrigel (optional)

  • ADC constructs and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (often mixed with Matrigel) into the flank of the immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the ADC (intravenously) and vehicle control according to the desired dosing schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and overall health of the mice as indicators of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, and the primary endpoint is often tumor growth inhibition.[24]

Visualizing the Processes

Diagrams created using Graphviz illustrate the key workflows and mechanisms.

DM1_Conjugation_Workflow cluster_modification Antibody Modification cluster_conjugation Drug Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody (mAb) mAb_SMCC mAb-SMCC Intermediate mAb->mAb_SMCC + SMCC (via Lysine residues) SMCC SMCC Linker SMCC->mAb_SMCC ADC Antibody-Drug Conjugate (ADC) mAb_SMCC->ADC + this compound (Thioether bond) DM1 This compound DM1->ADC Purification Purification (SEC) ADC->Purification Characterization Characterization (DAR, Purity) Purification->Characterization

Caption: Workflow for SMCC-DM1 Conjugation.

Caption: Mechanisms of Drug Release for Linkers.

Conclusion

The selection of a linker for this compound conjugation is a critical decision in ADC development, with a direct impact on the therapeutic index. Non-cleavable linkers, such as SMCC, offer high stability and a favorable pharmacokinetic profile, as demonstrated by the clinical success of T-DM1. Cleavable linkers, while potentially offering the advantage of a bystander effect, require careful optimization to balance efficacy with off-target toxicity. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the design and evaluation of novel this compound-based ADCs.

References

Validating the Mechanism of Action of a New DM1-SMe Conjugate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the mechanism of action of a new antibody-drug conjugate (ADC) utilizing the maytansinoid payload, DM1-SMe. It offers a comparative analysis with alternative ADC payloads, supported by experimental data and detailed protocols for key validation assays.

Introduction to this compound and its Mechanism of Action

Maytansinoids, such as DM1 (Mertansine), are potent microtubule-targeting agents that induce mitotic arrest and subsequent apoptosis in cancer cells.[1][2] They function by binding to tubulin, thereby inhibiting its polymerization into microtubules. This disruption of the microtubule network is particularly effective against rapidly dividing cancer cells.[3][4] this compound is a derivative of DM1 where the thiol group is capped with a methyl group, creating a stable thioether linkage. This modification is often used in research settings to provide a stable form of the maytansinoid for studying its mechanism of action.[]

An antibody-drug conjugate (ADC) leverages the specificity of a monoclonal antibody to deliver a highly potent cytotoxic agent like DM1 directly to tumor cells, thereby minimizing systemic toxicity.[2][6] The general mechanism of a DM1-based ADC involves the following steps:

  • Binding: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[2]

  • Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[7]

  • Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

  • Payload Release: Within the acidic environment of the lysosome, the linker connecting the antibody and DM1 is cleaved (in the case of cleavable linkers), or the antibody is degraded, releasing the active DM1 payload into the cytoplasm.[8]

  • Microtubule Disruption: The released DM1 binds to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and ultimately, apoptosis.[9]

MOA cluster_cell Cytoplasm ADC This compound ADC Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Lysosomal Trafficking DM1 Active this compound Lysosome->DM1 4. Payload Release Tubulin Tubulin DM1->Tubulin 5. Binds to Tubulin Microtubules Microtubule Disruption Tubulin->Microtubules 6. Inhibition of Polymerization Apoptosis Apoptosis Microtubules->Apoptosis 7. Cell Cycle Arrest & Apoptosis

Comparative Performance Data

The efficacy of an ADC is determined by a combination of factors including the antibody's specificity, the linker's stability and cleavage mechanism, and the potency of the cytotoxic payload. Below is a summary of comparative data for maytansinoid-based ADCs and other common payloads.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

PayloadLinker TypeCell LineIC50 (nM)Reference
This compound -Panel of human tumor cell lines0.003 - 0.01[10]
This compound -Various cancer cell lines0.002 - >3[3]
DM4 -Sensitive cell lines0.03 - 0.06[11]
MMAE CleavableSensitive cell lines0.07 - 3.1[11]
MMAF Non-cleavableSensitive cell lines100 - 200[11]

Note: The potency of the free payload does not always directly correlate with the potency of the ADC, which is also dependent on factors like antigen expression and internalization rate.[12]

In Vivo Efficacy

In vivo studies are crucial for evaluating the overall therapeutic window of an ADC.

ADCTargetTumor ModelKey FindingsReference
Anti-EpCAM-PEG4Mal-DM1 EpCAMHCT-15, COLO 205MDR (MDR1-positive)Markedly more effective in eradicating MDR1-expressing tumors compared to SMCC-linked conjugate.[13]
Trastuzumab-DM1 (T-DM1) HER2MMTV-HER2 Fo5 (trastuzumab-resistant)Non-reducible SMCC linker showed improved activity over the disulfide SPP linker at a single dose.[8]
IMGN901 (Lorvotuzumab mertansine) CD56PPTP solid tumor xenograftsExhibited antitumor efficacy, particularly in models with high CD56 expression.[14]

Key Experimental Protocols for Validation

To validate the mechanism of action of a new this compound conjugate, a series of in vitro and in vivo experiments are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the this compound conjugate, a relevant comparator ADC (e.g., DM4-based), and a non-binding control ADC. Add the ADC solutions to the cells and incubate for a period relevant to the payload's mechanism (e.g., 72-96 hours for tubulin inhibitors).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each conjugate.

Cytotoxicity_Workflow Start Start Seed Seed Antigen+ and Antigen- Cells Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Serial Dilutions of ADCs Incubate1->Treat Incubate2 Incubate for 72-96h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Incubate4 Incubate Overnight Solubilize->Incubate4 Read Read Absorbance at 570nm Incubate4->Read Analyze Calculate % Viability and IC50 Read->Analyze End End Analyze->End

In Vitro Bystander Effect Assay

This assay determines the ability of the ADC's payload, upon release from the target cell, to diffuse and kill neighboring antigen-negative cells.

Principle: Co-culturing antigen-positive and antigen-negative cells and treating them with the ADC. The viability of the antigen-negative cells is then assessed.

Protocol (Co-culture Method):

  • Cell Preparation: Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).

  • ADC Treatment: Treat the co-culture with the this compound conjugate and controls. It is important to use a concentration that is highly cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.

  • Incubation: Incubate the plate for an appropriate duration (e.g., 96-144 hours).

  • Imaging and Analysis: Use fluorescence microscopy or a high-content imaging system to count the number of viable GFP-positive cells.

  • Data Interpretation: A significant reduction in the number of viable antigen-negative cells in the co-culture compared to the monoculture control indicates a bystander effect.

Note: ADCs with non-cleavable linkers, like Trastuzumab emtansine (T-DM1), are generally considered to have no bystander effect because the payload is released with a charged amino acid attached, preventing it from crossing cell membranes.[10][15] In contrast, some ADCs with cleavable linkers can exhibit a potent bystander effect.[16]

Bystander_Effect cluster_with_bystander ADC with Bystander Effect cluster_no_bystander ADC without Bystander Effect (e.g., T-DM1) Ag_pos1 Antigen-Positive Cell (Target) Ag_neg1 Antigen-Negative Cell (Bystander) ADC1 ADC Payload1 Released Payload (Membrane Permeable) Death1 Apoptosis Death2 Apoptosis Ag_pos2 Antigen-Positive Cell (Target) Ag_neg2 Antigen-Negative Cell (Bystander) ADC2 ADC Payload2 Released Payload (Membrane Impermeable) Death3 Apoptosis

In Vivo Efficacy Study

This study evaluates the anti-tumor activity of the this compound conjugate in a living organism.

Principle: Tumor cells are implanted in immunodeficient mice, and the effect of the ADC on tumor growth is monitored over time.

Protocol:

  • Model Selection: Choose an appropriate xenograft or patient-derived xenograft (PDX) model with known antigen expression levels.

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-binding ADC, this compound conjugate, comparator ADC).

  • ADC Administration: Administer the ADCs intravenously at predetermined doses and schedules.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period.

  • Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

InVivo_Workflow Start Start Implant Implant Tumor Cells in Mice Start->Implant Monitor_Tumor Monitor Tumor Growth Implant->Monitor_Tumor Randomize Randomize Mice into Treatment Groups Monitor_Tumor->Randomize Administer Administer ADCs Randomize->Administer Monitor_Efficacy Measure Tumor Volume and Body Weight Administer->Monitor_Efficacy Data_Analysis Analyze Tumor Growth Inhibition Monitor_Efficacy->Data_Analysis End End Data_Analysis->End

Conclusion

Validating the mechanism of action of a new this compound conjugate requires a systematic approach that combines in vitro and in vivo studies. By comparing its performance against established alternatives and meticulously documenting the experimental outcomes, researchers can build a robust data package to support further development. This guide provides the foundational protocols and comparative context to aid in this critical phase of drug discovery.

References

Unraveling the Potency of DM1-SMe: A Comparative Performance Analysis Across Diverse Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of oncology, understanding the performance of cytotoxic payloads is paramount in the design of next-generation antibody-drug conjugates (ADCs). DM1-SMe, a potent maytansinoid microtubule inhibitor, stands as a key payload in several clinically evaluated ADCs. This guide provides an objective comparison of this compound's performance, primarily through its conjugated form in various ADCs, across a spectrum of tumor models, supported by experimental data.

Mechanism of Action: A Targeted Disruption of Cellular Machinery

This compound exerts its cytotoxic effect by targeting tubulin, a critical component of microtubules. By binding to tubulin, this compound inhibits microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. When delivered as a payload in an ADC, this compound is designed to be released intracellularly within the target cancer cell, thereby minimizing systemic toxicity and maximizing its anti-tumor efficacy.

DM1-SMe_Mechanism_of_Action Mechanism of Action of this compound-based ADCs ADC Antibody-Drug Conjugate (ADC) (e.g., Trastuzumab-DM1) Receptor Tumor Cell Surface Antigen (e.g., HER2) ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosomal Degradation of the Linker Endocytosis->Lysosome DM1_SMe Release of this compound Lysosome->DM1_SMe Tubulin Tubulin Binding DM1_SMe->Tubulin Microtubule Inhibition of Microtubule Polymerization Tubulin->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound-based ADCs.

In Vitro Cytotoxicity of this compound

Direct comparisons of unconjugated this compound across a wide range of cancer cell lines are limited in publicly available literature. However, existing data demonstrates its potent cytotoxic activity at nanomolar concentrations.

Cancer TypeCell Line(s)IC50 (nM)Reference
Various Human TumorsPanel of cell lines0.003 - 0.01[1]
Pediatric CancersAcute Lymphoblastic Leukemia (ALL) panelMedian rIC50: 1.1[2]
Pediatric CancersNeuroblastoma panelMedian rIC50: 84[2]

Note: The relative IC50 (rIC50) values from the Pediatric Preclinical Testing Program (PPTP) indicate a higher sensitivity of ALL cell lines to unconjugated this compound compared to neuroblastoma cell lines.[2]

Comparative In Vivo Efficacy of DM1-Based ADCs

The anti-tumor activity of DM1 is most prominently showcased through its conjugation to monoclonal antibodies, enabling targeted delivery to cancer cells. The following tables summarize the in vivo performance of key DM1-based ADCs in various tumor xenograft models.

Breast and Ovarian Cancer Models: Trastuzumab Emtansine (T-DM1)

T-DM1, which comprises the HER2-targeted antibody trastuzumab linked to DM1, has demonstrated significant efficacy in HER2-positive breast and ovarian cancer models.

Tumor ModelDosing RegimenKey FindingsReference
HER2+ Breast Cancer Xenografts (Engineered to be trastuzumab-insensitive)Single and multiple dosesTumor growth rate significantly influenced sensitivity to T-DM1; anti-tumor activity was schedule-independent.[3]
HER2+ Epithelial Ovarian Carcinoma (EOC) XenograftsWeekly intravenous injectionsT-DM1 was significantly more effective in tumor growth inhibition compared to trastuzumab alone, pertuzumab alone, and their combination.[4]
HER2+ Breast Cancer (JIMT-1 xenografts)5 mg/kgSignificantly inhibited tumor formation compared to control antibody and lapatinib.[5]
Small Cell Lung Cancer (SCLC) and Multiple Myeloma Models: Lorvotuzumab Mertansine (IMGN901)

Lorvotuzumab mertansine (IMGN901) is an ADC targeting CD56, an antigen expressed on several tumor types, including SCLC and multiple myeloma.

Tumor ModelDosing RegimenKey FindingsReference
CD56+ SCLC Xenografts (SW2)Single IV dose of 3, 17, and 51 mg/kgDose-dependent anti-tumor activity; minimal efficacious dose was 3 mg/kg. High activity (T/C < 10%) at 17 mg/kg, with 50% of animals tumor-free.[6]
CD56+ SCLC Xenografts (NCI-H69)18 mg/kg qw × 2Inactive as monotherapy in this less sensitive model. However, showed outstanding activity in combination with carboplatin/etoposide.[6]
Multiple Myeloma 3D Culture Model100 nMRemained cytotoxic despite drug resistance induced by the extracellular matrix, with an average LC50 of 43 nM.[7]
CD56+ Pediatric Cancer Xenografts (Neuroblastoma, Rhabdomyosarcoma)15 mg/kg, weekly x 3Objective responses observed in 9 of 24 models, including 3 of 7 neuroblastoma and 2 of 7 rhabdomyosarcoma xenografts.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols for the cited studies.

In Vitro Cytotoxicity Assays
  • Cell Lines and Culture: A panel of human tumor cell lines are cultured under standard conditions.

  • Drug Exposure: Cells are treated with various concentrations of this compound or the ADC for a specified period (e.g., 96 hours).

  • Viability Assessment: Cell viability is measured using assays such as MTS or AlamarBlue to determine the concentration that inhibits cell growth by 50% (IC50).

In Vivo Xenograft Studies

Xenograft_Workflow General Workflow for In Vivo Xenograft Studies Cell_Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) in Immunocompromised Mice Tumor_Growth Tumor Growth Monitoring (Measurement of Tumor Volume) Cell_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administration of ADC, Control Antibody, or Vehicle Randomization->Treatment Monitoring Continued Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition, Survival Analysis) Monitoring->Endpoint

References

Benchmarking a Novel DM1-SMe Antibody-Drug Conjugate Against Approved ADC Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel antibody-drug conjugate (ADC) utilizing the cytotoxic payload DM1-SMe against established, approved ADC therapies. This objective assessment is supported by experimental data from preclinical studies to inform researchers and drug development professionals on the potential advantages and characteristics of this new ADC construct.

Introduction to this compound and Antibody-Drug Conjugates

Antibody-drug conjugates are a class of targeted therapies that deliver a potent cytotoxic agent directly to cancer cells by linking it to a monoclonal antibody that recognizes a specific tumor-associated antigen.[] This approach aims to enhance the therapeutic window of the cytotoxic payload by maximizing its concentration at the tumor site while minimizing systemic exposure and associated toxicities.[]

The payload, or "warhead," is a critical component of an ADC's efficacy. Maytansinoids, including the derivative DM1, are highly potent microtubule inhibitors that induce cell cycle arrest and apoptosis.[2] this compound is a derivative of maytansine that can be conjugated to the antibody via a linker.[] This guide will focus on a novel ADC utilizing a DM1 payload connected via a stable thioether linker (MCC), and for the purpose of this comparison, we will refer to it as "anti-CD30-MCC-DM1" based on a published preclinical study.

Comparative Analysis of ADC Performance

This section provides a head-to-head comparison of the novel anti-CD30-MCC-DM1 with the approved ADC, Adcetris® (brentuximab vedotin), which utilizes the microtubule inhibitor monomethyl auristatin E (MMAE). Additionally, data for Kadcyla® (trastuzumab emtansine), another DM1-based ADC, is included for broader context.

In Vitro Cytotoxicity

The in vitro potency of an ADC is a primary indicator of its anti-cancer activity. The following table summarizes the half-maximal inhibitory concentration (IC50) of the novel this compound ADC and approved therapies in CD30-positive lymphoma cell lines.

ADCTarget AntigenPayloadLinker TypeCell LineIC50 (nmol/L)Source
Anti-CD30-MCC-DM1 (Novel) CD30DM1Non-cleavable (MCC)Karpas 2990.06[4]
Adcetris® (Brentuximab vedotin) CD30MMAECleavable (vc)Karpas 2990.04[4]
Kadcyla® (Trastuzumab emtansine) HER2DM1Non-cleavable (MCC)Karpas 299 (CD30+, HER2-)31.02[4]

Key Findings:

  • The novel anti-CD30-MCC-DM1 demonstrated potent in vitro cytotoxicity against the CD30-positive Karpas 299 cell line, with an IC50 value comparable to that of the approved ADC, Adcetris®.[4]

  • The control ADC, Kadcyla®, which targets the HER2 antigen not expressed at high levels on Karpas 299 cells, showed significantly lower cytotoxicity, highlighting the target-dependent activity of ADCs.[4]

Bystander Effect

The bystander effect refers to the ability of a released cytotoxic payload to kill neighboring antigen-negative tumor cells. This effect is largely dependent on the cell permeability of the payload and the nature of the linker.

ADCPayloadLinker TypeBystander Killing of CD30-Negative CellsSource
Anti-CD30-MCC-DM1 (Novel) DM1Non-cleavable (MCC)No[4]
Adcetris® (Brentuximab vedotin) MMAECleavable (vc)Yes[4]

Key Findings:

  • The novel anti-CD30-MCC-DM1, with its non-cleavable linker, did not exhibit a bystander effect in a co-culture of CD30-positive and CD30-negative cells.[4] This suggests that the DM1 payload is primarily released and acts within the target cell.

  • In contrast, Adcetris®, which has a cleavable linker, demonstrated bystander killing, indicating that the released MMAE payload can diffuse out of the target cell and affect adjacent cells.[4]

In Vivo Efficacy

The antitumor activity of the novel this compound ADC was evaluated in a mouse xenograft model of anaplastic large cell lymphoma (Karpas 299).

ADCDoseTumor Growth InhibitionSurvivalSource
Anti-CD30-MCC-DM1 (Novel) 3 mg/kgSignificant inhibitionIncreased survival[4]
Adcetris® (Brentuximab vedotin) 1 mg/kgSignificant inhibitionIncreased survival[4]

Key Findings:

  • Anti-CD30-MCC-DM1 demonstrated significant antitumor activity in vivo, leading to tumor growth inhibition and prolonged survival in a manner comparable to Adcetris® at the tested doses.[4]

Preclinical Safety Profile

A single-dose intravenous toxicity study was conducted in cynomolgus monkeys to assess the safety profile of the novel this compound ADC in comparison to Adcetris®.

ADCDoseKey FindingsSource
Anti-CD30-MCC-DM1 (Novel) 30 mg/kgWell-tolerated with no mortality.[4]
Adcetris® (Brentuximab vedotin) 6 mg/kg50% mortality observed.[4]

Key Findings:

  • The novel anti-CD30-MCC-DM1 was well-tolerated at a significantly higher dose compared to Adcetris® in cynomolgus monkeys, suggesting a potentially wider therapeutic window.[4]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for both DM1 and MMAE is the disruption of the microtubule network within cancer cells. This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[2][5]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome/Lysosome cluster_cytoplasm Cytoplasm ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding ADC_Internalized Internalized ADC Antigen->ADC_Internalized 2. Internalization Lysosome Lysosomal Degradation ADC_Internalized->Lysosome 3. Trafficking DM1_Released Released DM1 Lysosome->DM1_Released 4. Payload Release Tubulin Tubulin Dimers DM1_Released->Tubulin 5. Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule Inhibition of Polymerization CellCycleArrest G2/M Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 1: Mechanism of action for a this compound ADC.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used in ADC benchmarking.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate target cancer cells (e.g., Karpas 299) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the test ADCs (e.g., anti-CD30-MCC-DM1, Adcetris®) and control ADC (e.g., Kadcyla®) in cell culture medium. Add the ADC solutions to the appropriate wells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.

Plasma Stability Assay
  • Incubation: Incubate the ADC at a specific concentration in plasma from the desired species (e.g., human, mouse, cynomolgus monkey) at 37°C. Include a control sample of the ADC in a buffer (e.g., PBS) to assess intrinsic stability.

  • Time Points: Collect aliquots of the plasma/ADC mixture at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Sample Preparation: At each time point, process the samples to isolate the ADC from plasma components. This can be achieved through methods like affinity capture using protein A/G beads or size exclusion chromatography.

  • Analysis: Analyze the isolated ADC using techniques such as:

    • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload deconjugation.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To identify and quantify the intact ADC, as well as any fragments or deconjugated species.

  • Data Analysis: Plot the average DAR or the percentage of intact ADC remaining over time to determine the stability profile of the ADC in plasma.

Start Start: ADC in Plasma (T=0) Incubate Incubate at 37°C Start->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Isolate Isolate ADC from Plasma Timepoints->Isolate For each time point Analyze Analyze by HIC/LC-MS Isolate->Analyze Data Determine DAR and Integrity Analyze->Data End End: Stability Profile Data->End

Figure 2: Experimental workflow for an ADC plasma stability assay.

In Vivo Xenograft Efficacy Study
  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., Karpas 299) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.

  • Randomization and Dosing: Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, novel this compound ADC, approved ADC). Administer the treatments, typically via intravenous injection, at the specified doses and schedule.

  • Efficacy Assessment:

    • Tumor Volume: Continue to measure tumor volume in each group throughout the study.

    • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

    • Survival: Record the survival of the mice in each group. The study may be terminated when tumors reach a maximum allowable size or if mice show signs of excessive toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Generate Kaplan-Meier survival curves to compare the survival rates between groups. Statistical analyses (e.g., t-tests, ANOVA, log-rank test) are used to determine the significance of the observed differences.

Conclusion

The preclinical data presented in this guide suggest that a novel this compound ADC, exemplified by anti-CD30-MCC-DM1, can exhibit potent and specific antitumor activity comparable to the approved ADC, Adcetris®.[4] The use of a non-cleavable linker with the DM1 payload results in a lack of bystander effect, which may contribute to a more favorable safety profile, as suggested by the tolerability studies in non-human primates.[4]

Further investigations are warranted to fully elucidate the therapeutic potential of new this compound ADCs against a broader range of approved therapies and in various cancer models. The experimental protocols provided herein offer a framework for such comparative benchmarking studies, which are essential for the continued development of next-generation antibody-drug conjugates.

References

Assessing the Immunogenicity of DM1-SMe-Containing Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The immunogenicity of antibody-drug conjugates (ADCs) is a critical consideration in their development, with the potential to impact both safety and efficacy. This guide provides a comparative assessment of the immunogenicity of ADCs containing the maytansinoid payload DM1-SMe. It includes an overview of the mechanisms of immunogenicity, detailed experimental protocols for assessment, and a comparison with other common ADC platforms, supported by preclinical and clinical data.

Introduction to ADC Immunogenicity

Antibody-drug conjugates are complex molecules designed to deliver potent cytotoxic agents directly to cancer cells. This targeted approach aims to improve the therapeutic window of the cytotoxic payload. However, the multifaceted nature of ADCs, comprising a monoclonal antibody (mAb), a chemical linker, and a cytotoxic payload, presents unique challenges regarding immunogenicity. An immune response can be mounted against any of these components, leading to the formation of anti-drug antibodies (ADAs).

ADAs can have a range of clinical consequences, from being clinically benign to causing severe adverse events or loss of efficacy. The small molecule drug, in this case, a derivative of maytansine (DM1), can act as a hapten. When conjugated to the larger antibody carrier, it can become immunogenic, leading to the generation of antibodies against the drug, the linker, or neo-epitopes formed at the conjugation site.

Comparative Immunogenicity of ADC Payloads

The choice of cytotoxic payload can influence the immunogenicity profile of an ADC. Here, we compare the immunogenicity of DM1-containing ADCs with those containing monomethyl auristatin E (MMAE), another widely used payload.

FeatureDM1-Containing ADCs (e.g., T-DM1)MMAE-Containing ADCs (e.g., Brentuximab Vedotin)
Payload Type Maytansinoid (Microtubule inhibitor)Auristatin (Microtubule inhibitor)
Reported Clinical ADA Incidence Approximately 4.5% - 5.3% for Ado-trastuzumab emtansine (T-DM1).[1]Approximately 37% for Brentuximab vedotin.[1]
Primary ADA Target Primarily against the linker-drug and/or neo-epitopes on the mAb.[1]Primarily against the chimeric mAb component.[1]
Induction of Immunogenic Cell Death (ICD) Induces hallmarks of ICD, including calreticulin exposure, ATP secretion, and HMGB1 release.[2][3]Also induces ICD, with some preclinical evidence suggesting a more robust immunomodulatory effect compared to DM1 in certain models.[2]
Preclinical Immunomodulatory Effects In a preclinical xenograft model, DM1-containing ADCs showed less of an increase in macrophage infiltration and immune response gene expression compared to an MMAE-containing ADC.[2]In the same preclinical model, the MMAE-containing ADC led to a significant increase in macrophage infiltration and an upregulation of cytokine and type I interferon response genes.[2]

Experimental Protocols for Immunogenicity Assessment

A tiered approach is the standard for assessing the immunogenicity of ADCs, as recommended by regulatory bodies like the FDA.[3][4][5] This involves screening for ADAs, confirming their specificity, and then characterizing their properties, including their neutralizing potential.

Anti-Drug Antibody (ADA) Screening and Confirmatory Assay: Bridging ELISA

This protocol is adapted from a method for detecting anti-trastuzumab antibodies and can be modified for T-DM1 or other this compound-containing ADCs.

1. Plate Coating:

  • Prepare the ADC (e.g., T-DM1) at a concentration of 0.5 µg/mL in phosphate-buffered saline (PBS).
  • Add 20 µL of the coating solution to each well of a 384-well microtiter plate.
  • Incubate overnight at 4°C.

2. Washing and Blocking:

  • Wash the plate five times with PBS containing 0.05% Tween 20 (PBST).
  • Block the wells by adding 100 µL of 5% bovine serum albumin (BSA) in PBST to each well.
  • Incubate for 1 hour at room temperature.
  • Wash the plate five times with PBST.

3. Sample Incubation (Screening):

  • Prepare dilutions of test serum samples and positive/negative controls in 10% human serum in PBST.
  • Add 20 µL of each sample to the wells in triplicate.
  • Incubate for 1 hour at room temperature.

4. Confirmatory Assay (Specificity):

  • For samples that screen positive, pre-incubate the serum with an excess of the ADC (e.g., 100 µg/mL T-DM1) for 1 hour before adding to the coated plate. A significant reduction in signal compared to the uncompeted sample confirms specificity.

5. Detection:

  • Wash the plate five times with PBST.
  • Prepare a horseradish peroxidase (HRP)-conjugated version of the ADC at 2 µg/mL in a high ionic strength buffer.
  • Add 20 µL of the HRP-conjugated ADC to each well.
  • Incubate for 1 hour at room temperature.
  • Wash the plate ten times with PBST.
  • Add 20 µL of a suitable HRP substrate (e.g., QuantaBlu) and measure the signal after 30 minutes using a fluorescence plate reader.

Neutralizing Antibody (NAb) Assay: Cell-Based Proliferation Assay

This is a functional assay to determine if ADAs can inhibit the biological activity of the ADC. The principle is that neutralizing antibodies will prevent the ADC from killing the target cells.[6]

1. Cell Culture:

  • Culture a target-antigen-expressing cancer cell line (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC) in appropriate media.

2. Assay Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
  • Prepare a dilution series of the test serum samples, positive control (a known neutralizing antibody), and negative control serum.
  • Pre-incubate the diluted serum samples with a fixed, sub-maximal cytotoxic concentration of the this compound-containing ADC for 1-2 hours at 37°C.
  • Remove the culture medium from the cells and add the ADC-serum mixtures to the respective wells.
  • Incubate the plate for a period sufficient to allow for ADC-induced cytotoxicity (typically 72-96 hours).

3. Readout:

  • Assess cell viability using a suitable method, such as a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
  • A neutralizing antibody will result in an increase in cell viability compared to the control samples treated with the ADC in the absence of neutralizing antibodies.

4. Data Analysis:

  • Calculate the percentage of neutralization for each sample relative to the positive and negative controls.

Visualizing the Immunogenicity Landscape

Immunogenicity Assessment Workflow

The tiered approach to immunogenicity testing ensures a systematic evaluation of ADA responses.

G cluster_0 Tier 1: Screening cluster_1 Tier 2: Confirmation cluster_2 Tier 3: Characterization Screening Screening Assay (e.g., ELISA) Detects potential ADAs Confirmation Confirmatory Assay Confirms specificity of ADAs Screening->Confirmation Positive Samples Titration Titration Assay Quantifies ADA levels Confirmation->Titration Confirmed Positive Neutralization Neutralizing Antibody (NAb) Assay Assesses impact on drug activity Confirmation->Neutralization Confirmed Positive Domain Domain Specificity Assay Identifies target of ADAs (mAb, linker, payload) Confirmation->Domain Confirmed Positive

Caption: Tiered workflow for ADC immunogenicity assessment.

Signaling Pathway of Maytansinoid-Induced Immunogenic Cell Death (ICD)

DM1 and other maytansinoids can induce a form of cancer cell death that stimulates an anti-tumor immune response. This process, known as immunogenic cell death (ICD), involves a complex signaling cascade.[2][3]

G cluster_0 ADC Action cluster_1 Cellular Stress & Apoptosis cluster_2 Immunogenic Signals (DAMPs) cluster_3 Immune Response ADC This compound ADC Microtubule Microtubule Disruption ADC->Microtubule ER_Stress Endoplasmic Reticulum (ER) Stress Microtubule->ER_Stress Apoptosis Apoptosis Microtubule->Apoptosis Calreticulin Calreticulin (CRT) Exposure ('Eat-me' signal) ER_Stress->Calreticulin ATP ATP Secretion ('Find-me' signal) Apoptosis->ATP HMGB1 HMGB1 Release Apoptosis->HMGB1 DC_maturation Dendritic Cell (DC) Maturation Calreticulin->DC_maturation ATP->DC_maturation HMGB1->DC_maturation T_cell T-Cell Priming & Activation DC_maturation->T_cell

Caption: Maytansinoid-induced immunogenic cell death pathway.

Conclusion

The immunogenicity of this compound-containing ADCs is a critical aspect of their preclinical and clinical evaluation. The available data suggests a relatively low incidence of clinical ADAs for T-DM1, a closely related compound, particularly when compared to some other ADC platforms. The immune response appears to be directed more towards the linker-payload moiety rather than the antibody itself. Furthermore, the ability of maytansinoids to induce immunogenic cell death may contribute to their overall anti-tumor activity. A rigorous and systematic immunogenicity assessment, employing a tiered approach with well-validated assays, is essential for the successful development of safe and effective this compound-containing ADCs. This guide provides a framework for understanding and evaluating the immunogenic potential of this important class of cancer therapeutics.

References

Unveiling the Bystander Killing Potential of DM1-SMe Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by the "bystander effect," the ability of a released cytotoxic payload to eliminate not only the target antigen-positive (Ag+) cancer cells but also neighboring antigen-negative (Ag-) cells. This guide provides a comprehensive comparison of the bystander killing potential of ADCs featuring the maytansinoid payload DM1-SMe, contrasting it with other prominent ADC payloads. We delve into the critical role of linker technology in enabling this effect and present supporting experimental data and detailed protocols for its validation.

The Critical Role of the Linker in this compound ADC Bystander Effect

DM1, a potent microtubule inhibitor, is a widely utilized payload in ADC development.[1][2] However, its ability to induce bystander killing is entirely dependent on the linker technology employed. The most well-known DM1-ADC, Trastuzumab emtansine (T-DM1 or Kadcyla®), utilizes a non-cleavable thioether linker (SMCC).[3][4] Upon internalization and lysosomal degradation of the ADC, the payload is released as a lysine-linker-DM1 complex.[3] This metabolite is highly charged and membrane-impermeable, thus trapping it within the target cell and preventing any significant bystander effect.[3][5]

In contrast, a this compound ADC equipped with a cleavable linker , such as a disulfide or dipeptide linker, is designed to release the uncharged, membrane-permeable this compound payload. This free payload can then diffuse across the cell membrane into the tumor microenvironment and kill adjacent cancer cells, irrespective of their antigen expression. This guide will focus on the potential of such cleavable this compound ADCs.

Comparative Analysis of Bystander Killing Potential

The bystander effect is a crucial attribute for ADCs designed to treat solid tumors, which often exhibit heterogeneous antigen expression.[6] Here, we compare the bystander potential of cleavable this compound ADCs with other commonly used ADC payloads.

PayloadLinker TypeBystander Killing PotentialMechanism of Action
This compound Cleavable (e.g., Disulfide)Potentially High Microtubule inhibitor; binds to tubulin, leading to mitotic arrest and apoptosis.[7][8][9]
DM1 Non-cleavable (e.g., SMCC in T-DM1)Low to Negligible Released as a charged metabolite (lysine-SMCC-DM1) that cannot efficiently cross cell membranes.[3][5][6]
MMAE Cleavable (e.g., Valine-Citrulline)High Microtubule inhibitor; potent, membrane-permeable payload that effectively kills bystander cells.[3][6]
DXd Cleavable (e.g., GGFG peptide)High Topoisomerase I inhibitor; highly membrane-permeable, demonstrating a potent bystander effect.[4][6]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the signaling pathway of DM1-induced cell death and the experimental workflow for assessing the bystander effect.

DM1_Signaling_Pathway DM1 Signaling Pathway for Apoptosis ADC This compound ADC Receptor Tumor Antigen Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Payload_Release Cleavable Linker Hydrolysis & Payload Release Lysosome->Payload_Release DM1 Free this compound Payload_Release->DM1 Microtubule Microtubule DM1->Microtubule Binds to Tubulin Bystander_Effect Diffusion to Neighboring Cells (Bystander Killing) DM1->Bystander_Effect Disruption Microtubule Dynamics Suppression Microtubule->Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: this compound ADC mechanism leading to apoptosis and bystander killing.

Bystander_Killing_Workflow In Vitro Bystander Killing Assay Workflow cluster_coculture Co-Culture Assay cluster_conditioned Conditioned Medium Assay Seed_Cells Seed Antigen-Positive (Ag+) and Antigen-Negative (Ag-) Cells Together Add_ADC Add this compound ADC Seed_Cells->Add_ADC Incubate Incubate for Specified Period Add_ADC->Incubate Analyze_Viability Analyze Viability of Ag- Cells Incubate->Analyze_Viability Seed_Ag_Pos Seed Ag+ Cells Treat_Ag_Pos Treat with this compound ADC Seed_Ag_Pos->Treat_Ag_Pos Collect_Medium Collect Conditioned Medium Treat_Ag_Pos->Collect_Medium Add_Conditioned_Medium Add Conditioned Medium to Ag- Cells Collect_Medium->Add_Conditioned_Medium Seed_Ag_Neg Seed Ag- Cells Seed_Ag_Neg->Add_Conditioned_Medium Analyze_Viability_CM Analyze Viability of Ag- Cells Add_Conditioned_Medium->Analyze_Viability_CM

Caption: Workflow for in vitro bystander killing assessment.

Experimental Protocols for Validating Bystander Killing

Accurate assessment of the bystander effect is crucial for ADC development. The following are detailed protocols for two common in vitro assays.

Co-Culture Bystander Effect Assay

This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.[10][11]

a. Materials:

  • Antigen-positive (Ag+) cell line (e.g., SK-BR-3 for HER2-positive)

  • Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., MCF7-GFP for HER2-negative)[11]

  • This compound ADC and a non-bystander control ADC (e.g., T-DM1)

  • 96-well black, clear-bottom tissue culture plates

  • Cell culture medium and supplements

  • Fluorescence plate reader or flow cytometer

b. Method:

  • Cell Seeding: Co-seed Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 3:1, 1:3 Ag+:Ag-), keeping the total cell number per well constant (e.g., 10,000 cells/well). Include monocultures of both cell lines as controls. Allow cells to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and the control ADC. The concentrations should be chosen such that the highest concentration is above the IC90 for the Ag+ cells and below the IC50 for the Ag- cells to minimize direct killing of the bystander population.[11] Add the ADCs to the appropriate wells.

  • Incubation: Incubate the plate for a period of 96 hours to 6 days, depending on the cell lines and ADC potency.[10]

  • Viability Analysis:

    • Fluorescence Plate Reader: Measure the fluorescence intensity of the GFP-expressing Ag- cells to determine their viability.

    • Flow Cytometry: Harvest the cells and use flow cytometry to distinguish and quantify the viable Ag+ and Ag- populations based on the fluorescent marker.

  • Data Analysis: Calculate the percentage of viable Ag- cells in the co-cultures relative to the untreated controls. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released from the target cells into the culture medium to kill bystander cells.[10]

a. Materials:

  • Same as for the co-culture assay.

b. Method:

  • Prepare Conditioned Medium: Seed Ag+ cells in a culture plate and allow them to adhere. Treat the cells with the this compound ADC at a concentration that effectively kills the Ag+ cells for 48-96 hours.[10] Collect the culture supernatant, which is now the "conditioned medium."

  • Treat Bystander Cells: Seed Ag- cells in a separate 96-well plate and allow them to adhere overnight. Remove the existing medium and replace it with the conditioned medium collected in the previous step.

  • Incubation: Incubate the Ag- cells with the conditioned medium for 72-96 hours.

  • Viability Analysis: Assess the viability of the Ag- cells using a standard method such as an MTT or CellTiter-Glo assay.

  • Data Analysis: Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from untreated Ag+ cells. A significant reduction in viability confirms the presence of a cytotoxic agent in the medium and thus, a bystander effect.

Conclusion

The bystander killing potential of a this compound ADC is fundamentally determined by the choice of linker. While T-DM1 with its non-cleavable linker serves as a benchmark for a non-bystander ADC, a this compound ADC incorporating a cleavable linker has the potential to exhibit a potent bystander effect. This capability is essential for overcoming tumor heterogeneity and improving therapeutic outcomes. The experimental protocols provided in this guide offer a robust framework for validating the bystander killing potential of novel this compound ADCs, enabling researchers to make informed decisions in the development of next-generation cancer therapies.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.